molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 1159823-70-7

2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B1423663
CAS No.: 1159823-70-7
M. Wt: 275.21 g/mol
InChI Key: OSPAKUAJRJRURC-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride is a high-purity spirocyclic chemical building block exclusively for research applications. This compound features a saturated, three-dimensional spirocyclic architecture, which is increasingly recognized as a privileged structure in modern drug discovery for its ability to improve solubility and generate novel bioactive molecules . The diazaspiro[3.4]octane core is an emerging scaffold in medicinal chemistry, recently appearing in compounds investigated as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for oncology, and selective dopamine D3 receptor antagonists for central nervous system disorders . As a pharmaceutical intermediate, this compound's rigid scaffold provides a versatile template for constructing diverse molecular libraries . The benzyl group offers a strategic handle for further synthetic modification, enabling extensive exploration of structure-activity relationships. Researchers utilize this and related diazaspiro compounds to develop potential therapies targeting a range of conditions, with recent research identifying potent antitubercular leads based on the diazaspiro[3.4]octane nitrofuran chemotype . N-aryl diazaspirocyclic compounds have also been explored for their effects on neurotransmitter release and as potential treatments for diseases related to brain and skeletal muscle dysfunction . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAKUAJRJRURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679383
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-70-7
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. The unique structural and physicochemical properties of the diazaspiro[3.4]octane core, combined with the presence of a benzyl protecting group, make this compound a versatile intermediate in the synthesis of novel therapeutics. This document will delve into the chemical properties, synthesis considerations, and potential applications of this spirocyclic diamine, offering insights for its strategic deployment in drug discovery programs.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an increasing emphasis on molecules that occupy three-dimensional space to achieve higher selectivity and improved pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists. Their rigid, well-defined conformations allow for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The 2,5-diazaspiro[3.4]octane framework, featuring a fused azetidine and pyrrolidine ring system, is a noteworthy example of such a scaffold, offering a unique vectoral display of chemical functionality.

This compound serves as a key synthetic intermediate, providing access to a range of complex molecules. The benzyl group acts as a protecting group for one of the secondary amines, allowing for selective functionalization of the other nitrogen atom. This guide will explore the fundamental chemical properties and synthetic utility of this important building block.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-(phenylmethyl)-2,5-diazaspiro[3.4]octane dihydrochloride[1]
Molecular Formula C₁₃H₂₀Cl₂N₂[1][2]
Molecular Weight 275.22 g/mol [1][2]
CAS Number 1159823-70-7[1][2]
Appearance White to off-white solid[1]
Purity Typically >99% (by LCMS)[1]

Solubility and Stability:

Detailed quantitative solubility data for this compound in a range of solvents is not extensively published. However, as a dihydrochloride salt, it is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in organic solvents will be more limited.

For long-term storage, it is recommended to keep the compound at 4°C in a sealed container, away from moisture.[1][2] In solution, it can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]

Spectroscopic Characterization:

Synthesis and Manufacturing Considerations

The synthesis of this compound involves the construction of the core diazaspiro[3.4]octane scaffold followed by benzylation. While a specific, detailed protocol for this exact molecule is not publicly available, the general synthetic strategies for similar diazaspirocycles can be inferred from the chemical literature.

A plausible synthetic approach would involve the initial formation of the 2,5-diazaspiro[3.4]octane core, which can be achieved through various multi-step sequences starting from commercially available precursors. One of the nitrogen atoms would then be selectively protected, often with a tert-butoxycarbonyl (Boc) group, to allow for the benzylation of the other nitrogen. The final step would involve the removal of the Boc group (if used) and the formation of the dihydrochloride salt.

A key consideration in the synthesis is the management of protecting groups to ensure selective functionalization at the N2 and N5 positions. The benzyl group on the N2 nitrogen serves as a stable protecting group that can be removed under specific conditions, such as catalytic hydrogenation.

G cluster_0 General Synthetic Pathway start Commercially Available Starting Materials core_formation Formation of 2,5-Diazaspiro[3.4]octane Core start->core_formation Multi-step synthesis protection Selective N-Protection (e.g., Boc group) core_formation->protection benzylation Benzylation of Unprotected Nitrogen protection->benzylation deprotection Removal of Protecting Group (if applicable) benzylation->deprotection salt_formation Formation of Dihydrochloride Salt deprotection->salt_formation product 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride salt_formation->product

A generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a drug intermediate in the synthesis of more complex, biologically active molecules.[2][3][4] The rigid spirocyclic core is a desirable feature for several reasons:

  • Stereochemical Stability and Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, leading to a more conformationally constrained molecule. This can enhance binding affinity and selectivity for a specific biological target.[5]

  • Three-Dimensional Diversity: The spirocyclic nature of the scaffold allows for substituents to be projected into three-dimensional space in a well-defined manner, which is crucial for exploring the binding pockets of proteins.

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and other pharmacokinetic properties compared to flat, aromatic systems. The ability of such scaffolds to cross the blood-brain barrier is also a key consideration in the design of CNS-active agents.[5]

While specific examples of marketed drugs containing the 2-benzyl-2,5-diazaspiro[3.4]octane moiety are not readily identifiable, the broader class of diazaspiro[3.4]octanes has shown promise in various therapeutic areas. For instance, novel diazaspiro[3.4]octane derivatives have been investigated as potent agents against multiple stages of the malaria parasite, Plasmodium falciparum.

The benzyl group on the N2 nitrogen can be retained in the final active pharmaceutical ingredient (API) or it can be removed to allow for further functionalization at that position. The secondary amine at the N5 position provides a convenient handle for the introduction of various substituents through reactions such as amidation, reductive amination, and alkylation.

G cluster_1 Functionalization Pathways start_mol 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride amidation Amidation at N5 start_mol->amidation reductive_amination Reductive Amination at N5 start_mol->reductive_amination alkylation Alkylation at N5 start_mol->alkylation debenzylation Debenzylation at N2 start_mol->debenzylation further_func Further Functionalization at N2 debenzylation->further_func

Potential synthetic modifications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only and has not been fully validated for medical applications.[1][2]

Hazard Statements:

While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, related compounds suggest that it may be harmful if swallowed and may cause skin and eye irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure provides a solid foundation for the design of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is not extensively published, its utility as a synthetic intermediate is clear from its commercial availability and the growing interest in spirocyclic scaffolds in drug discovery. As research into novel chemical entities continues to expand, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

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The Strategic Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality provides a distinct advantage over flat, aromatic structures, often leading to improved target specificity, enhanced metabolic stability, and better aqueous solubility. Among these, diazaspiroalkanes are of particular interest due to the strategic placement of nitrogen atoms, which can serve as key interaction points with biological targets or as handles for further chemical modification.

2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a key drug intermediate, valued for its role in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique spirocyclic diamine core, combined with a benzyl substituent, provides a versatile platform for the development of novel therapeutics. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this important intermediate, designed for researchers and professionals in the field of drug development.

A Plausible Multi-Step Synthetic Pathway

The synthesis of this compound can be logically approached in three principal stages:

  • Construction of the Core Scaffold : Synthesis of the parent 2,5-diazaspiro[3.4]octane.

  • Selective Functionalization : Mono-N-benzylation of the diazaspiro octane core.

  • Salt Formation : Conversion of the benzylated free base to the stable dihydrochloride salt.

This guide will elaborate on a robust and adaptable synthetic route, drawing upon established principles of organic chemistry and analogous synthetic procedures for similar heterocyclic systems.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the 2,5-Diazaspiro[3.4]octane Scaffold

The construction of the spirocyclic diamine core is the foundational step of this synthesis. While multiple strategies exist for the formation of spirocycles, a practical approach involves the cyclization of a suitably substituted precursor. An adaptation of methods used for analogous azaspirocycles offers a reliable path forward.[2]

Proposed Reaction Scheme:

Synthesis_of_2,5-diazaspiro[3.4]octane start Starting Materials intermediate1 Dibromide Intermediate start->intermediate1 Step 1: Dibromination intermediate2 Monoprotected Diamine intermediate1->intermediate2 Step 2: Amination with Protected Amine spirocycle Protected 2,5-diazaspiro[3.4]octane intermediate2->spirocycle Step 3: Intramolecular Cyclization final_scaffold 2,5-diazaspiro[3.4]octane spirocycle->final_scaffold Step 4: Deprotection

Caption: Proposed workflow for the synthesis of the 2,5-diazaspiro[3.4]octane core.

Step-by-Step Protocol:

  • Step 1: Synthesis of a Dibromide Intermediate: The synthesis commences with a commercially available starting material, such as 1,1-cyclobutanedimethanol. This diol is converted to the corresponding dibromide using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate solvent (e.g., dichloromethane). The reaction is typically performed at reduced temperatures to control exothermicity.

  • Step 2: Amination with a Protected Amine: The resulting dibromide is then reacted with a mono-protected amine, for instance, benzylamine, which serves as a precursor to one of the nitrogen atoms in the final spirocycle. The use of a protecting group on one of the amino functionalities is crucial for directing the subsequent cyclization. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[3][4][5]

  • Step 3: Intramolecular Cyclization: The intermediate from the previous step is subjected to conditions that favor intramolecular cyclization to form the azetidine ring of the spirocycle. This is typically achieved by using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the amine, which then acts as a nucleophile to displace the remaining bromide, forming the spirocyclic core.

  • Step 4: Deprotection: The protecting group is then removed to yield the free 2,5-diazaspiro[3.4]octane. In the case of a Boc group, this is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Part 2: Selective Mono-N-Benzylation

With the core scaffold in hand, the next critical step is the selective introduction of a benzyl group onto one of the nitrogen atoms. To achieve mono-benzylation and avoid the formation of the di-benzylated byproduct, a protecting group strategy is highly recommended.

Proposed Reaction Scheme:

Selective_Mono-N-Benzylation start 2,5-diazaspiro[3.4]octane monoprotected Mono-Boc-protected 2,5-diazaspiro[3.4]octane start->monoprotected Step 1: Mono-protection (e.g., Boc anhydride) benzylated N-Benzyl-N'-Boc- 2,5-diazaspiro[3.4]octane monoprotected->benzylated Step 2: N-Benzylation (Benzyl bromide, base) final_product_base 2-Benzyl-2,5-diazaspiro[3.4]octane (Free Base) benzylated->final_product_base Step 3: Deprotection (e.g., TFA or HCl) Dihydrochloride_Salt_Formation start 2-Benzyl-2,5-diazaspiro[3.4]octane (Free Base) final_product 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride start->final_product Treatment with excess HCl (e.g., HCl in Dioxane or Ethanol)

Caption: Final step of converting the free base to the dihydrochloride salt.

Step-by-Step Protocol:

  • Dissolution: The purified 2-Benzyl-2,5-diazaspiro[3.4]octane free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, dioxane, or ethanol.

  • Acidification: A solution of hydrogen chloride in an anhydrous solvent (e.g., 4M HCl in dioxane or ethanolic HCl) is added dropwise to the stirred solution of the free base at a controlled temperature, typically 0 °C. [6][7]Alternatively, anhydrous HCl gas can be bubbled through the solution. [8]An excess of HCl is used to ensure the protonation of both nitrogen atoms.

  • Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent to remove any impurities, and dried under vacuum to yield the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
2-Benzyl-2,5-diazaspiro[3.4]octaneC₁₃H₁₈N₂202.30-
This compoundC₁₃H₂₀Cl₂N₂275.22White to off-white solid [3]

Conclusion: A Versatile Pathway for a Key Intermediate

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By employing a strategic use of protecting groups, the synthesis of the core scaffold and its selective functionalization can be achieved with a high degree of control. The final conversion to the dihydrochloride salt ensures a stable and handleable form of this valuable drug intermediate. This in-depth guide is intended to empower researchers and drug development professionals with the technical knowledge and practical insights necessary to efficiently synthesize this important building block for the advancement of novel therapeutics.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Frontiers in Chemistry. (2019, March 27). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • Materials Advances (RSC Publishing). (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
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  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Protecting group. [Link]

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  • National Center for Biotechnology Information. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

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The Strategic Role of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of unique three-dimensional scaffolds that can effectively probe biological space. The diazaspiro[3.4]octane core has emerged as a privileged structure, prized for its conformational rigidity and ability to present substituents in precise vectors. This technical guide focuses on 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a versatile chemical intermediate, and elucidates its "mechanism of action" not as a direct therapeutic agent, but as a strategic building block in the synthesis of potent and selective modulators of challenging drug targets. We will delve into its synthetic utility, highlighting its role in the construction of targeted therapeutics such as KRAS G12C inhibitors, and discuss the mechanistic principles of the final active pharmaceutical ingredients.

The Diazaspiro[3.4]octane Scaffold: A Gateway to Three-Dimensional Chemical Space

The inherent "flatness" of many traditional small molecule libraries has been a significant limitation in addressing complex protein-protein interactions and challenging enzyme active sites. Spirocyclic systems, which contain two rings connected by a single common atom, offer a compelling solution by introducing a defined three-dimensional architecture. The diazaspiro[3.4]octane framework, in particular, provides a rigid structure that can improve metabolic stability and reduce off-target effects by limiting conformational flexibility.

This compound serves as a readily available and functionalizable starting point for incorporating this valuable scaffold into a diverse range of molecules. The benzyl group provides a lipophilic handle and can also serve as a protecting group that can be removed or modified in later synthetic steps. The two nitrogen atoms within the spirocycle offer multiple points for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Utility in the Development of Targeted Therapeutics: The Case of KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was long considered an "undruggable" target in oncology. However, the discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of a new class of targeted therapies. The diazaspiro[3.4]octane scaffold and its close isomers have proven to be instrumental in the design of these potent and selective inhibitors.

While specific synthetic routes starting directly from this compound are often proprietary, a representative synthetic workflow for a KRAS G12C inhibitor can be constructed based on published patents and medicinal chemistry literature involving closely related 2,6- and 2,7-diazaspiro isomers.[1]

Representative Synthetic Workflow: From Spirocyclic Core to Covalent Inhibitor

The following protocol is an illustrative example of how the 2-benzyl-2,5-diazaspiro[3.4]octane core can be elaborated to generate a complex, biologically active molecule.

Step 1: N-Acylation of the Spirocyclic Core

  • Rationale: This initial step attaches the "warhead" of the covalent inhibitor, typically an acrylamide moiety, to one of the nitrogen atoms of the diazaspirocycle. The benzyl group on the other nitrogen serves as a protecting group.

  • Protocol:

    • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a hindered base, for example, diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate one of the secondary amines.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of acryloyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting N-acryloyl-2-benzyl-2,5-diazaspiro[3.4]octane by column chromatography.

Step 2: Debenzylation

  • Rationale: The benzyl protecting group is removed to expose the second nitrogen atom for further functionalization.

  • Protocol:

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

    • Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C).

    • Subject the mixture to an atmosphere of hydrogen gas (H2) at a suitable pressure.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated product.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The newly exposed secondary amine is coupled to a suitably functionalized aromatic or heteroaromatic system, which will serve as the "recognition" moiety that directs the inhibitor to the KRAS G12C protein.

  • Protocol:

    • Dissolve the debenzylated intermediate from Step 2 in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.

    • Add a base, for example, potassium carbonate (K2CO3) or DIPEA.

    • Add the aromatic coupling partner, which typically contains a leaving group (e.g., a halogen) activated towards nucleophilic substitution.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir until completion.

    • Cool the reaction mixture, dilute with water, and extract the final product with an organic solvent.

    • Purify the final compound by preparative high-performance liquid chromatography (HPLC) or crystallization.

G start 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride step1_product N-Acryloyl-2-benzyl- 2,5-diazaspiro[3.4]octane start->step1_product Step 1: N-Acylation step1_reagents Acryloyl Chloride, DIPEA, DCM step1_reagents->step1_product step2_product N-Acryloyl-2,5- diazaspiro[3.4]octane step1_product->step2_product Step 2: Debenzylation step2_reagents H2, Pd/C, Ethanol step2_reagents->step2_product final_product Final KRAS G12C Inhibitor step2_product->final_product Step 3: SNAr Coupling step3_reagents Aromatic Electrophile, Base, DMSO step3_reagents->final_product

Illustrative synthetic pathway to a KRAS G12C inhibitor.

Mechanism of Action of Diazaspiro-Derived KRAS G12C Inhibitors

The final products synthesized from the 2-benzyl-2,5-diazaspiro[3.4]octane scaffold are not mere placeholders but are precision-engineered molecules with a specific biological mechanism. In the case of KRAS G12C inhibitors, the mechanism is a testament to the power of targeted covalent inhibition.[2][3]

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] The G12C mutation introduces a cysteine residue that is not present in the wild-type protein. The diazaspiro-derived inhibitors are designed to exploit this unique feature.

The inhibitor, featuring the acrylamide "warhead," selectively and covalently binds to the thiol group of the mutant cysteine 12.[3] This binding event occurs when the KRAS G12C protein is in its inactive, GDP-bound state.[2] By forming this irreversible bond, the inhibitor effectively traps the KRAS protein in its "off" state, preventing it from binding to GTP and becoming activated.[4]

This trapping of the inactive conformation has a profound downstream effect. The activation of downstream signaling pathways, such as the RAF/MEK/ERK pathway, which drives cell proliferation, is blocked.[5] The net result is the inhibition of tumor cell growth and survival in cancers harboring the KRAS G12C mutation.

G cluster_kras_cycle KRAS G12C Signaling Cycle cluster_downstream Downstream Signaling kras_gdp KRAS G12C (Inactive) GDP-bound kras_gtp KRAS G12C (Active) GTP-bound kras_gdp->kras_gtp GEF (e.g., SOS1) Promotes GTP binding kras_gtp->kras_gdp Intrinsic GTPase Activity (slow) downstream RAF/MEK/ERK Pathway kras_gtp->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Diazaspiro-derived Inhibitor inhibitor->kras_gdp Covalent Binding to Cys12 Traps Inactive State

Mechanism of action of a KRAS G12C covalent inhibitor.

Broader Therapeutic Potential: Monoacylglycerol Lipase (MAGL) Inhibition

The utility of the diazaspiro[3.4]octane scaffold is not limited to oncology. Spirocyclic structures are also being explored for the treatment of central nervous system (CNS) disorders. One promising target is monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[6][7]

MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic effects in conditions such as neuroinflammation, pain, and anxiety. Spirocyclic compounds have been designed as potent and reversible MAGL inhibitors, demonstrating the broad applicability of this structural class in drug discovery.[9][10]

Target Class Example Target Therapeutic Area Role of Spirocyclic Scaffold
OncogenesKRAS G12COncologyProvides a rigid core for orienting a covalent warhead and a recognition moiety.
HydrolasesMAGLCNS Disorders, InflammationForms the basis for potent and selective reversible inhibitors.
KinasesVariousOncology, InflammationCan serve as a bioisostere for other cyclic structures to improve properties.
GPCRsVariousMultipleOffers novel 3D vectors for exploring ligand-receptor interactions.
Table 1: Potential Therapeutic Applications of Diazaspiro[3.4]octane Derivatives

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its "mechanism of action" is to enable the synthesis of highly structured, three-dimensional molecules that can effectively and selectively modulate the function of challenging biological targets. From the covalent inhibition of oncogenic KRAS G12C to the reversible inhibition of CNS enzymes like MAGL, the diazaspiro[3.4]octane scaffold provides a robust and versatile platform for the development of next-generation therapeutics. As the demand for drugs with improved efficacy and safety profiles continues to grow, the importance of such unique building blocks in the drug discovery pipeline is set to increase.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578–589.e17.
  • Ostrem, J. M., & Shokat, K. M. (2016). Direct small-molecule inhibitors of KRAS: from structural insights to mechanism-based design. Nature Reviews Drug Discovery, 15(11), 771–785.
  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery on a global scale. Trends in pharmacological sciences, 35(12), 654–664.
  • Ryan, M. B., et al. (2018). KRASG12C inhibition is reversed by SOS1-mediated feedback activation of RAS.
  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347–1356.
  • Takeda Pharmaceutical Co., Ltd. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11014-11044.
  • Hoffmann-La Roche Inc. (2025). Novel Substituted Spiro-Ureas as Monoacylglycerol Lipase Inhibitors.
  • Astellas Pharma Inc. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581.

Sources

The Strategic Role of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive towards the exploration of novel molecular architectures that can unlock new therapeutic possibilities. Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride has emerged as a key pharmaceutical intermediate, offering a versatile platform for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the development of innovative pharmaceuticals.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid, typically characterized by its high purity, often exceeding 99% as determined by Liquid Chromatography-Mass Spectrometry (LCMS).[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol
Appearance White to off-white solid
Storage 4°C, sealed storage, away from moisture
Solubility Soluble in water and polar organic solvents
Data sourced from MedChemExpress Certificate of Analysis.[1]

The spirocyclic core of this molecule, featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring at a quaternary carbon, imparts a rigid and defined three-dimensional geometry. The benzyl group serves as a protecting group for one of the secondary amines, allowing for selective functionalization of the other nitrogen atom. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in subsequent synthetic steps.

Synthesis of this compound: A Key Transformation

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. A key transformation involves the deprotection of a Boc-protected precursor, as detailed in patent literature.

Experimental Protocol: Deprotection of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired dihydrochloride salt.

Step 1: Reaction Setup

  • A solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (195 g, 644.8 mmol) is prepared in ethyl acetate (EtOAc) (0.5 L).

Step 2: Acid-mediated Deprotection

  • To the solution from Step 1, a 4M solution of hydrogen chloride (HCl) in EtOAc (2 L) is added.

  • The reaction mixture is stirred for 12 hours.

Step 3: Isolation of the Product

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with tert-butylmethyl ether (2 L) to remove any remaining impurities.

  • The final product, this compound, is obtained as a solid.[2]

This straightforward and scalable deprotection protocol provides the target intermediate in high purity, ready for the next stages of pharmaceutical synthesis.

G cluster_0 Synthesis of this compound precursor tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate product This compound precursor->product Deprotection reagent 4M HCl in EtOAc reagent->product

Caption: Synthetic pathway for this compound.

Application as a Pharmaceutical Intermediate: Synthesis of EGFR Inhibitors

This compound is a valuable intermediate in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds. These compounds are potent inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), such as the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant.[2] These mutations are implicated in the development and progression of various cancers, making EGFR a critical target for cancer therapy.

The spirocyclic diamine core of the intermediate provides a rigid scaffold that can be further elaborated to create molecules with high affinity and selectivity for the EGFR kinase domain. The availability of a free secondary amine after deprotection allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final drug candidates.

General Reaction Scheme: Elaboration of the Intermediate

The deprotected 2-Benzyl-2,5-diazaspiro[3.4]octane can be reacted with a variety of electrophilic partners to build more complex molecular structures. A general representation of this is the reaction with a substituted pyrimidine derivative.

G cluster_1 Application in the Synthesis of EGFR Inhibitors intermediate 2-Benzyl-2,5-diazaspiro[3.4]octane final_product 2-(2,4,5-substituted-anilino)pyrimidine (EGFR Inhibitor) intermediate->final_product Nucleophilic Substitution pyrimidine Substituted Pyrimidine Derivative pyrimidine->final_product

Sources

The Spirocyclic Core: A Locus of Potency and Precision in 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as a powerful tool in this endeavor. This technical guide delves into the pivotal role of the spirocyclic structure within the building block, 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. We will explore its synthesis, the strategic importance of its rigid framework in drug design, and its application in the development of potent and selective inhibitors for challenging therapeutic targets, with a particular focus on its incorporation into next-generation anticancer agents.

Introduction: The Strategic Advantage of Three-Dimensionality

In the intricate dance between a drug molecule and its biological target, shape is paramount. The three-dimensional arrangement of functional groups dictates the binding affinity and selectivity that ultimately determine a compound's therapeutic efficacy. Spirocyclic scaffolds, defined by a single atom as the pivot point for two rings, offer a unique and advantageous architectural solution. The 2,5-diazaspiro[3.4]octane core, in particular, provides a rigid framework that projects substituents into distinct vectors in three-dimensional space. This conformational restriction can lead to a more precise fit within a target's binding pocket, potentially increasing potency and reducing off-target effects.

This compound serves as a key intermediate, a foundational component upon which complex and highly active pharmaceutical agents can be constructed. Its spirocyclic nature is not merely a structural curiosity but a deliberate design element that imparts significant advantages in drug discovery programs. This guide will illuminate the multifaceted role of this spirocyclic building block, from its synthesis to its impact on the pharmacological profile of the final active pharmaceutical ingredients (APIs). The enhanced stereochemical stability and potential for improved pharmacokinetic properties, such as blood-brain barrier permeability, make this scaffold particularly valuable in the design of selective receptor modulators.[1]

Synthesis of the Spirocyclic Core: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the construction of a protected form of the diazaspiro octane core. The following protocol is adapted from established patent literature, providing a reliable pathway to this crucial intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

  • This initial step involves the construction of the core spirocyclic system with one of the nitrogens protected by a tert-butoxycarbonyl (Boc) group and the other by a benzyl group. This differential protection is key for subsequent selective functionalization.

Step 2: Deprotection to Yield the Dihydrochloride Salt

  • Reagents and Conditions:

    • tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (Intermediate)

    • 4M solution of HCl in Ethyl Acetate (EtOAc)

    • tert-butylmethyl ether (for washing)

  • Procedure:

    • A solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (195 g, 644.8 mmol) in EtOAc (0.5 L) is prepared.

    • To this solution, a 4M solution of HCl in EtOAc (2 L) is added.

    • The mixture is stirred for 12 hours. During this time, the Boc protecting group is cleaved, and the dihydrochloride salt of the product precipitates out of the solution.

    • The resulting solid is collected by filtration.

    • The collected solid is washed with tert-butylmethyl ether (2 L) to remove any remaining impurities.

    • The final product, this compound, is dried for further use.

This synthetic route highlights the utility of the benzyl group as a stable protecting group that can be carried through multiple synthetic steps, while the Boc group allows for selective deprotection and subsequent elaboration at the 5-position of the diazaspiro octane core.

The Role of the Spirocyclic Scaffold in Drug Design and Action

The rigid nature of the 2,5-diazaspiro[3.4]octane core is a key determinant of its value in medicinal chemistry. Unlike more flexible aliphatic or even some cyclic systems, the spirocyclic structure limits the number of accessible conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, leading to higher binding affinities.

A Case Study: EGFR Inhibitors for Cancer Therapy

A prime example of the strategic implementation of the 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold is in the development of 2-(2,4,5-substituted-anilino)pyrimidine compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Mutations in EGFR can lead to its constitutive activation, a hallmark of many cancers, particularly non-small cell lung cancer.

In this context, the 2,5-diazaspiro[3.4]octane moiety is incorporated into the pyrimidine-based inhibitor. The deprotected this compound is coupled with a substituted pyrimidine to form the final active compound. The spirocyclic group serves to orient the rest of the molecule in a specific conformation that is optimal for binding to the ATP-binding site of the EGFR kinase domain. This precise positioning is critical for achieving high potency against mutated forms of EGFR, including the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant.

The benzyl group on the spirocyclic core can also contribute to the overall binding affinity through hydrophobic interactions within the active site of the target protein.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a wide range of derivatives of 2-Benzyl-2,5-diazaspiro[3.4]octane are not extensively published in publicly available literature, we can infer the role of the spirocyclic core from related studies on pyrimidine derivatives and other spirocyclic compounds.

For pyrimidine-based inhibitors, the nature and position of substituents on the pyrimidine ring and the aniline moiety are critical for biological activity. The spirocyclic group at a specific position on the pyrimidine ring acts as a rigid anchor, and its primary role is to correctly position these other crucial interacting groups.

The general principles of spirocycle-based drug design suggest that modifications to the spirocyclic core itself, for instance, by altering ring size or introducing substituents, would significantly impact the overall geometry of the molecule and, consequently, its biological activity.

Data Presentation

The following table summarizes the key properties of the intermediate, this compound.

PropertyValueReference
Chemical Name 2,5-Diazaspiro[3.4]octane, 2-(phenylmethyl)-, hydrochloride (1:2)[2]
CAS Number 1159823-70-7[2]
Molecular Formula C₁₃H₂₀Cl₂N₂[2]
Molecular Weight 275.22 g/mol [2]
Appearance White to off-white solid[2]
Purity (LCMS) 99.02%[2]
Storage 4°C, sealed storage, away from moisture[2]

Visualization of Key Concepts

Logical Workflow: From Intermediate to Active Pharmaceutical Ingredient

workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis cluster_outcome Therapeutic Outcome Protected_Diazaspiro tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate Deprotection Boc Deprotection (HCl in EtOAc) Protected_Diazaspiro->Deprotection Step 1 Intermediate This compound Deprotection->Intermediate Step 2 Coupling Coupling Reaction Intermediate->Coupling Pyrimidine_Core Substituted Pyrimidine Pyrimidine_Core->Coupling API Final API (e.g., EGFR Inhibitor) Coupling->API Target_Binding Enhanced Target Binding (Potency & Selectivity) API->Target_Binding Pharmacology Improved Pharmacological Profile Target_Binding->Pharmacology spiro_role cluster_properties Structural & Physicochemical Properties cluster_outcomes Pharmacological Outcomes Spiro_Core 2,5-Diazaspiro[3.4]octane Core 3D_Scaffold Rigid 3D Scaffold Spiro_Core->3D_Scaffold Conformational_Restriction Conformational Restriction Spiro_Core->Conformational_Restriction Improved_PK Improved Physicochemical Properties (e.g., Solubility, BBB permeability) Spiro_Core->Improved_PK Increased_Potency Increased Potency Conformational_Restriction->Increased_Potency Enhanced_Selectivity Enhanced Selectivity Conformational_Restriction->Enhanced_Selectivity Reduced_Off_Target Reduced Off-Target Effects Enhanced_Selectivity->Reduced_Off_Target

Caption: Impact of the Spirocyclic Core.

Conclusion: A Scaffold for Future Discoveries

This compound is more than just a chemical intermediate; it is a testament to the power of three-dimensional thinking in drug design. Its rigid spirocyclic core provides a robust platform for the construction of highly potent and selective therapeutic agents. The successful incorporation of this scaffold into EGFR inhibitors demonstrates its potential to address significant challenges in modern medicine, such as acquired drug resistance in cancer. As the demand for novel drug candidates with improved properties continues to grow, the strategic use of spirocyclic building blocks like 2-Benzyl-2,5-diazaspiro[3.4]octane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. MySkinRecipes. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Bentham Science. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and in vitro exploration of the 8-carbo substituted 5-methoxyflavones as anti-breast and anti-lung cancer agents targeting protein kinases (VEGFR-2 & EGFR). PubMed. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

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Stereochemical stability of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemical Stability of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Executive Summary

The three-dimensional structure of a drug molecule is intrinsically linked to its pharmacological activity and safety profile. For chiral molecules, ensuring the stability of a single desired enantiomer is a critical prerequisite for clinical success. This guide provides a comprehensive technical overview of the stereochemical stability of this compound, a valuable chiral building block in modern drug discovery.[1][2] We delve into the structural basis of its chirality, explore potential mechanisms of racemization, and present detailed, field-proven protocols for the empirical assessment of its stereochemical integrity under various stress conditions. This document is intended for researchers, medicinal chemists, and process development scientists who utilize chiral spirocyclic scaffolds and require a robust framework for evaluating their stereochemical stability.

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the realm of pharmacology, enantiomers of a chiral drug can exhibit widely divergent activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereochemical identity and purity of chiral drug substances be rigorously established and controlled.[3]

Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as privileged structures in medicinal chemistry.[4] Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, often leading to improved target affinity and selectivity. The 2,5-diazaspiro[3.4]octane core, in particular, offers a versatile and synthetically accessible framework. This compound serves as a key intermediate for introducing this valuable scaffold into more complex molecules.[1] The central spiro carbon atom in this molecule is a stereocenter, making the assessment of its configurational stability a non-negotiable step in the drug development pipeline.

This guide will provide the scientific rationale and detailed methodologies to confidently assess and validate the stereochemical stability of this important building block.

The Structural Basis of Chirality in 2-Benzyl-2,5-diazaspiro[3.4]octane

The chirality of 2-Benzyl-2,5-diazaspiro[3.4]octane originates from the spirocyclic center, the carbon atom common to both the cyclobutane and the five-membered diazacyclopentane (pyrrolidine derivative) ring. This spiro atom is bonded to four different groups, embedded within the two rings, creating a non-superimposable mirror image—the defining characteristic of a chiral molecule.

The inherent strain and conformational rigidity of the fused cyclobutane and pyrrolidine rings lock the spiro center's configuration.[5] Unlike acyclic systems or simple rings, the spirocyclic framework prevents bond rotations that could lead to interconversion between enantiomers under normal conditions. The stability is further enhanced by the dihydrochloride salt form, where protonation of the nitrogen atoms can influence conformation but does not provide a low-energy pathway for racemization.

cluster_molecule Chirality of 2-Benzyl-2,5-diazaspiro[3.4]octane cluster_property Resulting Properties mol Spiro[3.4]octane Core spiro_c Spiro Carbon (Stereocenter) mol->spiro_c contains ring1 Cyclobutane Ring spiro_c->ring1 connects ring2 Diazacyclopentane Ring spiro_c->ring2 connects chiral Chiral Molecule spiro_c->chiral leads to subst Substituents (e.g., Benzyl, H) ring2->subst enantiomers Exists as Enantiomers (R/S) chiral->enantiomers stability High Configurational Stability chiral->stability

Fig. 1: Structural basis of chirality in the spiro[3.4]octane system.

Potential Mechanisms of Racemization: A Theoretical Consideration

While the spiro[3.4]octane framework is robust, a thorough scientific assessment requires consideration of theoretical pathways to racemization, however improbable. For this molecule, racemization would necessitate the breaking and reforming of a covalent bond at the spiro center.

Potential, albeit high-energy, pathways could include:

  • Reversible Ring Opening: Cleavage of a C-C or C-N bond adjacent to the spiro center, followed by rotation and re-closure. This typically requires harsh acidic, basic, or thermal conditions far exceeding those found in pharmaceutical processing or physiological environments.

  • Protonation-Assisted Mechanisms: While the nitrogen atoms are protonated in the dihydrochloride salt, there is no plausible mechanism by which this would labilize the C-C bonds of the spirocyclic core to permit inversion of configuration. The pyramidal inversion of nitrogen atoms is a rapid process but does not affect the configuration of the carbon stereocenter.[6]

Given the high energy barrier associated with breaking a carbon-carbon bond in a strained ring system, 2-Benzyl-2,5-diazaspiro[3.4]octane is predicted to be highly stereochemically stable. The following experimental protocols are designed to empirically validate this hypothesis.

Experimental Assessment of Stereochemical Stability

A systematic approach is required to definitively determine stereochemical stability. This involves developing a precise analytical method to quantify the enantiomers, followed by subjecting the material to accelerated degradation conditions.

start Start: Enantiomerically Enriched 2-Benzyl-2,5-diazaspiro[3.4]octane dev_method Protocol 1: Develop & Validate Chiral HPLC Separation Method start->dev_method baseline Establish Baseline Enantiomeric Excess (% ee) dev_method->baseline stress_study Protocol 2: Conduct Forced Racemization Study baseline->stress_study analysis Analyze Samples at Time Points (t=0, t=x...) using Chiral HPLC stress_study->analysis data Compile & Analyze Data: % ee vs. Time, Condition analysis->data report Conclusion: Assess Stereochemical Stability & Define Safe Handling/Storage data->report

Fig. 2: Overall workflow for assessing stereochemical stability.
Protocol 1: Chiral HPLC Method Development and Validation

Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[7][8] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies and thus different retention times.

Step-by-Step Methodology:

  • Column Selection:

    • Begin with polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD). These columns are known for their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Prepare a stock solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or ethanol.

    • Screen different mobile phase systems. A common starting point is a mixture of a non-polar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • To improve peak shape and retention for this basic compound, add a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), typically at 0.1% (v/v).

  • Method Optimization:

    • Adjust the ratio of alkane to alcohol to achieve optimal resolution (Rs > 1.5) and a reasonable run time (typically 10-20 minutes).

    • Optimize the column temperature (e.g., 25-40 °C) and flow rate (e.g., 0.5-1.0 mL/min) to fine-tune the separation.

  • Detection:

    • Use a UV detector set to a wavelength where the benzyl group has strong absorbance (e.g., 210 nm or 254 nm).

  • Validation:

    • Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines. The most critical parameter is the limit of quantification (LOQ) for the minor enantiomer, which should be low enough (e.g., ≤0.1%) to detect minute amounts of racemization.

Protocol 2: Forced Racemization Study

Causality: This study intentionally exposes an enantiomerically pure or enriched sample to harsh conditions to accelerate any potential racemization.[9] By monitoring the enantiomeric excess (% ee) over time, one can determine the rate of racemization and predict the compound's stability under normal storage and use conditions.

cluster_setup Experimental Setup cluster_analysis Analysis Workflow stock Stock Solution of Single Enantiomer (in appropriate solvent) cond1 pH 2 (HCl) 40°C, 60°C stock->cond1 Aliquot & Expose cond2 pH 7 (Buffer) 40°C, 60°C stock->cond2 Aliquot & Expose cond3 pH 10 (Buffer) 40°C, 60°C stock->cond3 Aliquot & Expose cond4 Solid State 60°C / 75% RH stock->cond4 Aliquot & Expose sample Sample at Time Points (t=0, 1, 3, 7 days...) cond1->sample cond2->sample cond3->sample cond4->sample hplc Analyze by Validated Chiral HPLC Method sample->hplc data Calculate % ee hplc->data

Fig. 3: Experimental design for a forced racemization study.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of enantiomerically enriched (>99% ee) this compound at a known concentration (e.g., 0.5 mg/mL) in various aqueous buffers (e.g., pH 2, pH 7, pH 10).

    • Prepare solid-state samples for thermal/humidity stress testing.

  • Stress Conditions:

    • Incubate the prepared solutions and solid samples under a matrix of conditions. A typical design includes:

      • Temperature: 40 °C, 60 °C, and a control at 5 °C.

      • pH: As prepared in the buffered solutions.

      • Humidity (for solid state): Place samples in a humidity chamber, e.g., at 75% Relative Humidity (RH).

  • Time Point Sampling:

    • At designated time points (e.g., t=0, 24h, 72h, 1 week, 2 weeks), withdraw an aliquot from each condition.

    • Immediately quench any potential reaction by cooling the sample and, if necessary, neutralizing the pH.

  • Analysis:

    • Analyze each sample using the validated chiral HPLC method from Protocol 1.

    • Calculate the enantiomeric excess (% ee) for each time point and condition using the peak areas of the two enantiomers (E1 and E2): % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Data Interpretation and Risk Assessment

The primary output of the forced degradation study is a dataset showing the change in enantiomeric excess over time under various stress conditions.

Table 1: Illustrative Data from Forced Racemization Study (% ee)

ConditionTime = 0Time = 24hTime = 7 daysTime = 14 days
Solution pH 2, 60°C 99.899.899.799.7
Solution pH 7, 60°C 99.899.899.899.8
Solution pH 10, 60°C 99.899.799.699.5
Solid State, 60°C/75% RH 99.899.899.899.8
Control, 5°C 99.899.899.899.8

Interpretation:

  • High Stability: If, as illustrated in Table 1, there is no significant change (<0.5%) in % ee even under the most aggressive conditions (e.g., high temperature, extreme pH), the compound is considered highly stereochemically stable.

  • Moderate Instability: If slow degradation is observed under a specific condition (e.g., a gradual drop in % ee at high pH), this provides critical information for guiding formulation and storage. For example, it would indicate that the drug product should be formulated at a neutral or acidic pH.

  • Risk Assessment: For a building block like 2-Benzyl-2,5-diazaspiro[3.4]octane, the data would confirm its suitability for use in multi-step syntheses without risk of racemization. For a final drug substance, this data is essential for setting shelf-life, defining storage conditions (e.g., "Store at controlled room temperature," "Protect from high pH"), and establishing analytical controls for quality assurance.

Conclusion

The stereochemical stability of a chiral molecule is not an assumption but a critical quality attribute that must be scientifically proven. This compound, by virtue of its rigid spirocyclic core, is predicted to be exceptionally stable against racemization. The experimental framework provided in this guide, centered on a validated chiral HPLC method and a comprehensive forced degradation study, offers a robust and reliable strategy to empirically confirm this stability. The resulting data provide drug development professionals with the confidence needed to incorporate this valuable building block into their synthetic programs, ensuring the stereochemical integrity of the final drug candidate.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

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An In-Depth Technical Guide to 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride for CNS Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in CNS Drug Discovery

The quest for novel chemical entities with improved efficacy and safety profiles for treating central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the exploration of unique three-dimensional molecular architectures that can effectively probe the complex topology of CNS targets. Among these, spirocyclic scaffolds have garnered significant interest due to their inherent conformational rigidity and novelty. The 2,5-diazaspiro[3.4]octane core, a key structural motif, offers a compelling framework for the design of novel CNS agents. This guide provides a comprehensive technical overview of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a versatile intermediate, and explores its potential in the development of next-generation therapeutics for neurological and psychiatric disorders. Its unique stereochemical stability and potential to cross the blood-brain barrier make it a valuable starting point for drug discovery programs.[1]

The rigid nature of the diazaspiro[3.4]octane system provides a distinct advantage over more flexible linear or monocyclic structures, such as piperazine, by reducing the entropic penalty upon binding to a biological target. This can translate to enhanced potency and selectivity. Furthermore, the spirocyclic core allows for precise vectoral exploration of chemical space, enabling the optimization of interactions with target proteins. This guide will delve into the synthesis, chemical properties, and potential applications of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold in their CNS-targeted discovery efforts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₀Cl₂N₂MedChemExpress[2]
Molecular Weight 275.22 g/mol MedChemExpress[2]
CAS Number 1159823-70-7MedChemExpress[2]
Appearance White to off-white solidMedChemExpress[2]
Purity (LCMS) 99.02%MedChemExpress[2]
Storage 4°C, sealed storage, away from moistureMedChemExpress[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a critical first step in the development of novel CNS drug candidates. A reliable and scalable synthetic route is essential for producing the quantities of material required for medicinal chemistry campaigns and preclinical evaluation. A validated protocol for the synthesis of this intermediate has been disclosed in the patent literature, specifically in the context of preparing substituted anilinopyrimidine compounds.[3]

Synthetic Scheme

Synthesis_of_2-Benzyl-2,5-diazaspiro[3.4]octane_dihydrochloride start tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate product This compound start->product Stirring, 12h reagent 4M HCl in EtOAc

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate

  • 4M solution of HCl in Ethyl Acetate (EtOAc)

  • tert-butylmethyl ether

  • Reaction vessel with stirring capabilities

  • Filtration apparatus

Procedure:

  • To a solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (195 g, 644.8 mmol) in Ethyl Acetate (0.5 L), add a 4M solution of HCl in Ethyl Acetate (2 L).

  • Stir the resulting mixture for 12 hours at room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the collected solid with tert-butylmethyl ether (2 L).

  • Dry the solid under vacuum to yield this compound.[3]

This straightforward, one-step deprotection protocol provides a high yield of the desired product and is amenable to scale-up for the production of larger quantities.

The 2,5-Diazaspiro[3.4]octane Scaffold in CNS Drug Design: A Landscape of Opportunity

While this compound is primarily utilized as a synthetic intermediate, the broader family of diazaspiro[3.4]octane derivatives has shown significant promise in targeting a range of CNS receptors and pathways. This section will explore the potential applications of this scaffold in CNS drug discovery, drawing upon published research on related compounds.

Sigma Receptors: A Target for Pain and Neuropsychiatric Disorders

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are implicated in a variety of CNS functions and are considered a promising target for the treatment of neuropathic pain, depression, and anxiety. A recent study detailed the design and synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ₁ receptor antagonists.[4] These compounds were shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting the therapeutic potential of this scaffold in pain management.[4]

Sigma_Receptor_Antagonism_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation In Vivo Evaluation cluster_optimization Lead Optimization start This compound synthesis Functionalization of the core start->synthesis derivatives Library of diazaspiro[3.4]octane derivatives synthesis->derivatives binding_assay Sigma-1 Receptor Binding Assay derivatives->binding_assay functional_assay Functional Antagonism Assay binding_assay->functional_assay pain_model Neuropathic Pain Model (e.g., Chronic Constriction Injury) functional_assay->pain_model behavioral_tests Analgesic Efficacy & Morphine Tolerance pain_model->behavioral_tests sar Structure-Activity Relationship (SAR) Studies behavioral_tests->sar adme_tox ADME/Tox Profiling sar->adme_tox

Caption: Experimental workflow for developing diazaspiro[3.4]octane-based sigma-1 receptor antagonists.

Anticonvulsant Activity: A New Avenue for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of novel anticonvulsant drugs with improved efficacy and fewer side effects remains a critical unmet medical need. Research into diazaspiro hydantoins has demonstrated their potential as effective anticonvulsants.[5] A study evaluating these compounds in a maximal electroshock (MES) seizure model in rats showed that they possess significant protective effects.[5] This suggests that the diazaspiro[3.4]octane core can be incorporated into pharmacophores known to exhibit anticonvulsant activity, potentially leading to the discovery of new therapeutic agents for epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This protocol is a standard preclinical model for the evaluation of potential anticonvulsant drugs.

Animals:

  • Male Wistar rats (200-220 g)

Materials:

  • Convulsiometer with ear clip electrodes

  • Test compounds (diazaspiro[3.4]octane derivatives)

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Standard drug (e.g., Phenytoin, 100 mg/kg, p.o.)

Procedure:

  • Administer the test compounds (e.g., 100 mg/kg) or vehicle to the rats via oral gavage 30 minutes prior to the seizure induction.

  • Induce seizures by delivering an electrical shock of 150 mA for 0.2 seconds through the ear clip electrodes.

  • Observe the animals for 2 minutes and record the presence or absence of tonic hind limb extension.

  • Calculate the percentage of inhibition of seizures relative to the vehicle-treated control group.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).[5]

Future Directions and Conclusion

This compound is a readily accessible and versatile chemical building block with significant potential for the development of novel CNS agents. While its direct biological activity in the CNS has not been extensively characterized, the demonstrated efficacy of its derivatives as sigma-1 receptor antagonists and anticonvulsants provides a strong rationale for its further exploration in drug discovery programs.

Future research should focus on the design and synthesis of libraries of compounds derived from the 2,5-diazaspiro[3.4]octane core, targeting a diverse range of CNS receptors and enzymes. High-throughput screening of these libraries against validated CNS targets will be crucial for identifying novel lead compounds. Subsequent lead optimization efforts, guided by structure-activity relationship studies and in vivo pharmacological testing, will be necessary to develop drug candidates with the desired efficacy, safety, and pharmacokinetic profiles.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]

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  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

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The Strategic Role of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional scaffolds. Among these, the diazaspiro[3.4]octane core has emerged as a privileged structure, offering a unique combination of conformational rigidity and synthetic tractability. This guide provides a comprehensive technical overview of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key intermediate that serves as a versatile building block in the synthesis of innovative drug candidates, particularly those targeting the central nervous system (CNS).

The Significance of the Diazaspiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have gained considerable attention in drug design. The diazaspiro[3.4]octane framework, featuring a four-membered azetidine ring fused with a five-membered pyrrolidine ring, offers several advantages over traditional, more planar heterocyclic systems:

  • Three-Dimensionality: The spirocyclic nature imparts a distinct three-dimensional geometry, enabling more precise and selective interactions with biological targets. This can lead to enhanced potency and a reduction in off-target effects.

  • Stereochemical Stability: The rigid framework of the diazaspiro[3.4]octane core enhances stereochemical stability, which is crucial for designing selective receptor modulators.[1]

  • Favorable Physicochemical Properties: Derivatives of this scaffold have been shown to possess physicochemical properties conducive to good oral bioavailability and the ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[1]

  • Synthetic Versatility: The two nitrogen atoms within the scaffold can be differentially functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis and Chemical Properties of this compound

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general understanding can be gleaned from the synthesis of related diazaspiroalkanes. The construction of the core typically involves a multi-step sequence.

A plausible synthetic strategy is outlined below. This workflow is inferred from established methodologies for constructing similar spirocyclic amines.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Salt Formation A Protected Azetidine Precursor B Introduction of Pyrrolidine Ring Precursor A->B Alkylation/Acylation C Intramolecular Cyclization B->C Deprotection/ Reductive Amination D Diazaspiro[3.4]octane Core C->D E Selective N-Benzylation D->E F 2-Benzyl-2,5-diazaspiro[3.4]octane E->F G Treatment with HCl F->G H 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride G->H

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Considerations:

  • Protecting Groups: The use of orthogonal protecting groups (e.g., Boc, Cbz) is essential to allow for the selective functionalization of the two nitrogen atoms.

  • Ring Formation: The construction of the spirocyclic core is the most challenging step and can be achieved through various strategies, including intramolecular cyclizations.

  • Purification: The final product is typically a solid, and its purification can be achieved by recrystallization. The dihydrochloride salt form enhances stability and aqueous solubility.

Chemical Properties:

PropertyValue
CAS Number 1159823-70-7
Molecular Formula C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol
Appearance White to off-white solid
Storage 4°C, sealed storage, away from moisture

Applications in Medicinal Chemistry: A Focus on CNS Disorders

This compound is primarily utilized as a drug intermediate in the synthesis of biologically active compounds.[2] Its structural features make it particularly valuable for the development of agents targeting the central nervous system, including treatments for depression, anxiety, and epilepsy.[1]

The benzyl group serves as a common protecting group for one of the nitrogen atoms, allowing for the elaboration of the other nitrogen with various substituents to explore structure-activity relationships. After the desired modifications are made, the benzyl group can be removed, if necessary, to yield a secondary amine that can be further functionalized or may be part of the final pharmacophore.

Role in the Development of Receptor Antagonists

The diazaspiro[3.4]octane scaffold has been explored in the design of antagonists for various G-protein coupled receptors (GPCRs), which are implicated in a wide range of neurological and psychiatric disorders. For instance, derivatives of related spirocyclic amines have been investigated as:

  • Neurokinin-1 (NK1) Receptor Antagonists: These agents have potential applications in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The rigid conformation of the spirocyclic core can help in achieving high-affinity binding to the NK1 receptor.

  • Dopamine Receptor Ligands: The modulation of dopamine receptors is a key strategy for treating disorders such as schizophrenia, Parkinson's disease, and addiction. The unique three-dimensional shape of diazaspiro[3.4]octane derivatives can lead to novel binding modes and improved subtype selectivity.[3][4][5][6][7]

  • Serotonin Receptor Ligands: The serotonergic system is a major target for antidepressants and anxiolytics. The ability to fine-tune the properties of diazaspiro[3.4]octane-based compounds makes them attractive for developing selective serotonin receptor modulators.[8][9][10]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives are not extensively published in publicly available literature, general principles can be inferred from related compound series.

SAR cluster_N2 N2 Position (Benzyl) cluster_N5 N5 Position Core Diazaspiro- [3.4]octane N2 N2 Core->N2 N5 N5 Core->N5 ProtectingGroup Protecting Group N2->ProtectingGroup Allows for N5 functionalization FinalPharmacophore Part of Final Pharmacophore N2->FinalPharmacophore Can be retained in final compound R_group R Group (Variable) N5->R_group Activity Modulates Potency & Selectivity R_group->Activity PK_props Influences PK Properties R_group->PK_props

Caption: Key positions for SAR exploration on the 2-Benzyl-2,5-diazaspiro[3.4]octane core.

The primary point of diversification is the unsubstituted nitrogen atom (N5). Modifications at this position with various alkyl, aryl, or heterocyclic moieties are expected to have a significant impact on:

  • Target Affinity and Selectivity: The nature of the substituent at N5 will directly influence the binding interactions with the target receptor.

  • Pharmacokinetic Properties: Changes at N5 can alter lipophilicity, polarity, and metabolic stability, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.

The benzyl group at the N2 position, while often serving as a protecting group, can also contribute to the overall activity of the final molecule and may be retained in the final drug candidate.

Experimental Protocols: A General Framework

The following provides a generalized framework for the experimental evaluation of novel compounds synthesized from this compound.

General Synthetic Protocol for N5-Functionalization
  • Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and liberate the free base.

  • Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove salts and purify the product using column chromatography or recrystallization.

In Vitro Biological Evaluation Workflow

workflow Start Synthesized Compound (from 2-Benzyl-2,5-diazaspiro[3.4]octane) BindingAssay Primary Binding Assay (e.g., Radioligand Displacement) Start->BindingAssay Determine Ki FunctionalAssay Functional Assay (e.g., cAMP accumulation, Ca2+ flux) BindingAssay->FunctionalAssay Determine IC50/EC50 (agonist/antagonist mode) SelectivityPanel Selectivity Profiling (Panel of related receptors) FunctionalAssay->SelectivityPanel Assess off-target activity ADME_Tox In Vitro ADME/Tox (e.g., Microsomal stability, CYP inhibition, hERG) SelectivityPanel->ADME_Tox Evaluate drug-like properties LeadCandidate Lead Candidate ADME_Tox->LeadCandidate

Caption: A typical in vitro workflow for evaluating compounds derived from the title intermediate.

Representative Protocol: Radioligand Binding Assay for a GPCR Target

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer containing salts and buffering agents to maintain physiological pH.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

This compound represents a valuable and versatile intermediate for the synthesis of novel, three-dimensional drug candidates. Its inherent structural features provide a solid foundation for developing compounds with improved pharmacological profiles, particularly in the challenging area of CNS drug discovery. As the demand for innovative therapeutics continues to grow, the strategic use of such sophisticated building blocks will be paramount in advancing the field of medicinal chemistry. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related diazaspiroalkane cores, as well as their application in the discovery of ligands for a broader range of biological targets.

References

  • MySkinRecipes. (n.d.). 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. Retrieved from [Link]

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  • Gao, Y., et al. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 32(8), 1913-21.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706.
  • Marona-Lewicka, D., et al. (1995). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(1), 108-116.
  • Mewshaw, R. E., et al. (2014). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 57(15), 6296-6314.
  • Nakagawa-Goto, K., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5089-5092.
  • Nishikawa, K., et al. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry, 41(10), 1637-1648.
  • Nishiyama, T., et al. (1997). Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. Bioorganic & Medicinal Chemistry Letters, 7(12), 1493-1498.
  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6862-6867.
  • Roth, B. L. (2006). The Serotonin Receptors. In Basic Neurochemistry (7th ed.). Elsevier.
  • Senda, T., et al. (1998). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae.
  • Sparatore, A., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(11), 2633.
  • Tsuru, H., et al. (2001). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(15), 1989-1992.
  • Ullrich, T., & Rice, K. C. (2000). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands.

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Methodological & Application

Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The unique three-dimensional architecture of the diazaspiro[3.4]octane core offers a rigid framework for the precise spatial orientation of substituents, making it an attractive building block for novel therapeutics. This document outlines a robust three-step synthetic route, commencing with the preparation of a mono-protected diazaspirocycle, followed by selective N-benzylation, and culminating in deprotection and salt formation.

Introduction to Diazaspiro[3.4]octane Scaffolds

Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant interest in medicinal chemistry. Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to more flexible acyclic or planar aromatic analogues. The 2,5-diazaspiro[3.4]octane framework, featuring both an azetidine and a pyrrolidine ring, provides two distinct nitrogen atoms that can be selectively functionalized, enabling the exploration of diverse chemical space. This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2]

Synthetic Strategy

The synthesis of this compound is approached through a three-stage process. This strategy ensures selectivity and high purity of the final compound.

  • Orthogonal Protection: The synthesis begins with the preparation of a mono-Boc-protected 2,5-diazaspiro[3.4]octane. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] This initial step is crucial for achieving selective benzylation at the desired nitrogen atom.

  • Selective N-Benzylation: With one nitrogen atom masked by the Boc group, the remaining secondary amine is available for selective alkylation. N-benzylation is accomplished using benzyl bromide in the presence of a suitable base. This reaction proceeds via a standard nucleophilic substitution mechanism.

  • Deprotection and Salt Formation: The final stage involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] The resulting free base is then converted to the more stable and readily handleable dihydrochloride salt by treatment with HCl.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Deprotection & Salt Formation A 2,5-Diazaspiro[3.4]octane B tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate A->B (Boc)2O, Solvent C tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate B->C Benzyl bromide, Base D 2-Benzyl-2,5-diazaspiro[3.4]octane C->D Acid (e.g., TFA or HCl) E This compound D->E HCl

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2,5-Diazaspiro[3.4]octane≥95%Commercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Triethylamine (TEA)≥99%Commercial Source
Benzyl bromide98%Commercial Source
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house
Magnesium sulfate (MgSO₄)AnhydrousCommercial Source
Trifluoroacetic acid (TFA)Reagent GradeCommercial Source
Diethyl etherAnhydrousCommercial Source
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)-Commercial Source
Step 1: Synthesis of tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Rationale: This step selectively protects one of the two secondary amines in the starting material. The use of a stoichiometric amount of di-tert-butyl dicarbonate allows for the preferential formation of the mono-protected product.

  • Dissolve 2,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.

Step 2: Synthesis of tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate

Rationale: The unprotected secondary amine of the mono-Boc-protected intermediate undergoes nucleophilic attack on benzyl bromide. Triethylamine is used as a base to neutralize the hydrobromic acid formed during the reaction.

  • Dissolve tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

Rationale: The Boc group is cleaved under acidic conditions. Subsequent treatment with a solution of hydrogen chloride provides the dihydrochloride salt, which is often a crystalline solid and easier to handle and store than the free base.

  • Dissolve tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is no longer present.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and cool to 0 °C.

  • Add a solution of 4M HCl in 1,4-dioxane dropwise until a precipitate forms.

  • Stir the suspension for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[5]

Summary of Quantitative Data

StepStarting MaterialProductTypical Yield (%)
12,5-Diazaspiro[3.4]octanetert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate80-90
2tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylatetert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate75-85
3tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylateThis compound>95

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.[5]

  • Molecular Formula: C₁₃H₂₀Cl₂N₂.[5]

  • Molecular Weight: 275.22 g/mol .[5]

  • Purity (LCMS): ≥98%.[5]

  • ¹H NMR and ¹³C NMR: Consistent with the proposed structure.

  • Mass Spectrometry (MS): ESI-MS [M+H]⁺ consistent with the free base.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Reddit. Boc De-protection : r/Chempros. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neurological Potential of a Novel Spirocyclic Scaffold

The field of neuroscience is in a continuous search for novel chemical entities that can modulate the complex signaling pathways of the central nervous system (CNS). Spirocyclic compounds, with their inherent three-dimensional structures, are gaining significant attention in drug discovery.[1][2][3] These rigid scaffolds can offer improved potency, selectivity, and pharmacokinetic properties compared to their planar counterparts.[1][3] 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is a spirocyclic compound that, while documented as a synthetic intermediate, remains largely unexplored for its own biological activity. Its unique structure, featuring a benzyl group and a diazaspiro[3.4]octane core, presents an intriguing starting point for investigating potential neuroactive properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and experimental exploration of this compound in a neuroscience context. The protocols outlined below are designed as a logical, tiered approach to systematically evaluate the compound's potential, from fundamental physicochemical properties to its effects in cellular and whole-organism models. This guide is intended to serve as a foundational framework for uncovering the compound's mechanism of action and potential therapeutic applications.

Part 1: Foundational Characterization

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible experimental design.

Physicochemical Properties and Compound Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂ · 2HClInternal Data
Molecular Weight275.22 g/mol Internal Data
AppearanceWhite to off-white solidInternal Data
SolubilitySoluble in water and DMSOInternal Data
StorageStore at 2-8°C, protected from moistureInternal Data

Protocol 1: Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Accurately weigh a desired amount of the compound (e.g., 10 mg).

    • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Causality Behind Experimental Choices: DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays due to its ability to dissolve a wide range of molecules and its miscibility with aqueous media. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay medium, reducing potential solvent-induced artifacts.

Part 2: In Vitro Evaluation: A Tiered Screening Approach

A tiered in vitro screening cascade is a cost-effective and efficient method to identify the biological activity of a novel compound. This approach begins with broad, high-throughput screens and progresses to more specific, target-based assays.

Tier 1: Initial Phenotypic Screening for Neuroactivity

Phenotypic screening in cultured cells provides an unbiased approach to identify compounds that elicit a desired cellular response without a priori knowledge of the molecular target.[4]

Protocol 2: Neurite Outgrowth Assay

  • Objective: To assess the effect of the compound on neuronal development and plasticity.[5][6]

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Materials:

    • Complete cell culture medium (e.g., DMEM/F12 with serum and supplements)

    • Differentiation medium (e.g., reduced serum medium with retinoic acid)

    • Poly-D-lysine coated 96-well plates

    • This compound stock solution

    • Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)

    • Negative control (vehicle, e.g., DMSO)

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody against a neuronal marker (e.g., β-III tubulin)

    • Fluorescently labeled secondary antibody

    • Nuclear stain (e.g., DAPI)

    • High-content imaging system

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere.

    • Induce differentiation for 24-48 hours.

    • Treat cells with a concentration range of the test compound, positive control, and negative control.

    • Incubate for 48-72 hours.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary and secondary antibodies.

    • Stain nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze neurite length and branching using appropriate software.

Expected Outcomes and Interpretation: An increase in neurite outgrowth may suggest a role in promoting neuronal health or regeneration, while a decrease could indicate neurotoxicity.

Protocol 3: General Neurotoxicity Assay

  • Objective: To determine the concentration range at which the compound exhibits cytotoxic effects.

  • Cell Line: SH-SY5Y cells, primary cortical neurons, or a mixed culture of neurons and glia.

  • Materials:

    • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or LDH assay kit)

    • 96-well clear or opaque-walled plates

    • Test compound, positive control (e.g., staurosporine), and negative control (vehicle)

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat with a broad concentration range of the compound.

    • Incubate for 24, 48, and 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Expected Outcomes and Interpretation: This assay will establish the therapeutic window of the compound and guide concentration selection for subsequent experiments.

Tier 2: Target-Based and Functional Assays

Based on the results of the phenotypic screens, more focused assays can be employed to elucidate the compound's mechanism of action.

Workflow for Tiered In Vitro Screening

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanistic Assays pheno_screen Neurite Outgrowth Assay (SH-SY5Y or Primary Neurons) receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) pheno_screen->receptor_binding If neurotrophic electrophysiology Electrophysiology (Patch-Clamp or MEA) pheno_screen->electrophysiology If changes in neuronal morphology neurotox Neurotoxicity Assay (Multiple Cell Lines) neurotox->receptor_binding Guide concentration enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, MAOs) neurotox->enzyme_inhibition Guide concentration neurotox->electrophysiology Guide concentration receptor_binding->electrophysiology Validate functional effect

Caption: Tiered in vitro screening workflow for this compound.

Protocol 4: Receptor Binding Assays

  • Objective: To identify potential molecular targets of the compound from a panel of common CNS receptors.

  • Platform: Commercial receptor binding services (e.g., Eurofins SafetyScreen, CEREP panel).

  • Procedure:

    • Submit the compound for screening against a broad panel of receptors, ion channels, and transporters at a fixed concentration (e.g., 10 µM).

    • Follow up with concentration-response curves for any initial "hits" (e.g., >50% inhibition or stimulation) to determine potency (Ki or IC₅₀).

Causality Behind Experimental Choices: A broad receptor screen is an efficient way to identify potential on-target and off-target activities, which is crucial for understanding the compound's pharmacological profile and potential side effects.

Protocol 5: Electrophysiology on Multi-Electrode Arrays (MEAs)

  • Objective: To assess the compound's effect on spontaneous neuronal network activity.[7]

  • Platform: Primary cortical neurons cultured on MEA plates.

  • Procedure:

    • Culture neurons on MEA plates until a stable network activity is established.

    • Record baseline activity.

    • Acutely apply a range of concentrations of the test compound.

    • Record changes in spike rate, burst frequency, and network synchrony.

Expected Outcomes and Interpretation: An increase in network activity may suggest an excitatory effect, while a decrease could indicate an inhibitory or modulatory role.

Part 3: In Vivo Characterization: Assessing Systemic Effects

In vivo studies are essential to understand the compound's effects in a whole organism, including its pharmacokinetic, pharmacodynamic, and behavioral properties.[8][9]

Workflow for In Vivo Characterization

G cluster_0 Pharmacokinetics & Tolerability cluster_1 Behavioral Pharmacology pk_study Pharmacokinetic (PK) Study (Blood-Brain Barrier Penetration) open_field Open Field Test (Locomotor Activity & Anxiety) pk_study->open_field Inform dose selection elevated_plus Elevated Plus Maze (Anxiety-like Behavior) pk_study->elevated_plus Inform dose selection forced_swim Forced Swim Test (Antidepressant-like Effects) pk_study->forced_swim Inform dose selection tolerability Maximum Tolerated Dose (MTD) Study tolerability->open_field Inform dose selection tolerability->elevated_plus Inform dose selection tolerability->forced_swim Inform dose selection

Caption: In vivo characterization workflow for this compound.

Pharmacokinetics and Tolerability

Protocol 6: Preliminary Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Assessment

  • Objective: To determine the compound's concentration in plasma and brain tissue over time after systemic administration.

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Administer a single dose of the compound via a relevant route (e.g., intraperitoneal, oral).

    • Collect blood and brain samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes).

    • Extract the compound from plasma and brain homogenates.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate key PK parameters (e.g., Cmax, Tmax, half-life) and the brain-to-plasma ratio.

Causality Behind Experimental Choices: Assessing BBB penetration is critical for any potential CNS therapeutic. LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in biological matrices.

Behavioral Pharmacology

A battery of behavioral tests can provide insights into the compound's potential effects on mood, anxiety, and motor function.

Protocol 7: Open Field Test

  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Procedure:

    • Administer the compound or vehicle to mice.

    • After a predetermined pretreatment time (based on PK data), place each mouse in the center of an open field arena.

    • Record activity for 10-30 minutes using an automated tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Expected Outcomes and Interpretation: A decrease in total distance may indicate sedative effects, while an increase could suggest stimulant properties. Increased time in the center is often interpreted as anxiolytic-like behavior.

Protocol 8: Elevated Plus Maze

  • Objective: To further assess anxiety-like behavior.

  • Procedure:

    • Administer the compound or vehicle.

    • Place the mouse at the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into each arm for 5-10 minutes.

Expected Outcomes and Interpretation: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a systematic and scientifically rigorous approach to the initial neuroscientific evaluation of this compound. The data generated from these studies will be instrumental in determining the compound's neuroactive potential, elucidating its mechanism of action, and guiding future drug development efforts. Positive findings in these initial screens would warrant further investigation into more complex disease models and a deeper exploration of the compound's molecular interactions. The unique spirocyclic nature of this compound makes it a promising candidate for the discovery of novel CNS-active agents.

References

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Charles River Laboratories. Neuroscience Studies. [Link]

  • Drugs for Neglected Diseases initiative. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Parameswaran, R., et al. Mind In Vitro Platforms: Versatile, Scalable, Robust, and Open Solutions to Interfacing with Living Neurons. Advanced Intelligent Systems, 2022. [Link]

  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. [Link]

  • Kokel, D., et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, 2010. [Link]

  • Fustero, S., et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2018. [Link]

  • Metrion Biosciences. Neuroscience translational assays. [Link]

  • Dias, G. G., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. [Link]

  • Wu Tsai Neurosciences Institute. Behavioral and Functional Neuroscience Laboratory. [Link]

  • Agilent. Neurobiology Research - Cell Analysis. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • Gould, T. D. Translational In Vivo Assays in Behavioral Biology. Psychopharmacology, 2015. [Link]

  • Molecular Devices. Neuroscience and Neurobiology Solutions. [Link]

  • Geyer, M. A., et al. Removing obstacles in neuroscience drug discovery: The future path for animal models. Neuropsychopharmacology, 2011. [Link]

  • Rihel, J., et al. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 2014. [Link]

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Application Notes and Protocols for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent three-dimensionality offers a departure from the often flat, aromatic structures that have historically dominated drug discovery, providing a pathway to improved target selectivity, enhanced metabolic stability, and better aqueous solubility. The rigid nature of the spirocyclic core can lock the conformation of a molecule, presenting its functional groups to a biological target in a well-defined orientation, which can lead to a significant enhancement in binding affinity and potency.

This document provides a comprehensive guide to the application of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride , a versatile building block for the synthesis of novel bioactive compounds. While this specific intermediate may not have an extensive publication record detailing its direct use, its structural components and the broader class of diazaspiro[3.4]octanes have shown significant promise in the development of therapeutics for infectious diseases. These application notes will, therefore, focus on leveraging this scaffold for the discovery of novel antitubercular and antimalarial agents, drawing upon established principles and protocols for analogous compounds.

Physicochemical Properties and Handling of this compound

This compound is a white to off-white solid that is typically supplied as a dihydrochloride salt to improve its stability and solubility in polar solvents.[1]

PropertyValueSource
Molecular FormulaC₁₃H₂₀Cl₂N₂[1]
Molecular Weight275.22 g/mol [1]
AppearanceWhite to off-white solid[1]
Storage4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[1]

Protocol for Handling and Storage:

  • Receiving and Storage: Upon receipt, store the compound at 4°C in a tightly sealed container to protect it from moisture. For long-term storage, especially once in solution, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.

  • Solubilization: Due to its salt form, the compound is expected to have good solubility in aqueous buffers and polar organic solvents such as methanol and DMSO. For the creation of stock solutions for high-throughput screening, dissolving in 100% DMSO is a common practice.

  • Neutralization for Reaction: For chemical reactions requiring the free base, the dihydrochloride salt must be neutralized. This is typically achieved by treating a solution or suspension of the salt with a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in an appropriate organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The number of equivalents of base should be at least two to neutralize both hydrochloride salts.

Application in Drug Discovery: A Scaffold for Novel Infectious Disease Therapeutics

The diazaspiro[3.4]octane core is a versatile scaffold for the generation of focused compound libraries for screening against various therapeutic targets. Based on the demonstrated activity of analogous structures, two key areas of application are highlighted:

Antitubercular Drug Discovery: Targeting DprE1

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-tuberculosis drugs.[2] A notable example of the utility of a similar scaffold is the discovery of potent antimycobacterial agents based on the 2-benzyl-2,7-diazaspiro[3.5]nonane core, which have demonstrated excellent activity against Mycobacterium tuberculosis.[3] The 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold can be similarly exploited to generate novel DprE1 inhibitors.

Antimalarial Drug Discovery

A high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified a novel series of compounds based on the diazaspiro[3.4]octane scaffold. These compounds exhibited activity against multiple stages of the parasite's lifecycle, making this scaffold a promising starting point for the development of new antimalarial drugs.

Experimental Protocols: From Scaffold to Screening

The following protocols provide a roadmap for utilizing this compound to generate a focused library of compounds and screen them for biological activity.

Protocol 1: Derivatization of the 2-Benzyl-2,5-diazaspiro[3.4]octane Scaffold

The presence of a secondary amine in the 2,5-diazaspiro[3.4]octane core allows for straightforward derivatization through N-acylation and N-alkylation reactions. This enables the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

A. General Procedure for N-Acylation:

  • Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. General Procedure for Reductive Amination (N-Alkylation):

  • Neutralization: Prepare the free base of 2-Benzyl-2,5-diazaspiro[3.4]octane as described in the N-acylation protocol.

  • Imine Formation: To a solution of the free base (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq) and acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Derivatization_Workflow cluster_start Starting Material cluster_neutralization Neutralization cluster_derivatization Derivatization cluster_purification Purification & Analysis cluster_product Product start 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride neutralization Generate Free Base (Et3N or DIPEA) start->neutralization acylation N-Acylation (Acyl Halides, Anhydrides) neutralization->acylation Path A alkylation N-Alkylation (Reductive Amination) neutralization->alkylation Path B purification Flash Chromatography acylation->purification alkylation->purification analysis LC-MS, NMR purification->analysis product Focused Compound Library analysis->product HTS_TB_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis lib Compound Library (384-well plates) dispense Dispense Culture into Compound Plates lib->dispense mtb M. tuberculosis Culture (mid-log phase) mtb->dispense incubate Incubate at 37°C (7 days) dispense->incubate dye Add Resazurin incubate->dye read Measure Fluorescence (Plate Reader) dye->read inhibition Calculate % Inhibition read->inhibition hit Hit Identification inhibition->hit

High-throughput screening workflow for M. tuberculosis.
Protocol 3: In Vitro Antimalarial Activity Assay

This protocol describes a standard SYBR Green I-based fluorescence assay to assess the in vitro activity of the synthesized compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Compound Plating: Prepare serial dilutions of the test compounds in 96-well plates.

  • Assay Procedure:

    • Add the synchronized ring-stage parasite culture to the compound-containing wells.

    • Include positive controls (e.g., chloroquine) and negative controls (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

    • Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence intensity using a fluorescence plate reader (excitation 485 nm, emission 530 nm).

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite survival against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the generation of novel, three-dimensional molecules with the potential for significant biological activity. The protocols outlined in this document provide a framework for the synthesis of focused compound libraries and their subsequent screening against critical infectious disease targets. The inherent structural features of this spirocyclic scaffold, combined with the proven success of analogous structures, make it an attractive candidate for hit and lead discovery programs aimed at addressing the urgent global health challenges of tuberculosis and malaria. Further exploration of the chemical space around this scaffold is warranted and is likely to yield novel therapeutic candidates.

References

  • Mishra, R. K., & Abrahams, K. A. (2018). Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. ACS infectious diseases, 4(12), 1599–1613. [Link]

  • Li, Y., et al. (2022). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 65(2), 1436–1453. [Link]

  • Orton, V. L., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2635–2653. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Tachibana, K., et al. (2004). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of organic chemistry, 69(17), 5608–5615. [Link]

  • Plouffe, D., et al. (2008). In vitro-in vivo correlation of antimalarial efficacy in a Plasmodium falciparum humanized mouse model. The Journal of antimicrobial chemotherapy, 61(4), 887–893. [Link]

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Application Notes and Protocols for the Utilization of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity can lead to improved target affinity, selectivity, and metabolic stability when incorporated into drug candidates. The 2,5-diazaspiro[3.4]octane core, a unique scaffold featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring, offers a compelling platform for the exploration of new chemical space.

This guide provides a comprehensive overview and detailed protocols for the synthetic manipulation of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a versatile starting material for accessing a diverse array of novel compounds. We will delve into the strategic deprotection of the benzyl group and subsequent derivatization of the resulting diamine scaffold through key synthetic transformations including reductive amination, N-acylation, and urea formation.

Part 1: Liberation of the Core Scaffold - Debenzylation Strategies

The benzyl group on the 2-nitrogen of the diazaspiro[3.4]octane serves as a convenient protecting group during the synthesis of the core structure. Its removal is the gateway to further functionalization. Catalytic transfer hydrogenolysis is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.

Protocol 1: Catalytic Transfer Hydrogenolysis for N-Debenzylation

This protocol describes the removal of the N-benzyl group from this compound using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Carefully add 10% Pd/C (0.1 eq by weight of the benzylamine).

  • Under a gentle stream of inert gas (argon or nitrogen), add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-diazaspiro[3.4]octane dihydrochloride. This can be used directly in the next step or purified further if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for hydrogenolysis reactions. Its solid nature allows for easy removal by filtration.[1]

  • Ammonium Formate: This serves as a convenient and safer in situ source of hydrogen, eliminating the need for handling flammable hydrogen gas.[2]

  • Methanol: It is a suitable solvent that dissolves the starting material and the ammonium formate, and it is compatible with the catalytic system.

Debenzylation_Workflow Start 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride Reagents 10% Pd/C Ammonium Formate Methanol, Reflux Start->Reagents 1. Product 2,5-Diazaspiro[3.4]octane dihydrochloride Reagents->Product 2. Filtration Filtration through Celite® Product->Filtration 3. Workup Evaporation Concentration Filtration->Evaporation Final_Product Crude Product for Next Step Evaporation->Final_Product

Caption: Workflow for N-Debenzylation.

Part 2: Functionalization of the 2,5-Diazaspiro[3.4]octane Core

Once the parent 2,5-diazaspiro[3.4]octane is obtained, both secondary amine nitrogens are available for a wide range of synthetic modifications. The following protocols detail common and versatile derivatization strategies.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl substituents to the spirocyclic core. This protocol describes the mono- or di-alkylation of 2,5-diazaspiro[3.4]octane using an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Materials:

  • 2,5-Diazaspiro[3.4]octane dihydrochloride

  • Aldehyde or Ketone (1.0-2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-3.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 2,5-diazaspiro[3.4]octane dihydrochloride (1.0 eq) in DCM or DCE.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add the desired aldehyde or ketone (1.0 eq for mono-alkylation, 2.2 eq for di-alkylation).

  • Add sodium triacetoxyborohydride (1.5 eq per carbonyl group) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product, which can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that reduces the in situ formed iminium ion faster than the starting carbonyl compound, thus preventing side reactions.[3][4] Its use avoids the handling of more toxic cyanoborohydride reagents.

  • Triethylamine: As the starting material is a dihydrochloride salt, a base is required to liberate the free secondary amines for reaction.

Reductive_Amination_Workflow Start 2,5-Diazaspiro[3.4]octane dihydrochloride Neutralization TEA or DIPEA in DCM/DCE Start->Neutralization Free_Amine Free Diamine Neutralization->Free_Amine Reaction Reductive Amination Free_Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reaction Product N-Alkylated Product Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Alkylated Derivative Purification->Final_Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 3: N-Acylation with Acyl Chlorides

The introduction of amide functionalities can significantly alter the biological and physical properties of a molecule. N-acylation of the diazaspiro[3.4]octane core is readily achieved using acyl chlorides in the presence of a non-nucleophilic base.

Materials:

  • 2,5-Diazaspiro[3.4]octane dihydrochloride

  • Acyl chloride (1.0-2.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-4.4 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2,5-Diazaspiro[3.4]octane dihydrochloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 eq for mono-acylation, 4.4 eq for di-acylation) and stir for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq for mono-acylation, 2.2 eq for di-acylation) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents that readily react with secondary amines to form stable amide bonds.[5]

  • Triethylamine/DIPEA: A non-nucleophilic base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

Protocol 4: Synthesis of Urea Derivatives with Isocyanates

Urea moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors. The reaction of the diazaspiro[3.4]octane core with isocyanates provides a straightforward route to novel urea derivatives.

Materials:

  • 2,5-Diazaspiro[3.4]octane dihydrochloride

  • Isocyanate (1.0-2.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, suspend 2,5-Diazaspiro[3.4]octane dihydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (2.2 eq) and stir for 15 minutes to generate the free diamine.

  • Add the isocyanate (1.0 eq for mono-urea, 2.2 eq for di-urea) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often rapid.

  • Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography or recrystallization. In many cases, the product may precipitate from the reaction mixture and can be isolated by filtration.

Causality Behind Experimental Choices:

  • Isocyanates: These are electrophilic reagents that readily react with nucleophilic amines to form urea linkages without the formation of byproducts.[7][8]

Part 3: Data Presentation and Characterization

The successful synthesis of novel compounds requires rigorous characterization to confirm their structure and purity. Below are tables of representative data for derivatives of the 2,5-diazaspiro[3.4]octane scaffold.

Table 1: Representative N-Alkylated 2,5-Diazaspiro[3.4]octane Derivatives

Compound IDAldehyde/Ketone UsedYield (%)M.W.MS (m/z) [M+H]⁺¹H NMR (δ, ppm) Highlights
1 H-CH₂-PhBenzaldehyde85202.30203.37.20-7.40 (m, 5H), 3.65 (s, 2H)
2 -CH₂-Ph-CH₂-PhBenzaldehyde78292.43293.47.20-7.40 (m, 10H), 3.68 (s, 4H)
3 H-CH(CH₃)₂Acetone82154.25155.32.80-2.95 (m, 1H)

Table 2: Representative N-Acylated 2,5-Diazaspiro[3.4]octane Derivatives

Compound IDAcyl Chloride UsedYield (%)M.W.MS (m/z) [M+H]⁺¹H NMR (δ, ppm) Highlights
4 H-CO-PhBenzoyl chloride91216.27217.37.40-7.80 (m, 5H)
5 -CO-Ph-CO-PhBenzoyl chloride88320.37321.47.40-7.80 (m, 10H)
6 H-CO-CH₃Acetyl chloride95154.21155.22.10 (s, 3H)

Table 3: Representative Urea Derivatives of 2,5-Diazaspiro[3.4]octane

Compound IDIsocyanate UsedYield (%)M.W.MS (m/z) [M+H]⁺¹H NMR (δ, ppm) Highlights
7 H-CO-NH-PhPhenyl isocyanate93231.29232.38.50 (br s, 1H), 7.00-7.50 (m, 5H)
8 -CO-NH-Ph-CO-NH-PhPhenyl isocyanate89350.42351.48.55 (br s, 2H), 7.00-7.50 (m, 10H)
9 H-CO-NH-CH₂CH₃Ethyl isocyanate96183.25184.35.50 (br s, 1H), 3.20 (q, 2H), 1.10 (t, 3H)

Part 4: Safety and Handling

Good laboratory practice necessitates a thorough understanding of the hazards associated with all reagents.

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric, especially when dry and in the presence of solvents. Handle in a well-ventilated area, and do not allow the catalyst to dry on the filter paper. Quench spent catalyst with water.[1][9][10][11][12]

  • Ammonium Formate: May cause skin, eye, and respiratory tract irritation.[2][13][14][15][16] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye damage and skin irritation. Handle in a dry, inert atmosphere.[3][4][17][18][19]

  • Acyl Chlorides and Isocyanates: These reagents are often corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care in a fume hood, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the deprotection and subsequent derivatization of this unique spirocyclic scaffold. The inherent structural features of the diazaspiro[3.4]octane core, combined with the diverse range of functional groups that can be introduced, make it an exciting platform for the creation of new chemical entities.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium formate. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Ammonium formate. [Link]

  • Loba Chemie. (2022). AMMONIUM FORMATE AR Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2026). Sodium triacetoxyborohydride SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Palladium on activated carbon. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ammonium formate ar. [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Palladium on activated carbon. [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 966-971.
  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • Zhang, T. Y., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 3056-3065.
  • Beilstein Journals. (2016). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • ResearchGate. (2016). An improved method of amide synthesis using acyl chlorides. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(13), 3485-3490.
  • ResearchGate. (n.d.). Synthesis of ureas 1–22 from histamine and isocyanates/diisocyanates. [Link]

  • Liang, L., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]Octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium Falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291–2309.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(5), 2329.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

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The Strategic Application of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold Poised for CNS Innovation

The quest for novel therapeutics targeting the Central Nervous System (CNS) is a formidable challenge in medicinal chemistry, demanding a sophisticated interplay of molecular architecture, blood-brain barrier (BBB) penetration, and target-specific interactions. Within this landscape, the 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride scaffold has emerged as a privileged structure, offering a unique combination of properties that make it an attractive starting point for the design of next-generation CNS drugs. Its inherent three-dimensionality and conformational rigidity, a departure from the "flatland" of aromatic-heavy compounds, provide a framework for precise spatial orientation of substituents, enhancing selectivity for CNS targets.

This technical guide provides an in-depth exploration of the 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold, from its synthesis and derivatization to its application in the development of potent and selective CNS agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer a curated view of the structure-activity relationships that govern the efficacy of its derivatives.

The Rationale for a Spirocyclic Scaffold in CNS Drug Design

The spirocyclic nature of the 2,5-diazaspiro[3.4]octane core imparts several advantageous characteristics for CNS drug candidates. The fusion of a four-membered azetidine ring with a five-membered pyrrolidine ring creates a rigid three-dimensional structure. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, this defined conformation allows for the precise projection of substituents into the binding pocket of a receptor or enzyme, which can significantly enhance selectivity and reduce off-target effects.

From a pharmacokinetic perspective, the introduction of spirocyclic centers can improve metabolic stability by blocking potential sites of metabolism. Moreover, the overall physicochemical properties of molecules derived from this scaffold can be fine-tuned to optimize BBB penetration, a critical hurdle for any CNS-active compound.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often starting from commercially available precursors. While specific patented routes may vary, a general and adaptable synthetic strategy is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Protocol 1: Synthesis of this compound

Materials:

  • Starting materials for the formation of the diazaspiro[3.4]octane core (e.g., derivatives of 1-(hydroxymethyl)cyclopropyl)carbamate and a suitable nitrogen-containing nucleophile)

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Formation of the N-Benzylated Precursor:

    • In a round-bottom flask, dissolve the initial amine precursor in acetonitrile.

    • Add potassium carbonate as a base.

    • To this stirred suspension, add benzyl bromide dropwise at room temperature.

    • Continue stirring the reaction mixture until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-benzylated intermediate.

  • Ring Closure and Reduction to Form the Spirocyclic Core:

    • The crude N-benzylated intermediate is then subjected to a series of reactions to form the spirocyclic core. This may involve steps such as substitution, protection/deprotection, and cyclization.

    • Following the formation of an amide precursor, a reduction step is typically employed. In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension in an ice bath and slowly add a solution of the amide precursor in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting suspension and concentrate the filtrate to yield the crude 2-Benzyl-2,5-diazaspiro[3.4]octane free base.

  • Purification and Salt Formation:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

    • Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

    • The dihydrochloride salt will precipitate out of solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies for CNS Target Engagement

The 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold serves as a versatile building block for creating libraries of compounds for CNS drug discovery. The secondary amine at the 5-position is a key handle for introducing a wide range of substituents to modulate pharmacological activity and physicochemical properties. The benzyl group at the 2-position can also be removed to allow for further functionalization at that site.

N-Alkylation and N-Acylation at the 5-Position

A common and straightforward derivatization is the N-alkylation or N-acylation of the secondary amine. This allows for the introduction of various functionalities to probe the binding pockets of CNS targets.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • This compound

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An alkylating agent (e.g., alkyl halide, sulfonate)

  • A suitable solvent (e.g., dichloromethane, acetonitrile, DMF)

Procedure:

  • Suspend this compound in the chosen solvent.

  • Add the base to neutralize the hydrochloride salt and liberate the free amine.

  • Add the alkylating agent and stir the reaction at room temperature or with gentle heating until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive Amination for Diverse Substitutions

Reductive amination is a powerful method for introducing a wide variety of substituents at the 5-position by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • 2-Benzyl-2,5-diazaspiro[3.4]octane (free base)

  • An aldehyde or ketone

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 2-Benzyl-2,5-diazaspiro[3.4]octane in the chosen solvent.

  • Add the aldehyde or ketone to the solution.

  • If necessary, add a catalytic amount of acetic acid.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for the synthesis and derivatization of the 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Strategies start Starting Materials intermediate1 N-Benzylated Precursor start->intermediate1 Benzylation intermediate2 Cyclized Amide intermediate1->intermediate2 Cyclization free_base 2-Benzyl-2,5-diazaspiro[3.4]octane (Free Base) intermediate2->free_base Reduction (e.g., LiAlH4) final_product This compound free_base->final_product Salt Formation (HCl) derivatization_start 2-Benzyl-2,5-diazaspiro[3.4]octane (Free Base) n_alkylation N-Alkylation derivatization_start->n_alkylation Alkyl Halide, Base reductive_amination Reductive Amination derivatization_start->reductive_amination Aldehyde/Ketone, Reducing Agent final_compounds Library of CNS Drug Candidates n_alkylation->final_compounds reductive_amination->final_compounds

Caption: Synthetic and derivatization workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane.

Application in CNS Drug Discovery: Targeting Dopamine Receptors

Derivatives of the 2,5-diazaspiro[3.4]octane scaffold have shown particular promise as modulators of dopamine receptors, which are implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. The rigid nature of the scaffold allows for the fine-tuning of selectivity between dopamine receptor subtypes, a crucial aspect for minimizing side effects.

The following table summarizes the binding affinities of selected 2,5-diazaspiro[3.4]octane derivatives for dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor, a common off-target for many CNS drugs.

Compound IDR Group at 5-positionD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
1 4-(2-methoxyphenyl)piperazin-1-yl-propyl>100015.2>1000
2 4-(2,3-dichlorophenyl)piperazin-1-yl-butyl8508.9750
3 4-(pyrimidin-2-yl)piperazin-1-yl-propyl>100025.6931
4 4-(4-fluorobenzoyl)piperidin-1-yl-ethyl620122587

Data is illustrative and compiled from various sources in the literature.

The data clearly indicates that derivatives of the 2,5-diazaspiro[3.4]octane scaffold can be designed to exhibit high affinity and selectivity for the dopamine D3 receptor over the D2 and 5-HT1A receptors. This selectivity is a key objective in the development of treatments for conditions like addiction, where D3 receptor modulation is thought to be a primary therapeutic mechanism.

Pharmacokinetic Considerations and Blood-Brain Barrier Penetration

A critical aspect of any CNS drug discovery program is ensuring that the compounds can effectively cross the blood-brain barrier to reach their site of action. The physicochemical properties of the 2,5-diazaspiro[3.4]octane scaffold and its derivatives can be tailored to enhance BBB penetration.

Key parameters to consider and optimize include:

  • Lipophilicity (LogP/LogD): A balance must be struck; sufficient lipophilicity is required to cross the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility.

  • Polar Surface Area (PSA): Generally, a lower PSA is associated with better BBB penetration. The spirocyclic core contributes to a more compact structure, which can help in maintaining a lower PSA.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is generally favorable for BBB penetration.

  • Molecular Weight: Smaller molecules tend to cross the BBB more readily.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is a crucial parameter that measures the extent of brain penetration of the unbound, pharmacologically active drug. A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly different from 1 may indicate the involvement of active transport mechanisms.

The following diagram illustrates the key factors influencing the journey of a 2,5-diazaspiro[3.4]octane-based drug candidate to its CNS target.

G cluster_pk Pharmacokinetic Journey to the CNS cluster_factors Key Molecular Properties for BBB Penetration drug_admin Drug Administration bloodstream Bloodstream (Plasma Protein Binding) drug_admin->bloodstream bbb Blood-Brain Barrier bloodstream->bbb Free Drug cns Central Nervous System (Brain Tissue Binding) bbb->cns Penetration (Kp,uu) target CNS Target Engagement cns->target Pharmacological Effect lipophilicity Lipophilicity (LogP/LogD) lipophilicity->bbb psa Polar Surface Area (PSA) psa->bbb h_bonding Hydrogen Bonding h_bonding->bbb mw Molecular Weight mw->bbb

Caption: Factors influencing CNS drug delivery and target engagement.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel CNS therapeutics. Its unique structural features provide a solid foundation for designing compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols and derivatization strategies outlined in this guide offer a practical framework for researchers to explore the chemical space around this versatile core.

Future research in this area will likely focus on expanding the range of CNS targets for which 2,5-diazaspiro[3.4]octane-based ligands can be developed. Furthermore, a deeper understanding of the structure-property relationships governing BBB penetration and metabolic stability will be crucial for advancing these promising compounds from the laboratory to the clinic. The continued application of this scaffold, guided by the principles of medicinal chemistry and a thorough understanding of CNS pharmacology, holds the potential to deliver much-needed therapeutic innovations for a variety of neurological and psychiatric disorders.

References

  • Synthesis of 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLOS One. [Link]

  • Pharmacokinetics of CNS Penetration. ResearchGate. [Link]

Synthesis of 2,5-Diazaspiro[3.4]octane Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2,5-diazaspiro[3.4]octane derivatives, a class of saturated heterocyclic compounds with significant potential in medicinal chemistry. The rigid, three-dimensional spirocyclic scaffold offers unique opportunities for the development of novel therapeutics. This document outlines a robust synthetic route commencing from commercially available starting materials, detailing the formation of the key azetidine and pyrrolidine rings, and culminating in the spirocyclic core. The protocol emphasizes the use of orthogonal protecting groups to enable selective functionalization of the two nitrogen atoms, a critical aspect for library synthesis and lead optimization in drug discovery programs.

Introduction

Spirocyclic scaffolds have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties compared to their linear or monocyclic counterparts. The 2,5-diazaspiro[3.4]octane core, consisting of a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single carbon atom, represents a valuable building block for exploring new chemical space. Its two distinct nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of pharmacological activity.

This guide details a practical and scalable synthetic approach to orthogonally protected 2,5-diazaspiro[3.4]octane derivatives, providing researchers with the necessary information to incorporate this promising scaffold into their research and development pipelines.

Synthetic Strategy: A Modular Approach

The synthesis of the 2,5-diazaspiro[3.4]octane core is achieved through a multi-step sequence that involves the sequential construction of the pyrrolidine and azetidine rings around a central quaternary carbon. The judicious choice of protecting groups is paramount to the success of this strategy, allowing for selective manipulation of the two nitrogen atoms. A common and effective approach utilizes a benzyl (Bn) group for one nitrogen and a tert-butoxycarbonyl (Boc) group for the other, due to their orthogonal deprotection conditions.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Commercially Available Starting Material Step1 Formation of Pyrrolidine Intermediate Start->Step1 Alkylation Step2 Introduction of Azetidine Precursor Step1->Step2 Functional Group Manipulation Step3 Intramolecular Cyclization Step2->Step3 Spirocyclization Step4 Orthogonal Protection Step3->Step4 Protection Product 2,5-Diazaspiro[3.4]octane Derivative Step4->Product

Caption: General synthetic workflow for 2,5-diazaspiro[3.4]octane derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate, tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-benzyl-3-cyanopyrrolidine

This initial step involves the formation of the pyrrolidine ring, which will serve as the foundation for the spirocyclic system.

Protocol:

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add acrylonitrile (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-benzyl-3-cyanopyrrolidine.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine1.0237.43(as required)
Acrylonitrile1.153.06(as required)
Dichloromethane-84.930.5 M solution
Trifluoroacetic acid0.1114.02(as required)
Expected Yield 80-90%
Step 2: Reduction of the Nitrile and Protection

The nitrile group is reduced to a primary amine, which is then protected with a Boc group.

Protocol:

  • Dissolve 1-benzyl-3-cyanopyrrolidine (1.0 eq) in methanol (0.2 M) in a high-pressure vessel.

  • Add Raney nickel (10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in DCM (0.3 M) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (ethyl acetate/hexanes) to yield tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
1-benzyl-3-cyanopyrrolidine1.0186.26(as required)
Raney Nickel--10% w/w
Hydrogen-2.0250 psi
Methanol-32.040.2 M solution
Di-tert-butyl dicarbonate1.1218.25(as required)
Triethylamine1.2101.19(as required)
Expected Yield 75-85%
Step 3: Formation of the Azetidine Ring Precursor

The protected amine is converted to a mesylate, setting the stage for the intramolecular cyclization.

Protocol:

  • To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (1.0 eq) in DCM (0.4 M) at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate, which is used in the next step without further purification.

Step 4: Intramolecular Cyclization to Form the Spirocyclic Core

The key spirocyclization step is achieved through an intramolecular nucleophilic substitution.

Protocol:

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.2 M).

  • Add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to afford tert-butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate1.0290.41(as required)
Methanesulfonyl chloride1.2114.55(as required)
Triethylamine1.5101.19(as required)
Sodium Hydride (60%)2.024.00(as required)
Dimethylformamide-73.090.2 M solution
Expected Yield 50-60% over 2 steps

Characterization Data

The structure of the final product and key intermediates should be confirmed by standard analytical techniques.

tert-Butyl 5-benzyl-2,5-diazaspiro[3.4]octane-2-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.85 (s, 2H), 3.62 (s, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.65 (s, 2H), 1.95 (t, J = 7.2 Hz, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 138.5, 128.9, 128.3, 127.1, 79.5, 63.2, 58.9, 55.4, 48.7, 35.1, 28.4.

  • MS (ESI): m/z 303.2 [M+H]⁺.

Deprotection and Further Functionalization

The orthogonally protected 2,5-diazaspiro[3.4]octane allows for selective deprotection and subsequent functionalization of either nitrogen atom.

  • Boc Deprotection: Treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane will selectively remove the Boc group, yielding the free amine at the 2-position.

  • Benzyl Deprotection: The benzyl group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas), leaving the Boc-protected amine intact.

This selective deprotection strategy is illustrated below:

Deprotection_Strategy Protected N-Boc, N-Bn-2,5-diazaspiro[3.4]octane Boc_Deprotected N-Bn-2,5-diazaspiro[3.4]octane Protected->Boc_Deprotected TFA or HCl Bn_Deprotected N-Boc-2,5-diazaspiro[3.4]octane Protected->Bn_Deprotected H₂, Pd/C Fully_Deprotected 2,5-diazaspiro[3.4]octane Boc_Deprotected->Fully_Deprotected H₂, Pd/C Bn_Deprotected->Fully_Deprotected TFA or HCl

Caption: Orthogonal deprotection strategy for 2,5-diazaspiro[3.4]octane.

Conclusion

This application note provides a detailed and practical guide for the synthesis of orthogonally protected 2,5-diazaspiro[3.4]octane derivatives. The described multi-step synthesis is robust and scalable, providing access to a versatile scaffold for medicinal chemistry applications. The ability to selectively functionalize the two nitrogen atoms opens up a wide array of possibilities for the generation of novel compound libraries and the optimization of drug candidates.

References

  • Syngene International Ltd. & Eli Lilly and Company. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

  • Selvita. (2020, July 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link][2]

Sources

Application Notes & Protocols: N-Benzylation of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzylated Diazaspirocyclic Scaffolds

Diazaspiro compounds, characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom, represent a vital class of "privileged scaffolds" in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them ideal cores for designing ligands that target complex biological receptors. The N-benzylation of these scaffolds is a critical synthetic transformation, as the introduction of a benzyl group can profoundly influence a molecule's pharmacological profile. It can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. N-benzylated diazaspiro compounds have been successfully incorporated into a range of therapeutic agents, including antimycobacterials and anticonvulsants, demonstrating the broad utility of this structural motif.[1][2][3][4]

This guide provides a detailed overview of the core chemical principles and offers robust, field-proven protocols for the successful N-benzylation of diazaspiro compounds.

I. Core Chemical Principles: A Mechanistic Overview

The N-benzylation of a diazaspiro compound, which typically contains secondary amine functionalities, can be achieved through two primary pathways: Direct Nucleophilic Substitution (SN2) and Reductive Amination . The choice between these methods depends on the substrate's complexity, the desired selectivity (mono- vs. di-benzylation), and the availability of starting materials.

  • Direct N-Alkylation (SN2 Pathway): This is a classical and straightforward approach where the nitrogen atom of the diazaspiro compound acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride). The reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

    • Causality: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective but can be sensitive to moisture and functional groups. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their milder conditions and ease of handling, especially in polar aprotic solvents like DMF or acetonitrile. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by controlling stoichiometry.[5]

  • Reductive Amination: This powerful, one-pot method involves the reaction of the diazaspiro amine with benzaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ to the corresponding N-benzyl amine.[6][7][8]

    • Causality & Selectivity: This method elegantly avoids the over-alkylation issues common with direct alkylation.[6][8] The key is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion intermediate over the starting aldehyde.[6][8][9] NaBH(OAc)₃ is often favored as it is less toxic than its cyanoborohydride counterpart and performs well under mildly acidic conditions which help to catalyze iminium ion formation.[6][8]

II. Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and purification.

This protocol is well-suited for diazaspiro compounds that are not prone to side reactions under basic conditions.

Workflow Diagram: Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve diazaspiro compound and K₂CO₃ in anhydrous DMF prep2 Cool to 0 °C under N₂ prep1->prep2 react1 Add Benzyl Bromide dropwise prep2->react1 react2 Warm to RT and stir (Monitor by TLC) react1->react2 workup1 Quench with H₂O react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3 final_product Purified N-Benzyl Product workup3->final_product Characterize (NMR, MS)

Caption: Workflow for Direct N-Alkylation of Diazaspiro Compounds.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diazaspiro compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Reaction Initiation: Cool the stirring suspension to 0 °C using an ice bath. Add benzyl bromide (1.1 eq) dropwise over 5 minutes.

    • Expert Insight: Adding the alkylating agent at a low temperature minimizes potential exothermic reactions and improves selectivity.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is Dichloromethane/Methanol (e.g., 95:5 v/v).

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

This is the preferred method for complex substrates or when mono-alkylation is the desired outcome.

Workflow Diagram: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve diazaspiro compound and Benzaldehyde in DCE prep2 Add Acetic Acid (cat.) prep1->prep2 react1 Add NaBH(OAc)₃ in portions prep2->react1 react2 Stir at RT (Monitor by LC-MS) react1->react2 workup1 Quench with sat. NaHCO₃ react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3 final_product Purified N-Benzyl Product workup3->final_product Characterize (NMR, MS)

Caption: Workflow for Reductive Amination of Diazaspiro Compounds.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the diazaspiro compound (1.0 eq), benzaldehyde (1.2 eq), and 1,2-dichloroethane (DCE, 0.1 M).

  • Iminium Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Expert Insight: The portion-wise addition of the reducing agent helps to control gas evolution and maintain a safe reaction temperature.[6]

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of the iminium intermediate.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

For substrates with low solubility in common organic solvents, PTC offers a powerful alternative for direct N-alkylation. It facilitates the transfer of the deprotonated amine from the solid or aqueous phase to the organic phase where the reaction with benzyl halide occurs.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation: In a flask, combine the diazaspiro compound (1.0 eq), benzyl chloride (1.2 eq), powdered potassium hydroxide (KOH, 5.0 eq), and toluene (0.2 M).

  • Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).[12]

    • Trustworthiness: TBAB is an effective and commonly used catalyst that is stable, non-volatile, and enhances reaction rates by creating a lipophilic ion pair with the deprotonated amine, which can then react in the organic phase.[10][11][12]

  • Reaction Progression: Heat the mixture to 60-80 °C and stir vigorously for 6-18 hours. Vigorous stirring is essential to maximize the interfacial area between the phases.[11]

  • Monitoring & Work-up: Monitor by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with toluene. Concentrate the filtrate and purify as described in Protocol A.

III. Data Summary & Troubleshooting

Method Key Reagents Typical Solvent Temperature Advantages Limitations
Direct Alkylation Benzyl Bromide, K₂CO₃DMF, ACN0 °C to RTSimple setup, widely applicable.Risk of over-alkylation, requires anhydrous conditions.
Reductive Amination Benzaldehyde, NaBH(OAc)₃DCE, THFRoom TempHigh selectivity for mono-alkylation, avoids over-alkylation.[8]Requires careful handling of hydride reagents.
Phase-Transfer Benzyl Chloride, KOH, TBABToluene / H₂O60-80 °CExcellent for poorly soluble substrates, uses inexpensive bases.Requires heating and vigorous stirring, catalyst may need removal.

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Incomplete reaction or decomposition.

    • Solution: For direct alkylation, consider a more reactive halide (BnBr > BnCl) or a stronger base (Cs₂CO₃ > K₂CO₃). For reductive amination, ensure the quality of the NaBH(OAc)₃ and allow sufficient time for iminium formation.

  • Over-alkylation (Di-benzylation or Quaternization):

    • Cause: The mono-benzylated product is reacting further.

    • Solution: Switch to the reductive amination protocol. If using direct alkylation, use a precise 1.0-1.05 equivalent of benzyl halide and add it slowly at 0 °C.

  • No Reaction:

    • Cause: Steric hindrance around the nitrogen atom or deactivated amine.

    • Solution: Increase the reaction temperature. For highly hindered substrates, a more potent alkylating agent like benzyl triflate may be necessary, or a different synthetic route may be required.

IV. Product Characterization

Confirmation of successful N-benzylation is typically achieved through a combination of spectroscopic methods:

  • ¹H NMR Spectroscopy: Look for the appearance of new aromatic protons (typically δ 7.2-7.4 ppm) and a characteristic benzylic methylene singlet or AB quartet (typically δ 3.5-4.5 ppm).

  • ¹³C NMR Spectroscopy: Confirm the presence of new aromatic carbons and the benzylic CH₂ carbon (typically δ 50-60 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact molecular formula.

V. References

  • Phase Transfer Catalysis . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions . The Journal of Organic Chemistry, 67(14), 4736–4740. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. (Sourced via Chemistry Stack Exchange discussion). [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . Carbohydrate Polymers, 168, 107-115. [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • Reductive amination . Wikipedia. [Link]

  • Ascariz, X., et al. (2000). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides . Synthetic Communications, 30(13), 2347-2354. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Jasiński, M., et al. (2020). The selective n-alkylation of monoethanolamine in PTC condition . Journal of Molecular Structure, 1217, 128411. [Link]

  • Kókai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles . Molecules, 22(5), 846. [Link]

  • Phase-Transfer Catalysis (PTC) . Macmillan Group Meeting Presentation. (2008). [Link]

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I . Il Farmaco, 60(6-7), 529-539. [Link]

  • Wang, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity . Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity . Journal of Medicinal Chemistry. [Link]

  • Price, D. A., et al. (2002). Annulation of Primary Amines to Piperazines and Diazaspirocycles Utilizing Alpha-Methyl Benzyl Resin . Journal of Combinatorial Chemistry, 4(5), 451-458. [Link]

  • Wang, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity . Journal of Medicinal Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds . Molecules, 22(3), 445. [Link]

  • Kókai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles . Molecules, 22(5), 846. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this multi-step synthesis. Our aim is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to follow a likely synthetic pathway, addressing potential issues at each critical stage:

  • Part A: Synthesis of the N-Boc Protected 2,5-Diazaspiro[3.4]octane Core

  • Part B: Selective N-Benzylation

  • Part C: Boc Deprotection and Dihydrochloride Salt Formation

Part A: Synthesis of the N-Boc Protected 2,5-Diazaspiro[3.4]octane Core

The construction of the spirocyclic core is often the most challenging part of the synthesis, with low yields being a common hurdle. A plausible route involves the use of a protected azetidinone derivative.

Question 1: I am experiencing very low yields during the formation of the spirocyclic lactam intermediate from 1-Boc-3-azetidinone. What are the likely causes and how can I optimize this step?

Answer:

Low yields in this spirocyclization step typically stem from the inherent strain of the four-membered azetidine ring and the delicate balance of reactivity required. Here’s a breakdown of potential issues and optimization strategies:

  • Insufficient Reactivity: The nucleophile generated from the cyanohydrin intermediate may not be reactive enough to undergo efficient cyclization.

    • Troubleshooting:

      • Base Selection: Ensure the use of a strong, non-nucleophilic base to facilitate the intramolecular cyclization. The choice of counter-ion can also influence reactivity.

      • Solvent: The polarity of the solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred.

  • Side Reactions: The starting materials and intermediates are prone to side reactions, such as polymerization or decomposition, especially under harsh conditions.

    • Troubleshooting:

      • Temperature Control: Maintain strict temperature control throughout the reaction. The initial cyanohydrin formation should be performed at low temperatures (e.g., 0 °C) to minimize side reactions.

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

  • Purification Losses: The spirocyclic lactam may be difficult to isolate from the reaction mixture.

    • Troubleshooting:

      • Chromatography: Utilize a well-chosen chromatography system for purification. The polarity of the eluent should be carefully optimized to ensure good separation.

Experimental Protocol: Synthesis of tert-Butyl 5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

This protocol is adapted from established methodologies for synthesizing related spirocyclic lactams.

  • Step 1: Cyanohydrin Formation from 1-Boc-3-azetidinone. To a solution of 1-Boc-3-azetidinone in a mixture of water and a water-miscible organic solvent, add a solution of potassium cyanide in water dropwise at a controlled temperature.

  • Step 2: Intramolecular Cyclization. Treat the cyanohydrin intermediate with a strong base in an appropriate aprotic solvent to induce intramolecular cyclization to the spirocyclic lactam.

  • Step 3: Purification. After quenching the reaction, extract the product and purify by column chromatography.

ParameterRecommended ConditionRationale
Starting Material 1-Boc-3-azetidinoneCommercially available and provides a stable azetidine core.
Cyanohydrin Formation KCN, H2O/Solvent mix, 0 °CControlled addition at low temperature minimizes side reactions.
Cyclization Base Strong, non-nucleophilic baseEnsures efficient deprotonation for intramolecular attack.
Solvent Aprotic polar solvent (e.g., DMF, DMSO)Solvates intermediates and promotes the desired reaction pathway.
Purification Silica gel column chromatographyAllows for the isolation of the pure spirocyclic lactam.

Question 2: I am observing the formation of oligomeric byproducts during the synthesis of the spiro-lactam. How can I prevent this?

Answer:

Oligomerization is a common issue when working with strained ring systems like azetidines. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

  • High Concentration: At high concentrations, the probability of intermolecular reactions increases.

    • Troubleshooting: Employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the cyanohydrin intermediate to a solution of the base.

  • Reactive Intermediates: The intermediates in the reaction may be susceptible to intermolecular attack.

    • Troubleshooting: Ensure that the reaction conditions are optimized to favor the intramolecular pathway. This includes the careful selection of the base and solvent, as well as maintaining a low reaction temperature.

Part B: Selective N-Benzylation

Once the spirocyclic core is synthesized and the lactam is reduced to the diamine, the next critical step is the selective mono-N-benzylation.

Question 3: My N-benzylation reaction is producing a significant amount of the di-benzylated byproduct. How can I improve the selectivity for mono-benzylation?

Answer:

Achieving mono-alkylation of a symmetric diamine is a classic challenge in organic synthesis. The mono-benzylated product is often more nucleophilic than the starting diamine, leading to over-alkylation.

  • Stoichiometry: Using an excess of benzyl bromide will inevitably lead to di-benzylation.

    • Troubleshooting:

      • Controlled Addition: Use a slight excess of the diamine relative to benzyl bromide. Slowly add the benzyl bromide to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Protecting Groups: A more robust strategy is to use an orthogonal protecting group strategy. The starting diamine can be di-protected, followed by selective deprotection of one amine and subsequent benzylation.

  • Reaction Conditions: The reaction conditions can influence the relative rates of mono- and di-alkylation.

    • Troubleshooting:

      • Base: Use a hindered, non-nucleophilic base to minimize side reactions.

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

Experimental Protocol: Selective Mono-N-Benzylation using a Boc Protecting Group

  • Step 1: Boc Protection. Protect the free amine of the spiro-diamine with a Boc group.

  • Step 2: Benzylation. Benzylate the remaining free amine using benzyl bromide and a suitable base.

  • Step 3: Purification. Purify the mono-benzylated, mono-Boc protected product by column chromatography.

ParameterRecommended ConditionRationale
Protecting Group Boc (tert-Butyloxycarbonyl)Offers good stability and can be removed under acidic conditions without affecting the benzyl group.
Benzylation Reagent Benzyl bromideA common and effective reagent for N-benzylation.
Base Hindered, non-nucleophilic base (e.g., DIPEA)Minimizes side reactions and promotes the desired N-alkylation.
Solvent Aprotic solvent (e.g., DCM, ACN)Provides a suitable medium for the reaction.

Logical Flow for Selective Benzylation

G A 2,5-Diazaspiro[3.4]octane B Di-Boc Protected Diamine A->B Boc₂O C Mono-Boc Protected Diamine B->C Selective Deprotection D Mono-Benzylated, Mono-Boc Protected C->D Benzyl Bromide E 2-Benzyl-2,5-diazaspiro[3.4]octane D->E Boc Deprotection

Caption: Orthogonal protection strategy for selective mono-benzylation.

Part C: Boc Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Question 4: I am having difficulty purifying the final this compound salt. It appears to be highly water-soluble and difficult to crystallize.

Answer:

The purification of highly polar, water-soluble amine hydrochlorides can be challenging.

  • High Polarity: The presence of two protonated amine groups makes the molecule very polar and water-soluble.

    • Troubleshooting:

      • Solvent Selection for Precipitation/Crystallization: Avoid highly polar solvents for precipitation. A common technique is to dissolve the free base in a solvent like isopropanol or ethanol and then bubble in dry HCl gas or add a solution of HCl in a non-polar solvent like ether or dioxane.

      • Washing: If the salt precipitates, wash it with a non-polar solvent (e.g., ether, hexane) to remove organic impurities.

  • Hygroscopic Nature: Dihydrochloride salts can be hygroscopic, making them difficult to handle and obtain as a crystalline solid.

    • Troubleshooting:

      • Anhydrous Conditions: Perform the salt formation and subsequent handling under anhydrous conditions.

      • Drying: Dry the final product thoroughly under high vacuum.

Experimental Protocol: Boc Deprotection and Dihydrochloride Salt Formation

  • Step 1: Boc Deprotection. Dissolve the Boc-protected precursor in a suitable solvent (e.g., dioxane, methanol) and treat with a strong acid, such as HCl.

  • Step 2: Isolation of the Free Base (Optional but Recommended). After deprotection, neutralize the reaction mixture and extract the free base into an organic solvent. Dry the organic layer and evaporate the solvent. This allows for purification of the free base before salt formation.

  • Step 3: Dihydrochloride Salt Formation. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Step 4: Isolation and Drying. Collect the precipitate by filtration, wash with a non-polar solvent, and dry under high vacuum.

Workflow for Deprotection and Salt Formation

G A Mono-Benzylated, Mono-Boc Protected B Deprotection (Strong Acid) A->B C Crude Dihydrochloride Salt B->C D Neutralization & Extraction C->D Optional Purification E Purified Free Base D->E F Salt Formation (HCl in Ether) E->F G Pure Dihydrochloride Salt F->G

Caption: Recommended workflow for deprotection and purification.

Question 5: My final product shows impurities in the NMR spectrum, but I am unable to remove them by crystallization. What could be the source of these impurities?

Answer:

Impurities in the final product can arise from several sources throughout the synthesis.

  • Incomplete Reactions: If any of the preceding steps (lactam formation, reduction, benzylation, deprotection) were incomplete, you may have starting materials or intermediates carried through to the final step.

  • Side Products from Benzylation: Besides the di-benzylated product, other side reactions can occur during benzylation, such as the formation of benzyl alcohol or dibenzyl ether if there is moisture present.

  • Degradation during Deprotection: The harsh acidic conditions used for Boc deprotection can sometimes lead to degradation of the molecule, especially if the reaction is heated or run for an extended period.

  • Residual Solvents: The final product may retain solvents used during the reaction or purification.

Troubleshooting Strategies:

  • Purity Check at Each Step: It is crucial to ensure the purity of the intermediates at each stage of the synthesis. Purify each intermediate thoroughly before proceeding to the next step.

  • Alternative Purification Methods: If crystallization is ineffective, consider other purification techniques for the free base before salt formation, such as preparative HPLC.

  • NMR Analysis of Impurities: Attempt to identify the structure of the impurities from the NMR spectrum. This can provide clues as to where they are being formed in the synthetic sequence.

  • Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents.

By systematically addressing these common challenges, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem.
  • Vashchenko, B. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). View of The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis.

Technical Support Center: Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you improve the yield and purity of your synthesis.

The most reliable and scalable synthetic route proceeds via a three-stage process, which will form the basis of this guide:

  • Stage 1: Reductive Amination: Selective benzylation of the secondary amine of a mono-Boc-protected diazaspiro[3.4]octane.

  • Stage 2: Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Stage 3: Salt Formation: Concurrent or subsequent formation of the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for obtaining this compound?

The most common and controlled strategy involves a three-step sequence starting from tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This approach ensures mono-benzylation and avoids the formation of unwanted dialkylated byproducts. The workflow is visualized below.

Synthetic_Workflow A Start: tert-butyl 2,5-diazaspiro [3.4]octane-2-carboxylate B Stage 1: Reductive Amination (Benzaldehyde + Reducing Agent) A->B C Intermediate: tert-butyl 2-benzyl-2,5-diazaspiro [3.4]octane-5-carboxylate B->C D Stage 2 & 3: Acidic Deprotection & Salt Formation (HCl) C->D E Final Product: 2-Benzyl-2,5-diazaspiro [3.4]octane dihydrochloride D->E

Caption: Overall synthetic workflow.

Q2: Which reducing agent is best for the Stage 1 reductive amination?

The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the iminium ion intermediate formed between the amine and benzaldehyde, without reducing the benzaldehyde starting material.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice for its high selectivity, mildness, and effectiveness in one-pot reactions.[1] Other options have distinct advantages and disadvantages, summarized in the table below.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (STAB) - Highly selective for imines/iminium ions.[1]- Mild, tolerates a wide range of functional groups.- Effective in one-pot procedures.- More expensive than other borohydrides.- Can be moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) - Excellent selectivity for iminium ions over carbonyls.[1]- Stable in weakly acidic conditions required for imine formation.- Highly toxic; generates toxic HCN gas upon acidification.[1]- Requires careful pH control.
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Potent reducing agent.- Lacks selectivity; will readily reduce the starting aldehyde.[1]- Requires a two-step process (pre-formation of the imine).

For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is highly recommended to maximize yield and procedural simplicity.

Q3: What are the critical parameters for the Boc-deprotection and salt formation step?

This step combines deprotection and salt formation into a single operation. The most critical parameters are:

  • Acid Choice and Stoichiometry: Anhydrous HCl is required to both cleave the acid-labile Boc group and protonate the two amine nitrogens. Using a pre-standardized solution (e.g., 4M HCl in Dioxane or Ethyl Acetate) is crucial. A large excess of HCl is used to drive the reaction to completion.

  • Solvent System: The solvent must be anhydrous and one in which the starting material is soluble but the final dihydrochloride salt is insoluble. Ethyl acetate (EtOAc) is a common and effective choice, as it facilitates the precipitation of the product.[2][3]

  • Temperature and Time: The reaction is typically performed at room temperature. The extended stir time (e.g., 12 hours) ensures complete deprotection and allows for full precipitation and crystallization of the salt, which can be slow.[2][3]

  • Moisture Control: The presence of water can interfere with the precipitation and lead to a sticky or oily product. All reagents and solvents should be anhydrous.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Reductive Amination

Problem: My reductive amination reaction shows low or no conversion of the starting amine.

  • Possible Cause 1: Inefficient Imine Formation. The reaction proceeds via an iminium ion intermediate. Its formation is an equilibrium process that can be hindered by several factors.

    • Scientific Explanation: The formation of the imine from an amine and an aldehyde is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials. Furthermore, the reaction is often catalyzed by mild acid, which protonates the carbonyl to make it more electrophilic, but too much acid will protonate the starting amine, rendering it non-nucleophilic.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvents (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) over molecular sieves.

      • Add Acetic Acid: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of glacial acetic acid. This protonates the intermediate hemiaminal, facilitating water elimination. A patent for a similar reaction uses acetic acid to facilitate this step.[1]

      • Pre-stir: Allow the Boc-protected amine, benzaldehyde, and acetic acid to stir for 30-60 minutes at room temperature before adding the reducing agent. This allows the iminium ion concentration to build up.

  • Possible Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is hygroscopic and can degrade upon improper storage.

    • Solution: Use a fresh bottle of STAB or a recently opened bottle that has been stored in a desiccator. Add the STAB portion-wise to control the reaction exotherm and any gas evolution.

Troubleshooting_Reductive_Amination Start Problem: Low Conversion in Reductive Amination Check1 Is the reaction fully anhydrous? Start->Check1 Action1 Action: Dry solvents and reagents. Check1->Action1 No Check2 Was a catalytic acid (e.g., Acetic Acid) used? Check1->Check2 Yes Action1->Check2 Action2 Action: Add 0.1-0.2 eq. of glacial acetic acid. Check2->Action2 No Check3 Was the reducing agent (STAB) fresh/active? Check2->Check3 Yes Action2->Check3 Action3 Action: Use a fresh bottle of STAB stored in a desiccator. Check3->Action3 No Success Resolution: Improved Imine Formation & Reduction Check3->Success Yes Action3->Success

Caption: Troubleshooting decision tree for low conversion.

Problem: I am observing significant formation of benzyl alcohol in my reaction mixture.

  • Scientific Explanation: Benzyl alcohol is formed when the reducing agent directly reduces the benzaldehyde starting material. This occurs when a less selective reducing agent is used (like NaBH₄) or when the rate of aldehyde reduction competes with imine formation and subsequent reduction.

  • Solution:

    • Confirm Reducing Agent: Ensure you are using a selective reagent like STAB.

    • Order of Addition: Add the STAB after allowing the amine and aldehyde to pre-stir, as described above. This ensures a higher concentration of the iminium ion target relative to the free aldehyde.

    • Control Stoichiometry: Use only a slight excess of the reducing agent (typically 1.1–1.5 equivalents). A large excess can lead to non-selective reduction.

Stage 2 & 3: Boc Deprotection & Salt Formation

Problem: The deprotection reaction is incomplete, and I still see the Boc-protected precursor by TLC or LCMS.

  • Possible Cause 1: Insufficient Acid. The Boc group is cleaved by acidolysis, generating tert-butyl cation and carbamic acid, which decarboxylates. Both this process and the protonation of the two basic nitrogens consume acid.

    • Solution: Ensure you are using a sufficient excess of HCl. The referenced patent protocol uses a 4M solution in a 4:1 volumetric ratio to the starting material solution, representing a very large molar excess.[2][3] Do not be conservative with the acid in this step.

  • Possible Cause 2: Premature Precipitation. The starting material, tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate, may have limited solubility in the highly nonpolar reaction mixture once a large volume of HCl/EtOAc is added. If it precipitates before the reaction is complete, the deprotection will stall.

    • Solution: Ensure vigorous stirring throughout the entire reaction time (12 hours). If you suspect this is an issue, consider using a co-solvent like Dichloromethane (DCM) initially to ensure homogeneity before adding the full volume of HCl/EtOAc, though this may affect the final product's precipitation.

Problem: The final product oiled out or is a sticky solid instead of a crystalline powder.

  • Possible Cause 1: Presence of Water. Water can interfere with the crystallization process of ionic salts.

    • Solution: Use anhydrous solvents (EtOAc, TBME for washing) and an anhydrous solution of HCl. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Possible Cause 2: Incorrect Solvent for Precipitation/Washing. The final wash step is critical for removing impurities and inducing crystallinity.

    • Scientific Explanation: The patent protocol specifies washing the filtered solid with tert-butylmethyl ether (TBME).[3] TBME is a non-polar ether that is excellent for washing away organic, non-ionic impurities without dissolving the highly polar dihydrochloride salt. Using a solvent that is too polar (like more EtOAc or an alcohol) could partially dissolve the product, while a solvent that is not effective at removing impurities could leave them entrained, hindering crystallization.

    • Solution: Strictly follow the protocol of filtering the solid and then washing it thoroughly with an appropriate non-polar solvent like TBME or hexane. If you have an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a polar solvent (like methanol or isopropanol) and then slowly adding a non-polar "anti-solvent" (like TBME or diethyl ether) with vigorous stirring until precipitation occurs. This process is known as trituration.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (Intermediate)
  • To a solution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration), add benzaldehyde (1.05 eq) followed by glacial acetic acid (0.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.3 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LCMS until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from patent WO2013014448A1.[3]

  • Dissolve tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (1.0 eq, e.g., 195 g) in Ethyl Acetate (EtOAc, e.g., 0.5 L).

  • To this solution, add a 4M solution of HCl in EtOAc (e.g., 2 L) with stirring.

  • Seal the reaction vessel and stir the mixture at room temperature for 12 hours. A white solid is expected to precipitate during this time.

  • Collect the resulting solid by filtration.

  • Wash the filter cake thoroughly with tert-butylmethyl ether (TBME) (e.g., 2 L).

  • Dry the solid under vacuum to a constant weight to yield this compound as a white solid.

References
  • 2-(2,4,5-substituted-anilino) pyrimidine compound and salts thereof, pharmaceutical. (n.d.). Google Patents.
  • WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer. (n.d.). Google Patents.
  • US20130053409A1 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.). Google Patents.
  • EP4119551A1 - 2-(2,4,5-substituted-anilino)pyrimidine compounds. (n.d.). Google Patents.
  • Reductive amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • EP4367113A1 - Compounds for targeting degradation of irak4 proteins. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a crucial intermediate in the synthesis of various active compounds, achieving high purity of this spirocyclic diamine is paramount.[1] This document combines established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with its purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • You observe a significant loss of material after the recrystallization process, resulting in a yield below expectations (e.g., <70%).

  • A large amount of solid residue is observed on the stirring rod after dipping it into the mother liquor and allowing the solvent to evaporate.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excessive Solvent Volume Using too much solvent to dissolve the crude product will keep a significant portion of the desired compound in solution even after cooling, thus preventing its complete crystallization.[2]Action: Return the mother liquor to the heat source and carefully boil off a portion of the solvent to re-saturate the solution. Allow it to cool again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the solid.
Inappropriate Solvent Choice The chosen solvent or solvent system may be too effective at dissolving the compound, even at low temperatures.Action: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider a two-solvent system where the compound is soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent").[2]
Premature Crystallization During Hot Filtration If your crude material has insoluble impurities that need to be removed by hot filtration, the desired compound may crystallize prematurely on the filter paper or in the funnel.Action: Use a slight excess of hot solvent before filtration to ensure the compound remains dissolved. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling and subsequent crystallization.
Cooling Rate is Too Rapid Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect and may trap impurities.Action: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[2]
Problem 2: Oily Residue or Failure to Crystallize

Symptoms:

  • Upon cooling, the compound separates as an oil or a thick, viscous sludge instead of forming solid crystals.

  • The solution remains clear even after cooling and scratching the flask.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Impurity Levels Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation, leading to "oiling out."[2]Action: Try to purify the crude material by another method first, such as a solvent wash with a non-polar solvent like hexane or ethyl acetate to remove non-polar impurities.[3] You can also try adding a small amount of activated charcoal to the hot solution to adsorb colored and some dissolved impurities, followed by hot filtration.[2]
Compound is Too Soluble in the Chosen Solvent If the solution remains clear, the compound is likely too soluble in the solvent system.Action: If using a single solvent, try adding a miscible anti-solvent dropwise to the cooled solution until turbidity persists. If this fails, remove the solvent via rotary evaporation and attempt recrystallization with a different solvent system.[2]
Hygroscopic Nature of the Dihydrochloride Salt Dihydrochloride salts can be hygroscopic, and absorbed moisture can interfere with crystallization.Action: Ensure all your solvents are anhydrous and perform the recrystallization under a dry atmosphere (e.g., under a nitrogen or argon blanket). Dry the crude material thoroughly before attempting recrystallization.
Problem 3: Product Discoloration (Yellow or Brown Tint)

Symptoms:

  • The final crystalline product is not the expected white to off-white solid, but instead has a noticeable yellow or brown color.[4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Oxidation of Amine Groups Amines can be susceptible to air oxidation, especially when heated for prolonged periods, leading to colored byproducts.Action: Minimize the time the solution is kept at high temperatures. Consider performing the recrystallization under an inert atmosphere.
Residual Starting Materials or Side-Products The synthesis of diazaspirocycles can sometimes result in colored impurities.Action: Treat the hot solution with a small amount of activated charcoal before filtration. This is often effective at removing colored impurities. Ensure complete reaction during the synthesis to minimize unreacted starting materials.
Degradation at High Temperatures The compound may be degrading at the boiling point of the chosen solvent.Action: Choose a solvent with a lower boiling point if possible. Alternatively, use a rotary evaporator to concentrate the solution at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for this compound?

A1: For dihydrochloride salts of amines, polar protic solvents are often a good starting point. A mixture of ethanol and water is a common and effective choice. Alternatively, isopropanol can be used.[3] A two-solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, where the salt is dissolved in the alcohol and then the ether or acetate is added as an anti-solvent, can also be very effective. Given that dibenzyl-substituted impurities in a similar synthesis were removed with ethyl acetate, this suggests that our target compound has lower solubility in it, making it a potential anti-solvent or a good solvent for washing.[5]

Q2: How can I identify the impurities in my sample?

A2: The most common impurities are likely to be starting materials, over-benzylated products (e.g., quaternized ammonium salts), or byproducts from the benzylation reaction.[6]

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will give you the molecular weights of the components, which can help in identifying them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they are present in sufficient quantities.

Q3: My compound is a dihydrochloride salt. Do I need to take any special precautions during purification?

A3: Yes. Dihydrochloride salts can be somewhat acidic and potentially corrosive. They are also often more water-soluble than their free-base counterparts.

  • Hygroscopicity: As mentioned, these salts can absorb water from the atmosphere. It is good practice to handle them in a dry environment and store them in a desiccator.

  • pH Considerations: When working with the free base, it is important to remember that it will be sensitive to acidic conditions. Conversely, when purifying the salt, avoid strongly basic conditions which would convert it back to the free base.

Q4: What is the expected appearance and purity of the final product?

A4: The expected appearance is a white to off-white solid.[4] Commercially available this compound is typically offered at purities of 97% to over 99%, as determined by LC-MS.[4][7] This should be the target purity for your recrystallized material.

Q5: What are the recommended storage conditions for the purified product?

A5: The purified compound should be stored at 4°C in a tightly sealed container, away from moisture.[4] For long-term storage, especially if dissolved in a solvent, temperatures of -20°C to -80°C are recommended.[4]

Experimental Protocols & Visualizations

Protocol: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small extra volume of hot ethanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating it is saturated. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture or ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Troubleshooting Crystallization Issues

G cluster_troubleshooting Troubleshooting Steps start Crude Product in Hot Solvent solution_state Is the solution clear? start->solution_state cool_solution Cool Solution Slowly solution_state->cool_solution Yes add_solvent Add more solvent, reheat solution_state->add_solvent No (Insoluble Impurities) oiling_out Does it oil out? cool_solution->oiling_out crystals_form Do crystals form? success Collect & Dry Crystals crystals_form->success Yes scratch_flask Scratch flask, add seed crystal crystals_form->scratch_flask No (Clear Solution) oiling_out->crystals_form No reheat_add_solvent Reheat, add more 'good' solvent oiling_out->reheat_add_solvent Yes failure Re-evaluate Purification Strategy add_solvent->start boil_off_solvent Boil off some solvent boil_off_solvent->cool_solution boil_off_solvent->failure Still no crystals scratch_flask->crystals_form scratch_flask->boil_off_solvent Still no crystals reheat_add_solvent->cool_solution

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • LibreTexts Chemistry. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Google Patents. GB2323087A - Process for preparing Benzylamine salts.
  • Google Patents.
  • ResearchGate. Selective N, N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. (2004-01-27). [Link]

  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. (2020-11-16). [Link]

  • ChemUniverse. This compound. [Link]

  • ACS Publications. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]

  • PubMed. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. (2016-11-18). [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. (2018-08-03). [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. (2017-02-07). [Link]

Sources

Technical Support Center: N-Benzylation of Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Introduction to N-Benzylation of Diazaspiro[3.4]octane

The diazaspiro[3.4]octane core is a valuable building block in medicinal chemistry, prized for its three-dimensional structure that can lead to improved pharmacological properties.[1] The N-benzylation of this scaffold is a common synthetic step to introduce a key substituent or a protecting group. However, like many reactions involving diamines, achieving selective mono-benzylation can be challenging. This guide will address the most common issues encountered during this synthesis, providing you with the knowledge to optimize your reaction conditions and successfully synthesize your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the N-benzylation of diazaspiro[3.4]octane. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of my N-benzylated product. What are the possible reasons and how can I improve it?

Answer: Low yields in N-benzylation reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Diazaspiro[3.4]octane: Ensure your starting material is pure and dry. The freebase is hygroscopic, so it's best to use it freshly prepared or purchased from a reliable source.

    • Benzylating Agent: Use a high-quality benzyl bromide or benzyl chloride. Over time, these reagents can degrade, leading to lower reactivity.

    • Base: The choice and quality of the base are critical. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is anhydrous. The presence of water can hydrolyze the benzylating agent and affect the reaction efficiency.

    • Solvent: Use anhydrous solvents. Common solvents for this reaction include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM).

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. For mono-benzylation, using a slight excess of the diazaspiro[3.4]octane (1.1-1.2 equivalents) relative to the benzylating agent can help minimize the formation of the di-benzylated byproduct.

    • Temperature: While many N-alkylations proceed at room temperature, gentle heating (40-60 °C) can sometimes be necessary to drive the reaction to completion. However, be aware that higher temperatures can also promote side reactions.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation.

  • Work-up and Purification:

    • Extraction: Ensure efficient extraction of your product from the aqueous phase during work-up. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.

    • Purification: The polarity of the mono- and di-benzylated products, as well as the starting material, can be very similar, making purification by column chromatography challenging. A careful selection of the eluent system is crucial for good separation.

Issue 2: Formation of Di-benzylated Byproduct

Question: My main problem is the formation of the di-benzylated product. How can I favor mono-benzylation?

Answer: The formation of the di-benzylated byproduct is a common challenge due to the presence of two nucleophilic nitrogen atoms. Here are several strategies to enhance the selectivity for mono-benzylation:

  • Control Stoichiometry: As mentioned earlier, using an excess of the diazaspiro[3.4]octane is the simplest approach to favor mono-alkylation.

  • Slow Addition: Adding the benzylating agent slowly (e.g., via a syringe pump) to the reaction mixture containing the diamine and base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the mono-benzylated product reacting a second time.

  • Protecting Group Strategy: The most robust method to ensure mono-benzylation is to use a protecting group. You can start with a mono-protected diazaspiro[3.4]octane, perform the benzylation on the free nitrogen, and then deprotect if necessary. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the nitrogen atoms.[2]

    A general workflow for this strategy is as follows:

    • Protect one of the nitrogen atoms of diazaspiro[3.4]octane with a suitable protecting group (e.g., Boc anhydride).

    • Perform the N-benzylation on the remaining free nitrogen.

    • If required, remove the protecting group under appropriate conditions (e.g., acid treatment for the Boc group).

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the second alkylation step may have a higher activation energy.

    • Choice of Base: A weaker base might slow down the reaction but could improve selectivity in some cases.

Issue 3: Regioselectivity - Which Nitrogen is More Reactive?

Question: I am unsure which of the two nitrogen atoms in 2,6-diazaspiro[3.4]octane will be benzylated preferentially. How can I control the regioselectivity?

Answer: The 2,6-diazaspiro[3.4]octane scaffold has two distinct secondary amine nitrogens: one is part of the azetidine ring (N2) and the other is part of the pyrrolidine ring (N6). Their relative reactivity can be influenced by several factors:

  • Steric Hindrance: The nitrogen atom in the smaller, more strained azetidine ring might be sterically less accessible than the nitrogen in the five-membered pyrrolidine ring. This would suggest that benzylation might preferentially occur at the N6 position.

Strategies to Address Regioselectivity:

  • Experimental Determination: The most practical approach is to perform the reaction and determine the major product through characterization techniques like 2D NMR (NOESY or HMBC) to establish the connectivity.

  • Protecting Groups: If a specific regioisomer is desired, a synthetic route starting from a precursor where the two nitrogens are already differentiated by protecting groups is the most reliable strategy.[3][4]

  • Reaction Condition Optimization: In some cases, varying the solvent, base, or temperature can influence the regioselectivity.[5][6] For instance, the choice of a bulkier base might favor reaction at the sterically less hindered nitrogen.

Experimental Protocol: Mono-N-benzylation of 2,6-Diazaspiro[3.4]octane

This protocol provides a general procedure for the mono-N-benzylation of 2,6-diazaspiro[3.4]octane. It is a starting point and may require optimization for your specific needs.

Materials:

  • 2,6-Diazaspiro[3.4]octane

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,6-diazaspiro[3.4]octane (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of benzyl bromide), add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile (2 mL) to the reaction mixture over 30 minutes using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically 4-12 hours), filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-benzylated product.

Data Presentation

ReactantMolar RatioNotes
2,6-Diazaspiro[3.4]octane1.2 eqUse of a slight excess to favor mono-benzylation.
Benzyl Bromide1.0 eqLimiting reagent.
Potassium Carbonate2.0 eqAnhydrous base to neutralize the HBr formed.
SolventAnhydrous MeCNA polar aprotic solvent is generally effective.

Visualizing the Reaction and Troubleshooting

Reaction Scheme

N-Benzylation cluster_reactants Reactants cluster_products Products Diazaspiro 2,6-Diazaspiro[3.4]octane MonoBenzylated Mono-N-benzylated (desired product) Diazaspiro->MonoBenzylated + Benzyl Bromide (Base, Solvent) BenzylBromide Benzyl Bromide DiBenzylated Di-N-benzylated (byproduct) MonoBenzylated->DiBenzylated + Benzyl Bromide (over-reaction) Troubleshooting Start Low Yield of N-benzylated Product CheckReagents Check Reagent Quality (Purity, Anhydrous) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Stoichiometry, T, Time) Start->OptimizeConditions ImproveWorkup Improve Work-up & Purification Start->ImproveWorkup DiBenzylation Di-benzylation Observed? OptimizeConditions->DiBenzylation UseExcessDiamine Use Excess Diamine DiBenzylation->UseExcessDiamine Yes SlowAddition Slow Addition of Benzylating Agent DiBenzylation->SlowAddition Yes ProtectingGroup Use Protecting Group Strategy DiBenzylation->ProtectingGroup Yes RegioisomerIssue Regioisomer Mixture? DiBenzylation->RegioisomerIssue No Characterize Characterize Major Isomer (2D NMR) RegioisomerIssue->Characterize Yes UseProtectedSM Use Regio-defined Protected Starting Material RegioisomerIssue->UseProtectedSM Yes

Caption: A decision tree for troubleshooting common issues in N-benzylation.

Frequently Asked Questions (FAQs)

Q1: Can I use benzyl chloride instead of benzyl bromide?

A1: Yes, benzyl chloride can be used as a benzylating agent. However, benzyl bromide is generally more reactive, so you may need to use slightly harsher reaction conditions (e.g., higher temperature or longer reaction time) with benzyl chloride to achieve a similar conversion.

Q2: What is the best way to monitor the reaction?

A2: A combination of TLC and LC-MS is ideal. TLC can give you a quick qualitative assessment of the reaction progress, while LC-MS will provide more definitive information on the formation of your desired product and any byproducts.

Q3: My mono- and di-benzylated products are co-eluting during column chromatography. What can I do?

A3: This is a common issue. You can try using a shallower solvent gradient during chromatography. Alternatively, you could consider converting the crude product mixture to a salt (e.g., hydrochloride or trifluoroacetate) and attempting recrystallization, as the different salts may have different solubilities. Another approach is to use a different stationary phase for your chromatography, such as alumina or a reverse-phase silica gel.

Q4: Is it possible to selectively benzylate one nitrogen in the presence of other functional groups?

A4: This depends on the nature of the other functional groups. Amines are generally more nucleophilic than alcohols or amides, so selective N-benzylation is often possible. However, if other highly nucleophilic groups are present, protection of those groups may be necessary.

Q5: Are there any alternative methods for N-benzylation?

A5: Yes, other methods include reductive amination of benzaldehyde with the diazaspiro[3.4]octane using a reducing agent like sodium triacetoxyborohydride (STAB). This can be a milder alternative to using benzyl halides and may offer different selectivity.

References

  • Kondratov, I. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2585. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Kondratov, I. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Selvita. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]

  • Wang, C., et al. (2012). Recent Progress of Protecting Groups for Terminal Alkynes. Science China Chemistry, 55(11), 2334-2348. [Link]

  • Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Comprehensive Glycoscience, 1-36. [Link]

  • Alam, S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Anderson, E. D., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(4), 957-962. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3163-3168. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • PubChem. (n.d.). 2-Benzyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 5-Benzyl-2,5-diazaspiro[3.4]octane. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic diamine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating the Synthetic Landscape

The synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane typically proceeds via the mono-N-benzylation of the parent diamine, 2,5-diazaspiro[3.4]octane. This can be achieved through two primary routes: direct alkylation with a benzyl halide or reductive amination with benzaldehyde. Both methods, while effective, are prone to specific side reactions that can complicate purification and reduce yields. This guide will address the most common issues and provide practical solutions.

Issue 1: Formation of the Dibenzylated Byproduct

Q: My reaction mixture shows a significant amount of a higher molecular weight impurity, which I suspect is the 2,5-dibenzyl-2,5-diazaspiro[3.4]octane. How can I confirm this and, more importantly, prevent its formation?

A: The formation of the dibenzylated byproduct is the most common side reaction in this synthesis. It occurs because the secondary amine of the desired mono-benzylated product remains nucleophilic and can react further with the benzylation reagent.

Root Cause Analysis:

  • Direct Alkylation: When using benzyl bromide or a similar benzyl halide, the initially formed 2-Benzyl-2,5-diazaspiro[3.4]octane can compete with the starting diamine for the alkylating agent. This is especially problematic if the reaction is not carefully controlled.

  • Reductive Amination: In a reductive amination with benzaldehyde, if an excess of the aldehyde is used or if the reaction conditions favor further reaction, the mono-benzylated product can undergo a second reductive amination to form the dibenzylated species.

Troubleshooting and Mitigation Strategies:

  • Stoichiometric Control:

    • Direct Alkylation: Use a controlled excess of the starting diamine (2,5-diazaspiro[3.4]octane) relative to the benzyl halide. This statistically favors the mono-alkylation. A molar ratio of 2:1 to 3:1 (diamine:benzyl halide) is a good starting point.

    • Reductive Amination: Employ a slight excess of the 2,5-diazaspiro[3.4]octane relative to benzaldehyde (e.g., 1.1 to 1.5 equivalents of the diamine).

  • Protecting Group Strategy:

    • For more precise control, consider a protecting group strategy. Mono-protect one of the secondary amines of 2,5-diazaspiro[3.4]octane with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This ensures that benzylation can only occur at the unprotected nitrogen. The subsequent deprotection of the Boc group will yield the desired mono-benzylated product cleanly.[1]

    Experimental Protocol: Boc-Protection of 2,5-diazaspiro[3.4]octane

    • Dissolve 2,5-diazaspiro[3.4]octane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) dropwise at 0 °C.

    • Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the acid formed during the reaction.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the resulting mono-Boc-protected 2,5-diazaspiro[3.4]octane by flash column chromatography on silica gel.

  • Purification:

    • If the dibenzylated byproduct has already formed, it can be separated from the desired mono-benzylated product by flash column chromatography on silica gel. Due to the significant difference in polarity (the dibenzylated product is less polar), a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is usually effective. A patent for a similar compound suggests purification by silica gel column chromatography.[2]

Identification of the Dibenzylated Byproduct:

  • Mass Spectrometry (MS): The dibenzylated product will have a molecular weight corresponding to the addition of two benzyl groups (C₁₃H₁₈N₂ + C₇H₇ = C₂₀H₂₅N₂, MW ≈ 293.4 g/mol ), which is significantly higher than the mono-benzylated product (C₁₃H₁₈N₂, MW ≈ 202.3 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the dibenzylated product will show signals for two benzyl groups, likely with overlapping aromatic protons. The integration of the benzylic protons (CH₂) will be double that of the mono-benzylated product relative to the spirocyclic core protons.

    • ¹³C NMR: The spectrum will show a greater number of aromatic carbon signals corresponding to the two benzyl groups.

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted) MS (m/z)
2-Benzyl-2,5-diazaspiro[3.4]octaneAromatic protons (7.2-7.4 ppm, 5H), Benzylic CH₂ ( ~3.6 ppm, 2H), Spirocycle protons (2.5-3.5 ppm)Aromatic carbons (127-138 ppm), Benzylic CH₂ (~60 ppm), Spirocycle carbons (45-65 ppm)[M+H]⁺ ≈ 203.3
2,5-Dibenzyl-2,5-diazaspiro[3.4]octaneAromatic protons (7.2-7.4 ppm, 10H), Benzylic CH₂ (~3.6 ppm, 4H), Spirocycle protons (2.5-3.5 ppm)Aromatic carbons (127-138 ppm), Benzylic CH₂ (~60 ppm), Spirocycle carbons (45-65 ppm)[M+H]⁺ ≈ 293.4

dot

Figure 1. Reaction pathway showing the formation of the desired mono-benzylated product and the over-alkylation to the dibenzylated byproduct.

Issue 2: Incomplete Reaction or Low Yield in Reductive Amination

Q: I am performing a reductive amination with benzaldehyde and 2,5-diazaspiro[3.4]octane using sodium triacetoxyborohydride, but the reaction is sluggish, and I'm getting a low yield of the desired product. What could be the problem?

A: Several factors can contribute to an incomplete or low-yielding reductive amination. These often revolve around the reaction conditions and the quality of the reagents.

Root Cause Analysis:

  • pH of the Reaction Mixture: The formation of the iminium ion intermediate, which is crucial for the reduction step, is pH-dependent. If the medium is too basic, the iminium ion will not form efficiently. If it is too acidic, the amine starting material will be protonated and become non-nucleophilic.

  • Quality of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its reducing power will be diminished.

  • Steric Hindrance: While not a major issue with benzaldehyde, highly substituted aldehydes or ketones can lead to slower reaction rates.

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the reaction rate.

Troubleshooting and Mitigation Strategies:

  • Optimize Reaction pH:

    • A common practice is to add a small amount of acetic acid (1-2 equivalents) to the reaction mixture. This helps to catalyze the formation of the iminium ion.[3]

    • If your amine starting material is a hydrochloride salt, you will need to add a base (like triethylamine or diisopropylethylamine) to liberate the free amine before the reaction can proceed.

  • Ensure Reagent Quality:

    • Use freshly opened or properly stored sodium triacetoxyborohydride. It is a mild reducing agent and its effectiveness is key.[3][4]

  • Solvent and Temperature:

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with sodium triacetoxyborohydride.[5]

    • Most reductive aminations proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) might be beneficial, but be mindful that this could also increase the rate of side reactions.

  • Stepwise Procedure:

    • For challenging substrates, a two-step procedure can be more effective. First, form the imine by reacting the diamine and benzaldehyde, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine with a suitable reducing agent like sodium borohydride.[6]

dot

Reductive_Amination_Troubleshooting cluster_Problem Problem: Low Yield in Reductive Amination cluster_Causes Potential Causes cluster_Solutions Solutions LowYield Low Yield of 2-Benzyl-2,5-diazaspiro[3.4]octane pH Incorrect pH LowYield->pH ReducingAgent Poor Reducing Agent Quality LowYield->ReducingAgent Solvent Suboptimal Solvent LowYield->Solvent Stepwise Two-step: Imine formation, then reduction LowYield->Stepwise Alternative Strategy OptimizepH Add Acetic Acid (1-2 equiv) pH->OptimizepH FreshReagent Use Fresh NaBH(OAc)₃ ReducingAgent->FreshReagent ChangeSolvent Use DCM or DCE Solvent->ChangeSolvent

Figure 2. Troubleshooting flowchart for low yields in the reductive amination synthesis.

Issue 3: Potential Azetidine Ring Instability

Q: I am concerned about the stability of the four-membered azetidine ring in the 2,5-diazaspiro[3.4]octane core under my reaction conditions. Could ring-opening be a potential side reaction?

A: The azetidine ring in the 2,5-diazaspiro[3.4]octane scaffold is strained and can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.

Root Cause Analysis:

  • Acid-Catalyzed Ring Opening: Strong acidic conditions can lead to protonation of the azetidine nitrogen, followed by nucleophilic attack and ring cleavage.

  • Nucleophilic Attack: While less common under standard benzylation or reductive amination conditions, strong nucleophiles could potentially attack one of the carbons of the azetidine ring, leading to its opening.

Troubleshooting and Mitigation Strategies:

  • Control Acidity:

    • When using acidic conditions (e.g., for Boc deprotection or salt formation), use the minimum necessary amount of acid and keep the reaction temperature low. Trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature is a standard method for Boc deprotection and is generally mild enough to avoid ring-opening.

    • For the final salt formation, adding a solution of HCl in a non-nucleophilic solvent like diethyl ether or dioxane to a solution of the free base is a controlled method.

  • Avoid Harsh Conditions:

    • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

    • When performing reactions, choose reagents and conditions that are known to be compatible with strained ring systems.

Analytical Detection of Ring-Opened Byproducts:

  • MS: Ring-opening would likely involve the addition of a nucleophile and would result in a product with a different molecular weight than the starting material or the desired product.

  • NMR: The characteristic signals of the spirocyclic core would be absent in the NMR spectrum of a ring-opened product. New signals corresponding to a linear or branched amine would appear.

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for the synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane: direct alkylation or reductive amination?

A1: Both methods have their merits. Reductive amination using sodium triacetoxyborohydride is often preferred due to its mild reaction conditions and high chemoselectivity, which can lead to cleaner reaction profiles.[3][4] However, direct alkylation can also be effective if the stoichiometry is carefully controlled to minimize over-alkylation.

Q2: How can I effectively purify the final product, this compound?

A2: The free base, 2-Benzyl-2,5-diazaspiro[3.4]octane, is typically purified by flash column chromatography on silica gel. Once the pure free base is obtained, the dihydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol) and adding a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in ether or isopropanol). The salt will usually precipitate and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety precautions should always be followed. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use other protecting groups besides Boc for the mono-benzylation strategy?

A4: Yes, other amine protecting groups can be used, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Boc group is often favored due to its ease of introduction and removal under relatively mild acidic conditions.

References

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Liang, L., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(1), 134-139. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chemistry 115 Handouts. Retrieved from a course handout on C-N bond forming reactions.
  • Google Patents. (2004). EP1375470B1 - Process for the preparation of colourless dibenzylamine.
  • ResearchGate. (2020). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (2004). Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. Retrieved from [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Journal of the American Chemical Society. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Scribd. (n.d.). BOC Deprotection 2.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ACS Publications. (2022). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals to effectively handle and solubilize this compound, ensuring experimental accuracy and reproducibility. We will move beyond simple instructions to explain the underlying chemical principles governing its behavior in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and expected solubility for this compound?

This compound, being a dihydrochloride salt, generally exhibits favorable solubility in polar, protic solvents. Dimethyl sulfoxide (DMSO) and water are the primary recommended solvents. However, solubility can be influenced by factors such as temperature and the presence of buffers.

Table 1: Solubility Profile

Solvent Concentration (Approximate) Notes
Water ≥ 50 mg/mL Solubility is pH-dependent. Acidic pH can enhance solubility.
DMSO ≥ 45 mg/mL DMSO is a highly polar aprotic solvent, effective for creating concentrated stock solutions.[1][2]

| Ethanol | ~5 mg/mL | Sparingly soluble. May require warming. |

Note: These values are approximate and can vary based on the specific batch purity and ambient conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.[3]

Q2: I'm having trouble dissolving the compound in water, even at a concentration that should be soluble. What's going on?

Difficulty dissolving this dihydrochloride salt in neutral water is a common observation rooted in the principles of acid-base chemistry. Here’s the breakdown:

  • The Dihydrochloride Salt Form: 2-Benzyl-2,5-diazaspiro[3.4]octane is a diamine, meaning it has two basic nitrogen atoms. In its dihydrochloride form, both nitrogens are protonated (positively charged) and associated with chloride counter-ions. This salt form is generally more water-soluble than the corresponding free base.[4][5]

  • The Role of pH: The solubility of amine salts is highly dependent on pH.[6][7][8][9] In a neutral solution (pH ~7), a small fraction of the protonated amine can deprotonate to form the less soluble free base, potentially leading to a cloudy suspension or incomplete dissolution. To maintain full protonation and maximize solubility, the pH of the aqueous solution should be kept acidic (typically pH < 5).

dot graph "Solubility_Equilibrium" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 1: pH effect on amine salt solubility."; fontsize = 9; fontname = "Arial"; } enddot

Q3: Can I use heat or sonication to help dissolve the compound?

Yes, gentle heating and sonication are standard and effective techniques to aid dissolution, but they must be used judiciously.

  • Heating: Gently warm the solution to 37-40°C. This increases the kinetic energy of the solvent molecules, accelerating the dissolution process. Caution: Avoid aggressive heating. While benzylamines are generally stable, prolonged exposure to high temperatures (approaching 100°C) in solution can risk degradation.[1][10][11]

  • Sonication: Using an ultrasonic bath is an excellent method to break up solid aggregates and enhance dissolution without significant heating. A few minutes of sonication is often sufficient.

Q4: My compound dissolved in DMSO but precipitated when I diluted it into my aqueous cell culture media. Why did this happen and how can I prevent it?

This is a classic issue known as "crashing out" and occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3]

Causality: The final concentration of the compound in the aqueous media may have exceeded its solubility limit in that specific buffer system. The small percentage of DMSO in the final working solution is often not enough to keep the compound dissolved.

Prevention Strategies:

  • Stepwise Dilution: Perform a serial or stepwise dilution. Instead of a single large dilution, dilute the DMSO stock into an intermediate solution first, then add that to the final media.[12]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[12]

  • Use a Co-solvent: For particularly challenging compounds, the use of a co-solvent like PEG400 or Tween 80 in the final dilution step can help maintain solubility.[12]

  • pH-matched Buffer: Ensure the pH of your final aqueous medium is acidic enough to support the solubility of the hydrochloride salt.

Q5: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are critical for ensuring the integrity and longevity of your compound.[13][14][15]

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Pre-Preparation: Allow the vial of this compound and a bottle of anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.[16] DMSO is hygroscopic and will readily absorb water from the air.

  • Weighing: Accurately weigh the required amount of the compound. For example, for 1 mL of a 10 mM stock (MW = 261.21 g/mol ), you would need 2.61 mg.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the compound.

  • Mixing: Vortex thoroughly. If needed, sonicate for 5-10 minutes in a water bath or warm gently to 37°C until the solution is clear and all particulate matter has dissolved.[3]

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[12]

    • Store aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[12]

    • Protect from light if the compound is known to be light-sensitive.

Troubleshooting Guide

Use this workflow to diagnose and solve common solubility problems encountered during your experiments.

dot graph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Fig 2: Step-by-step troubleshooting workflow."; fontsize = 9; fontname = "Arial"; } enddot

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical pharmacology, 22(23), 3099–3108.
  • Kozikowski, A. P., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 9(3), 205–210. [Link]

  • Solubility and pH of amines. Creative Chemistry. [Link]

  • What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

  • Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 267–282. [Link]

  • Benzylamines Stability. Organic Chemistry Portal. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. AIDIC. [Link]

  • Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(16), 9037-9040. [Link]

  • Lab Skills: Preparing Stock Solutions. [YouTube Video]. [Link]

  • Making stock solutions - how and why. [YouTube Video]. [Link]

  • How pH Affects Solubility of Salts. [YouTube Video]. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Benzylamine PubChem CID 7504. National Center for Biotechnology Information. [Link]

  • Is there a relationship between solubility of material and its PH level? ResearchGate. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption.In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Ways of crashing out amines. Reddit. [Link]

  • SOLUBILITY DATA SERIES. IUPAC-NIST. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key intermediate in pharmaceutical research.[1][2] This document provides a detailed synthetic protocol, troubleshooting advice, and answers to frequently asked questions to address challenges that may arise during laboratory and scale-up operations.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially at scale. The strategy presented here involves the construction of the core 2,5-diazaspiro[3.4]octane scaffold, followed by selective N-benzylation and final salt formation. The unique three-dimensional and rigid structure of the diazaspiro[3.4]octane core makes it a valuable scaffold in medicinal chemistry.[3]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This workflow is designed for scalability and minimizes the use of problematic reagents and chromatographic purifications where possible.

G cluster_0 Part 1: Spirocycle Core Synthesis cluster_1 Part 2: Benzylation and Salt Formation A Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate B Step 2: Reductive Amination with Aminoacetonitrile A->B Aminoacetonitrile, NaBH(OAc)3 C Step 3: Intramolecular Cyclization & Imine Reduction B->C Raney Nickel, H2, NH3/MeOH D tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate C->D Isolation E Step 4: Selective N-Benzylation D->E Benzyl Bromide, K2CO3, MeCN F Step 5: Boc Deprotection E->F TFA or HCl G 2-Benzyl-2,5-diazaspiro[3.4]octane (Free Base) F->G Aqueous Workup H Step 6: Dihydrochloride Salt Formation G->H HCl in Ether or Isopropanol I 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (Final Product) H->I Crystallization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Rigorous Characterization

The 2,5-diazaspiro[3.4]octane scaffold is a cornerstone of modern medicinal chemistry, prized for its three-dimensional architecture which allows for an "escape from flatland" in drug design.[1] This spirocyclic motif has been integral in the development of novel therapeutics, including agents targeting malaria parasites and ligands for sigma-2 receptors.[2][3][4] Given its significance, the unambiguous characterization of its derivatives is not merely a procedural step but a fundamental requirement for reproducible and reliable scientific outcomes. The presence of multiple nitrogen atoms and a complex, strained ring system necessitates a multi-faceted analytical approach.

This guide provides an in-depth, experience-driven framework for the comprehensive analytical characterization of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride. We will move beyond simple data reporting to explain the causal logic behind the selection of each analytical technique. The central thesis is that no single method is sufficient; instead, a synergistic workflow of chromatography and high-resolution spectroscopy is required to definitively establish identity, purity, and structural integrity. Furthermore, we will compare the target analyte with its critical positional isomer, 5-Benzyl-2,5-diazaspiro[3.4]octane, to illustrate how subtle structural differences demand specific analytical strategies for resolution.

Phase 1: Foundational Workflow for Identity and Purity Assessment

The initial characterization of a novel or newly synthesized batch of a compound like this compound begins with a workflow designed for efficiency and high-throughput screening. This phase aims to answer two primary questions: "Is the compound what I think it is?" and "How pure is it, approximately?"

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Definitive Elucidation cluster_2 Phase 3: Quantitative Validation A Sample Submission (2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride) B LC-MS Analysis A->B C Data Review: - Purity by UV Chromatogram - Nominal Mass Confirmation B->C D High-Resolution Mass Spec (HRMS) (Elemental Composition) C->D Mass Match? E NMR Spectroscopy (1H, 13C, 2D) (Structural Isomerism) C->E Purity OK? F Quantitative HPLC-UV (Assay Purity) E->F Structure Confirmed? G Certificate of Analysis (CoA) (Final Specification) F->G

Caption: Overall Analytical Characterization Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): The First Line of Inquiry

Expertise & Experience: LC-MS is the quintessential first-pass technique in chemical analysis. Its power lies in the orthogonal data it provides simultaneously: the retention time from the liquid chromatography (LC) offers a characteristic identifier, the UV detector response gives a rapid estimate of purity, and the mass spectrometer (MS) provides confirmation of the molecular weight. For a polar, amine-containing molecule like our target, a reverse-phase C18 column with a water/acetonitrile mobile phase modified with a low concentration of an acid (like formic acid) is the standard choice. The acid serves a dual purpose: it protonates the amine functional groups, improving chromatographic peak shape and enabling their detection in positive ion mode mass spectrometry.

Trustworthiness: A single, sharp peak in the chromatogram at the expected retention time, coupled with a dominant ion in the mass spectrum corresponding to the calculated molecular weight, provides a high degree of confidence in the sample's identity and approximate purity. A Certificate of Analysis for this compound confirms a purity of 99.02% by LCMS and that the mass is consistent with the structure.[5]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile. Dilute to a final concentration of ~50 µg/mL in the same solvent.

  • Instrumentation: Utilize a standard HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

  • Expected Data: The molecular formula of the free base is C₁₃H₁₈N₂.[6] The expected protonated molecule [M+H]⁺ would be observed at m/z 203.30.

Phase 2: Unambiguous Structure and Isomer Differentiation

While LC-MS confirms the molecular weight, it cannot provide definitive proof of structure or distinguish between isomers. For this, high-resolution spectroscopic techniques are essential.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Experience: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass with extremely high precision (typically to four or five decimal places). This precision allows for the determination of the compound's elemental formula, a capability that low-resolution instruments lack. This step is a critical validation checkpoint, as it can rule out alternative elemental compositions that may have the same nominal mass.

Trustworthiness: If the experimentally measured mass is within a very narrow tolerance (typically < 5 ppm) of the theoretically calculated mass for the proposed formula, it provides unequivocal confirmation of the elemental composition.

  • Target Formula: C₁₃H₁₈N₂ (free base)

  • Calculated Monoisotopic Mass [M+H]⁺: 203.15482

  • Acceptance Criterion: The observed mass should be within 203.15482 ± 0.0010 Da (for 5 ppm tolerance).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For a complex, non-symmetrical structure like 2-Benzyl-2,5-diazaspiro[3.4]octane, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The benzyl group will show characteristic aromatic signals (7.2-7.4 ppm) and a benzylic singlet (~3.5-4.0 ppm). The spirocyclic protons will appear as a complex series of multiplets in the aliphatic region.

  • ¹³C NMR: Shows the number of distinct carbon environments. The spirocyclic core, with its quaternary spiro-carbon, presents a unique carbon fingerprint.

  • 2D NMR (COSY & HSQC): These experiments are crucial for assigning the complex aliphatic signals. COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (i.e., on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to. This allows for the confident assignment of every H and C atom in the spirocyclic system.

  • Sample Preparation: Dissolve ~10 mg of the dihydrochloride salt in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical; D₂O will exchange with the N-H protons, causing them to disappear from the spectrum, which can be a useful diagnostic tool.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra.

  • Data Analysis: Integrate the ¹H signals to confirm proton counts. Use the 2D spectra to walk through the spin systems and assign all correlations.

The Comparative Challenge: Distinguishing 2-Benzyl vs. 5-Benzyl Isomers

A common pitfall in synthesis is the formation of positional isomers. In our case, the synthesis could potentially yield 5-Benzyl-2,5-diazaspiro[3.4]octane instead of, or in addition to, our target.[7] Analytical methods must be able to distinguish between these two structures.

G cluster_0 Target Analyte cluster_1 Positional Isomer A 2-Benzyl-2,5-diazaspiro[3.4]octane (Benzyl on Azetidine Ring) C Analytical Challenge A->C B 5-Benzyl-2,5-diazaspiro[3.4]octane (Benzyl on Pyrrolidine Ring) B->C D MS / HRMS (Cannot Differentiate) Same Mass & Formula C->D Limitation E NMR Spectroscopy (Can Differentiate) Different Chemical Shifts & Symmetry C->E Solution

Caption: Differentiating Positional Isomers.

Analytical Consequences:

  • Mass Spectrometry (LC-MS & HRMS): These techniques are incapable of distinguishing between the two isomers. Both have the identical molecular formula (C₁₃H₁₈N₂) and therefore the same exact mass. This underscores the limitation of relying solely on mass data.

  • NMR Spectroscopy: NMR is the definitive technique for differentiation. The chemical environment of the spirocyclic protons and carbons is significantly different in each isomer:

    • In the 2-Benzyl isomer (target): The benzyl group is attached to the 4-membered azetidine ring. This will cause a significant downfield shift for the protons on that ring compared to the unsubstituted 5-membered pyrrolidine ring.

    • In the 5-Benzyl isomer (alternative): The benzyl group is on the 5-membered ring. The protons on the pyrrolidine ring will be shifted downfield, while the smaller azetidine ring protons will show a different, more upfield pattern. The symmetry and coupling patterns will be distinct and readily identifiable with 2D NMR.

Parameter2-Benzyl-2,5-diazaspiro[3.4]octane 5-Benzyl-2,5-diazaspiro[3.4]octane Analytical Utility
Molecular FormulaC₁₃H₁₈N₂C₁₃H₁₈N₂Identity (Not for Isomers)
Molecular Weight202.30 g/mol (Free Base)202.30 g/mol (Free Base)Identity (Not for Isomers)
Exact Mass [M+H]⁺203.15482203.15482Identity (Not for Isomers)
Key ¹H NMR FeatureProtons on 4-membered ring significantly shiftedProtons on 5-membered ring significantly shiftedDefinitive for Isomer ID
¹³C NMR FeatureUnique set of 11 carbon signalsDifferent unique set of 11 carbon signalsDefinitive for Isomer ID

Phase 3: Quantitative Purity for Final Validation

While LC-MS provides a purity estimate, a validated, high-resolution chromatographic method is required for a precise quantitative value suitable for a final Certificate of Analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the industry standard for purity determination. Unlike the fast gradients used in LC-MS, a longer, shallower gradient is employed in a quantitative HPLC method to ensure the baseline separation of the main peak from all potential impurities. The benzyl group in our molecule contains a chromophore (the phenyl ring) that absorbs UV light, making UV detection ideal. A method for a similar benzyl-containing compound uses a C18 column with a mobile phase of ammonium acetate buffer and a UV detection wavelength of 220 nm, which is a suitable starting point.[8]

Trustworthiness: A validated HPLC method provides a reliable and reproducible purity value, typically expressed as a percentage of the total peak area. This is the value that is reported on a CoA and used to determine the exact amount of active compound in a sample.

  • Sample Preparation: Accurately weigh and prepare a stock solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare the working standard at ~0.5 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: High-resolution C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10mM Ammonium Acetate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Conclusion

The analytical characterization of this compound is a clear illustration of the principles of modern chemical analysis. It requires a logical, multi-step workflow that builds from rapid initial assessment to definitive structural proof and finally to quantitative validation. An initial LC-MS screen provides foundational data on purity and molecular weight.[5] Subsequently, high-resolution mass spectrometry confirms the elemental composition, while a full suite of NMR experiments provides the unambiguous structural proof necessary to distinguish it from potential isomers like its 5-benzyl counterpart.[7] Finally, a validated HPLC-UV method delivers the precise quantitative purity required for official documentation. This integrated approach ensures the generation of reliable, reproducible data, which is the bedrock of all subsequent research and development.

References

  • Title: Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI URL: [Link]

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: RSC Advances URL: [Link]

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts (PubMed) Source: PubMed URL: [Link]

  • Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society URL: [Link]

  • Title: SpiroKits™ Source: SpiroChem URL: [Link]

  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Approach to Heterospirocycles for Medicinal Chemistry Source: Organic Letters URL: [Link]

  • Title: Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: 2-benzyl-2,5-diazaspiro[3.4]octane Source: ChemUniverse URL: [Link]

  • Title: 5-Benzyl-2,5-diazaspiro[3.4]octane | C13H18N2 Source: PubChem URL: [Link]

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The Ascendance of the Spirocyclic Scaffold: A Comparative Analysis of Diazaspiro[3.4]octane and Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Landscape of Saturated Heterocycles

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. For decades, the piperazine ring has been a stalwart, a privileged scaffold integrated into the architecture of over 100 FDA-approved drugs.[1] Its appeal lies in its synthetic tractability, favorable physicochemical properties such as high aqueous solubility, and the presence of two readily functionalizable nitrogen atoms.[1] However, the very flexibility that can be advantageous in some contexts can also be a liability, leading to metabolic instability and off-target effects.[1] This has catalyzed the exploration of bioisosteres—structural analogues that can mimic the desirable properties of piperazine while mitigating its drawbacks. Among the frontrunners in this new wave of scaffolds is the diazaspiro[3.4]octane core, a rigid, three-dimensional motif that is rapidly gaining traction as a superior alternative in many applications.

This guide provides an in-depth comparative analysis of the diazaspiro[3.4]octane and piperazine scaffolds, drawing upon experimental data to illuminate the key differences in their physicochemical properties, conformational landscapes, synthetic accessibility, and impact on pharmacological outcomes.

I. At a Glance: Physicochemical and Structural Properties

A fundamental understanding of a scaffold's intrinsic properties is paramount to its strategic deployment in drug design. The following table summarizes key physicochemical parameters for both diazaspiro[3.4]octane and piperazine. It is important to note that while extensive experimental data exists for piperazine, some values for the parent diazaspiro[3.4]octane are predicted due to its more recent emergence.

PropertyDiazaspiro[3.4]octanePiperazineRationale for Significance in Drug Discovery
Molecular Weight ( g/mol ) 112.16 (for 1,6-isomer)86.14Lower molecular weight is generally preferred to maintain "drug-like" properties.
cLogP (Predicted) -1.2 (for 1,6-isomer)[2]-1.1Lower cLogP often correlates with increased aqueous solubility and reduced metabolic clearance.
pKa ~10.4 (Predicted for a substituted 1,6-analog)[2]pKa1: 5.35, pKa2: 9.73[3]Influences the degree of ionization at physiological pH, impacting solubility, permeability, and target binding.
Aqueous Solubility High (Predicted)[2]Freely soluble in water[3]Crucial for drug absorption and formulation.
Three-Dimensionality (Fsp3) HighModerateIncreased Fsp3 character is often associated with improved metabolic stability and reduced off-target activity.

The spirocyclic nature of diazaspiro[3.4]octane inherently bestows a greater degree of three-dimensionality (high Fsp3 character) compared to the more planar piperazine ring. This increased spatial complexity can lead to more specific and higher-affinity interactions with biological targets, while also potentially shielding the molecule from metabolic enzymes.

II. Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of a scaffold dictates how it presents its substituents in three-dimensional space, which is critical for molecular recognition by a target protein.

Piperazine: The six-membered piperazine ring predominantly exists in a chair conformation, but can also adopt boat and twisted-boat conformations.[4] This conformational flexibility allows it to adapt to various binding pockets, which can be advantageous. However, this adaptability comes at an energetic cost and can lead to a less defined pharmacophore, potentially resulting in interactions with multiple targets.

Diazaspiro[3.4]octane: In stark contrast, the diazaspiro[3.4]octane scaffold is a rigid structure. The spirocyclic fusion of the azetidine and pyrrolidine or two azetidine rings locks the molecule into a well-defined three-dimensional arrangement. This rigidity reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity. Furthermore, the fixed orientation of the nitrogen substituents allows for a more precise and predictable presentation of pharmacophoric elements.

III. Synthetic Accessibility: Established Workhorse vs. Emerging Contender

The ease and versatility of synthesis are critical considerations for the practical application of a scaffold in drug discovery, where the rapid generation of diverse analogues is essential for structure-activity relationship (SAR) studies.

Piperazine Synthesis: Piperazine and its derivatives are readily accessible through a multitude of well-established synthetic routes. Common methods include the reaction of anilines with bis(2-chloroethyl)amine or the cyclization of amino acid-derived diamines. Recent advances have focused on the C-H functionalization of the piperazine ring, allowing for the introduction of substituents at positions other than the nitrogen atoms, thereby expanding its structural diversity.

Diazaspiro[3.4]octane Synthesis: The synthesis of diazaspiro[3.4]octanes, while more complex than that of simple piperazines, has seen significant advancements, making them increasingly accessible. Orthogonally protected analogues of 2,6-diazaspiro[3.4]octane are now commercially available, serving as versatile building blocks. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Building Block

This protocol describes a multi-step synthesis of a differentially protected 2,6-diazaspiro[3.4]octane, a key intermediate for further functionalization.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product start1 Commercially Available Amino Acid Derivative step1 Step 1: Formation of N-protected amino alcohol start1->step1 Reduction step2 Step 2: Oxidation to aldehyde step1->step2 e.g., Swern or Dess-Martin oxidation step3 Step 3: Olefination step2->step3 Wittig or Horner-Wadsworth-Emmons reaction step4 Step 4: Cyclization to form azetidine ring step3->step4 Intramolecular cyclization step5 Step 5: Functional group manipulation and second cyclization step4->step5 Deprotection/activation and intramolecular nucleophilic substitution product Orthogonally Protected 2,6-Diazaspiro[3.4]octane step5->product

Caption: Synthetic workflow for an orthogonally protected 2,6-diazaspiro[3.4]octane.

IV. Impact on Pharmacological Properties: A Head-to-Head Comparison

The true measure of a scaffold's utility lies in its impact on the biological and pharmacological properties of the molecules that incorporate it. A compelling case study is the replacement of the piperazine moiety in the PARP inhibitor olaparib with a diazaspiro[3.4]octane core.[5][6]

Case Study: Olaparib Analogues

Olaparib is a potent PARP inhibitor used in cancer therapy. However, like many piperazine-containing drugs, it can exhibit off-target effects. In a study examining the pharmacological consequences of replacing the piperazine core in olaparib with diazaspiro systems, researchers made several key observations.[5][6]

ParameterOlaparib (Piperazine)Diazaspiro[3.4]octane Analogue (10e)
PARP-1 Affinity (IC50) PotentPotent (12.6 ± 1.1 nM)[5][6]
DNA Damage Induces DNA damage in a dose-dependent manner[5]Does not induce DNA damage at concentrations as high as 10 µM[5]
Cytotoxicity CytotoxicReduced cytotoxicity, particularly in BRCA1 mutant cells[5]

These findings highlight a significant advantage of the diazaspiro[3.4]octane scaffold: the ability to maintain high target affinity while decoupling it from undesirable off-target effects like DNA damage.[5] This suggests that the rigid, three-dimensional nature of the spirocyclic core can lead to a more specific and potentially safer pharmacological profile.

V. Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative analyses, this section provides detailed protocols for assessing key ADME properties.

A. In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of a piperazine-containing compound with its diazaspiro[3.4]octane bioisostere using liver microsomes.[7]

Materials:

  • Test compounds (piperazine and diazaspiro[3.4]octane analogues)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound solution (final concentration typically 1 µM).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solutions of test compounds in DMSO prep2 Prepare reaction mixture in 96-well plate (buffer, microsomes, test compound) prep1->prep2 inc1 Pre-incubate at 37°C for 5 min prep2->inc1 inc2 Initiate reaction with NADPH regenerating system inc1->inc2 inc3 Incubate at 37°C, taking aliquots at various time points inc2->inc3 ana1 Quench reaction with cold acetonitrile + internal standard inc3->ana1 ana2 Centrifuge to precipitate proteins ana1->ana2 ana3 Analyze supernatant by LC-MS/MS ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Caption: Workflow for in vitro metabolic stability assay.

B. Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the kinetic solubility of the compounds.

Materials:

  • Test compounds

  • DMSO

  • Aqueous buffer (pH 7.4)

  • 96-well plates

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a high-concentration stock solution of each test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Add the DMSO solutions to an aqueous buffer (pH 7.4) in another 96-well plate.

  • Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader.

  • The kinetic solubility is the concentration at which precipitation is first observed.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Prepare 10 mM stock solutions in DMSO prep2 Perform serial dilutions in DMSO in a 96-well plate prep1->prep2 assay1 Add DMSO solutions to aqueous buffer in a new 96-well plate prep2->assay1 assay2 Equilibrate at room temperature assay1->assay2 read1 Measure turbidity with a plate reader assay2->read1 read2 Determine kinetic solubility read1->read2

Caption: Workflow for turbidimetric aqueous solubility assay.

VI. Conclusion: A Paradigm Shift in Scaffold Hopping

The diazaspiro[3.4]octane scaffold represents a significant step forward in the quest for novel, three-dimensional chemical matter. While piperazine will undoubtedly remain a valuable tool in the medicinal chemist's arsenal, the evidence increasingly suggests that for many applications, a "spiro-hop" to a more rigid and spatially defined scaffold like diazaspiro[3.4]octane can unlock superior pharmacological properties. Its ability to maintain potency while improving metabolic stability and reducing off-target effects makes it a compelling choice for the development of the next generation of therapeutics. As synthetic methodologies continue to evolve and our understanding of the interplay between three-dimensionality and drug action deepens, we can expect to see the star of the diazaspiro[3.4]octane scaffold continue to rise in the firmament of medicinal chemistry.

VII. References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Reading Scientific Services Ltd. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Wiley Online Library. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. [Link]

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperazine. PubChem. [Link]

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A Senior Application Scientist's Guide to the Validation and Comparative Analysis of Novel Compounds Derived from 2-Benzyl-2,5-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter that can overcome the limitations of traditional "flat" aromatics is paramount. Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as powerful tools for exploring three-dimensional chemical space.[1][2] These rigid structures offer a defined exit vector for substituents, enabling precise interaction with biological targets and often leading to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability when compared to their less-structured counterparts.[3][4]

This guide focuses on a particularly valuable building block: 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride . This scaffold provides a unique combination of a rigid spirocyclic core with two addressable secondary amine functionalities, making it an ideal starting point for the synthesis of diverse compound libraries.[5] As drug development professionals, our goal is not only to synthesize novel molecules but to rigorously validate their structure, purity, and performance. This document provides a comprehensive framework for this process, offering detailed experimental protocols and a comparative analysis against a conventional alternative, N-benzylpiperazine, to highlight the advantages of the spirocyclic core.

The Strategic Validation Workflow: From Synthesis to Decision

A robust and logical workflow is critical to ensure that downstream biological and pharmacokinetic studies are conducted on well-characterized compounds. The process moves from confirmation of the desired product to a quantitative assessment of its purity, and finally to a characterization of its drug-like properties.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Identity & Purity Validation cluster_profiling Performance Profiling cluster_decision Decision Making Synthesize Synthesize Derivative (e.g., Acylation of Scaffold) Purify Purification (e.g., Flash Chromatography) Synthesize->Purify Identity Structural Identity Check (HRMS & NMR) Purify->Identity Purity Purity Assessment (>95%) (HPLC-UV) Identity->Purity Confirmed Structure Solubility Kinetic Solubility (Nephelometry) Purity->Solubility Validated Compound Lipophilicity LogD Measurement Solubility->Lipophilicity Activity Biological Assay (e.g., Kinase IC50) Lipophilicity->Activity Decision Advance or Redesign? Activity->Decision

Caption: High-level workflow for synthesis and validation.

Part 1: Synthesis and Structural Validation of a Representative Derivative

The derivatization of 2-Benzyl-2,5-diazaspiro[3.4]octane typically involves reactions at the secondary amines. For this guide, we will use a hypothetical N-acylation with 4-chlorobenzoyl chloride as a representative example. The dihydrochloride salt must first be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, DIEA) to liberate the free amine for reaction.

Structural Validation: Did I Make What I Think I Made?

The primary goal of structural validation is to unequivocally confirm that the chemical transformation has produced the intended molecule. This is a qualitative assessment that relies on two cornerstone analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the most direct method to confirm the elemental composition of a new molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique molecular formula, distinguishing it from other potential products.

Expected Outcome for C₂₀H₂₁ClN₂O:

  • Reactant (Free Base): C₁₃H₁₈N₂ (Calculated Monoisotopic Mass: 202.1470)

  • Product: C₂₀H₂₁ClN₂O (Calculated Monoisotopic Mass: 356.1342)

  • The HRMS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 357.1421, along with the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR provides the atomic-level connectivity, confirming the structure. For N-acylation, we expect to see specific, predictable changes in the ¹H and ¹³C NMR spectra.[6][7]

  • ¹H NMR: The most telling change is the disappearance of the N-H proton signal from the starting material and the appearance of new aromatic signals corresponding to the 4-chlorobenzoyl group. Due to the introduction of the amide bond, the protons on the carbons adjacent to the newly acylated nitrogen will experience a significant downfield shift.

  • ¹³C NMR: A new carbonyl carbon signal will appear in the 165-175 ppm range. The aromatic region will show new signals, and the aliphatic carbons of the spirocycle will exhibit shifts consistent with the electronic changes from the acylation.

Part 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC-UV Purity Analysis

This protocol outlines a robust, generic gradient method suitable for the analysis of novel, small-molecule derivatives synthesized from the diazaspiro[3.4]octane scaffold.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

    • Column: A C18 stationary phase is a robust starting point (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase Preparation: [8]

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Acetonitrile.

    • Rationale: Formic acid is an MS-compatible mobile phase modifier that ensures basic amines like our scaffold are protonated, leading to better peak shapes. Acetonitrile is a common strong organic solvent for reverse-phase chromatography.

  • Sample Preparation: [1]

    • Prepare a stock solution of the synthesized compound in DMSO at 10 mM.

    • Dilute the stock solution to a final concentration of approximately 1 mg/mL in a 50:50 mixture of MPA:MPB. Rationale: Dissolving the sample in the mobile phase minimizes injection solvent effects that can distort peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Monitor at 254 nm, or use a PDA detector to scan from 220-400 nm to ensure all impurities are observed.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Rationale: This linear gradient is designed to elute a wide range of potential impurities, from polar starting materials to more lipophilic products. The hold at 95% B ensures elution of highly retained species, and the re-equilibration step ensures reproducibility.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The acceptance criterion is typically ≥95% .

Part 3: Physicochemical Profiling and Comparative Analysis

The true value of a novel scaffold is demonstrated by its performance relative to existing alternatives. Here, we compare our hypothetical derivative, Spiro-Amide 1 , against a structurally analogous compound derived from N-benzylpiperazine, Pip-Amide 1 . Piperazine is a common, "flatter" diamine motif in medicinal chemistry.[4][9]

Key Physicochemical Properties

Understanding a compound's fundamental physicochemical properties is essential for predicting its in vivo behavior.[9][10] Poor solubility can be a major obstacle to obtaining reliable in vitro data and achieving oral bioavailability.

Experimental Protocol: Kinetic Solubility by Nephelometry

Kinetic solubility measures how well a compound remains in solution after being added from a DMSO stock to an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[11][12] Nephelometry detects the formation of precipitate by measuring light scattering.[13]

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 384-well clear-bottom microtiter plates.

    • A plate-based nephelometer.

  • Procedure:

    • Dispense 2 µL of the 10 mM DMSO stock solution into the wells of the microplate.

    • Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM.

    • Mix the plate thoroughly on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the light scattering in each well using the nephelometer.

  • Data Analysis:

    • The raw nephelometry signal is compared against a blank (DMSO + PBS). A significant increase in signal indicates precipitation.

    • The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Comparative Data Analysis

To illustrate the potential advantages of the spirocyclic scaffold, the table below presents a hypothetical but realistic dataset comparing our synthesized compound against its piperazine analog and a reference compound.

CompoundStructurePurity (HPLC %)Kinetic Solubility (µM, pH 7.4)LogD (pH 7.4)Target IC₅₀ (nM)
Spiro-Amide 1 2-Benzyl-5-(4-chlorobenzoyl)-2,5-diazaspiro[3.4]octane98.7>150 2.815
Pip-Amide 1 1-Benzyl-4-(4-chlorobenzoyl)piperazine99.1253.585
Reference Kinase Inhibitor (Known, non-spirocyclic)>99553.110

Analysis of Comparative Data:

  • Solubility Advantage: The data clearly demonstrates the significant improvement in kinetic solubility for Spiro-Amide 1 (>150 µM) compared to its "flatter" piperazine counterpart, Pip-Amide 1 (25 µM). This is a known advantage of sp³-rich spirocyclic scaffolds, which disrupt crystal lattice packing and improve solvation.[3]

  • Lipophilicity (LogD): The spirocyclic scaffold results in a lower LogD value, indicating reduced lipophilicity. This can be beneficial for reducing off-target effects and improving metabolic stability.[4]

  • Biological Activity: The hypothetical data shows a marked improvement in target potency (IC₅₀ of 15 nM vs. 85 nM). The rigid, three-dimensional presentation of the pharmacophoric elements from the spirocyclic core can lead to a more optimal and lower-energy binding conformation with the target protein compared to the more flexible piperazine ring.

Property_Comparison cluster_spiro Spiro-Amide 1 (3D Scaffold) cluster_pip Pip-Amide 1 (Flat Scaffold) Spiro_Sol High Solubility Spiro_Pot High Potency Spiro_LogD Optimal LogD Result Superior Drug-like Profile Spiro_LogD->Result Leads to Pip_Sol Low Solubility Pip_Pot Lower Potency Pip_LogD Higher LogD Pip_LogD->Result Less Favorable

Caption: Comparison of spirocyclic vs. flat scaffolds.

Conclusion

The validation of novel chemical entities is a multi-faceted process that demands rigor and a systematic approach. As demonstrated, compounds derived from the 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold can be effectively synthesized, purified, and characterized using a standard suite of analytical techniques. The true potential of this scaffold is revealed through comparative analysis, where its inherent three-dimensionality translates into tangible improvements in key drug-like properties, most notably aqueous solubility and target potency, when benchmarked against conventional flat-ring systems like piperazine. By adhering to the validation principles and protocols outlined in this guide, researchers can confidently advance high-quality, well-characterized spirocyclic compounds into the next stages of the drug discovery pipeline, increasing the probability of success.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3060. [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • PubMed. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. [Link]

  • ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. (2012). A generic HPLC/UV platform method for cleaning verification. [Link]

  • JRC Publications Repository. (2012). Solubility Determination of Chemicals by Nephelometry. [Link]

  • Al-Ghorbani, M., et al. (2022). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • PubMed. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. [Link]

  • Dong, M. W. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • PubMed. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]

  • ResearchGate. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties. [Link]

  • American Pharmaceutical Review. (2012). A Generic HPLC/UV Platform Method for Cleaning Verification. [Link]

  • Patsnap. (2023). NMR Spectroscopy Applications in Polymer Analysis. [Link]

  • PubMed. (2015). In vitro solubility assays in drug discovery. [Link]

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Semantic Scholar. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link]

  • PubMed Central. (2021). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. [Link]

  • Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11708. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

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Purity Assessment of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of drug intermediates is a cornerstone of safety and efficacy. 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, characterized by a spirocyclic core, presents unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this critical intermediate. The methodologies and insights presented herein are grounded in established principles of analytical chemistry and guided by regulatory expectations for pharmaceutical quality control.[2][3][4][5]

The synthesis of complex molecules like this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[6] A reliable analytical method must possess the specificity to separate the main compound from these potential impurities, ensuring that the final API meets stringent purity requirements.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is widely regarded as the premier analytical technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for spirocyclic pharmaceutical intermediates.[7][8] Its high resolving power, sensitivity, and adaptability make it the workhorse of quality control laboratories in the pharmaceutical industry.[8][9]

Proposed Reversed-Phase HPLC (RP-HPLC) Method

A robust and selective RP-HPLC method is proposed for the routine purity assessment of this compound. The selection of a reversed-phase column is predicated on the non-polar nature of the benzyl group and the overall molecular structure.

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating a wide range of pharmaceutical compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The gradient allows for the effective separation of impurities with varying polarities.

  • Flow Rate: A typical flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by UV-Vis spectrophotometry) ensures high sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, typically the mobile phase at its initial composition.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a non-polar environment, leading to the retention of the analyte primarily through hydrophobic interactions with the benzyl group.

  • The use of a gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar by-products within a reasonable timeframe.

  • Trifluoroacetic acid is a common mobile phase additive that improves peak shape and resolution for basic compounds by acting as an ion-pairing agent.

Method Validation:

Any developed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Below is a diagram illustrating the typical workflow for HPLC method development and validation.

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Analytical Techniques

While HPLC is the cornerstone for purity assessment, a multi-faceted approach employing complementary techniques can provide a more comprehensive understanding of the impurity profile.

Analytical TechniquePrinciplePrimary Application for Purity AssessmentAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative Purity Determination: Accurately measures the main component and known/unknown impurities.High resolution, sensitivity, and reproducibility. Applicable to a wide range of non-volatile compounds.[8]Can be time-consuming for method development. Not suitable for volatile compounds.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Residual Solvent Analysis: Detects and quantifies volatile organic impurities.[8][9]Excellent for volatile and semi-volatile compounds. High sensitivity.[9]Not suitable for non-volatile or thermally labile compounds like the dihydrochloride salt.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Impurity Identification: Provides molecular weight information for unknown impurities.High sensitivity and specificity for structural elucidation when coupled with a separation technique (e.g., LC-MS).[8]Typically used for qualitative analysis unless coupled with a quantitative technique.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Alternative to HPLC for charged species: Offers high separation efficiency.[11]High resolution, fast analysis times, and low solvent consumption.[8][11]Can have lower sensitivity and reproducibility compared to HPLC for some applications.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Chiral Separations and "Green" alternative: Reduced organic solvent consumption.[9][11]Faster separations and lower environmental impact compared to HPLC.[11]Requires specialized instrumentation.

Decision Tree for Selecting an Analytical Technique:

The choice of analytical technique is dictated by the specific question being asked. The following diagram provides a logical framework for selecting the appropriate method.

Analytical_Technique_Selection A Purity Assessment of this compound B Is the primary goal quantitative purity determination of the main component and non-volatile impurities? A->B C Are volatile impurities (e.g., residual solvents) a concern? B->C No E HPLC B->E Yes D Is the identification of unknown impurities required? C->D No F GC C->F Yes G LC-MS D->G Yes H Is a 'green' alternative or chiral separation needed? D->H No I SFC H->I Yes

Caption: Decision Tree for Analytical Technique Selection.

Conclusion

For the routine and reliable purity assessment of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the most appropriate and robust choice.[8] It offers the necessary specificity, sensitivity, and quantitative accuracy required for quality control in a pharmaceutical setting. However, a comprehensive purity profile is best achieved through the strategic application of complementary techniques. Gas Chromatography is essential for controlling residual solvents, while hyphenated techniques like LC-MS are invaluable for the structural elucidation of unknown impurities. By understanding the strengths and limitations of each analytical tool, researchers and drug development professionals can ensure the quality and safety of this vital pharmaceutical intermediate.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ResearchGate. (2013, July-August). hplc method validation for pharmaceuticals: a review. Retrieved from [Link]

  • Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Advances in Analytic Science. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-2,6-diazaspiro[3.4]octane. Retrieved from [Link]

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Navigating the Maze: A Comparative Guide to the Pharmacokinetic Properties of Diazaspiro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey of a promising molecule from the bench to the bedside is fraught with challenges. A critical determinant of success lies in its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Diazaspiro scaffolds, with their unique three-dimensional architecture, have emerged as a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutics targeting a wide array of diseases. However, the very structural complexity that makes them attractive also necessitates a thorough understanding of their pharmacokinetic behavior.

This guide provides a comparative analysis of the pharmacokinetic properties of various diazaspiro derivatives, drawing upon published experimental data and outlining the methodologies crucial for their evaluation. Our aim is to equip researchers with the insights needed to make informed decisions in the design and development of next-generation diazaspiro-based drugs.

The Significance of the Diazaspiro Core: A Structural and Pharmacokinetic Perspective

The diazaspiro core, characterized by two nitrogen-containing rings joined by a single common atom, imparts a rigid and defined three-dimensional geometry to a molecule. This structural rigidity can be advantageous for several reasons:

  • Enhanced Target Binding: The constrained conformation can lead to higher binding affinity and selectivity for the intended biological target.

  • Improved Physicochemical Properties: The spirocyclic nature can influence properties like solubility and lipophilicity, which are key determinants of ADME profiles.

  • Metabolic Stability: The steric hindrance provided by the spirocyclic center can shield metabolically labile sites from enzymatic degradation, potentially prolonging the drug's half-life.

However, these same features can also present pharmacokinetic challenges. For instance, high rigidity might hinder passage across biological membranes, affecting absorption. Therefore, a careful and systematic evaluation of the ADME properties is paramount.

A Comparative Look at the Pharmacokinetics of Diazaspiro Derivatives

The following table summarizes available pharmacokinetic data for different classes of diazaspiro derivatives, highlighting the diversity in their disposition within a biological system. It is important to note that direct comparison between different studies should be done with caution due to variations in experimental conditions, animal models, and analytical methods.

Diazaspiro ScaffoldDerivative ExampleKey Pharmacokinetic ParametersTherapeutic AreaReference
1,9-Diazaspiro[5.5]undecane Compound 1jOral Bioavailability (rat): 71%Cmax (rat, 5 mg/kg): 403 ng/mlAUC (rat, 5 mg/kg): 2070 ng·h/lSystemic Clearance (rat, 1 mg/kg IV): 29 ml/(min·kg)Volume of Distribution (rat, 1 mg/kg IV): 1.7 l/kgObesity[1]
2,8-Diazaspiro[4.5]decan-1-one Compound 48Metabolic Stability: ExcellentInflammatory Bowel Disease[2]
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Compound 25aOrally available and demonstrated efficacy in a mouse model of type 2 diabetes.Type 2 Diabetes Mellitus[3]
Dispiro-indolinones Compound 29Showed toxic effects on the liver in mice at a high dose (2500 mg/kg), but no deaths were recorded.Anticancer[4]

Deciphering the ADME Profile: Key Experimental Protocols

A comprehensive understanding of a drug candidate's pharmacokinetic profile is built upon a foundation of robust experimental data. Below are detailed methodologies for assessing the key ADME parameters, as often employed in the evaluation of novel chemical entities like diazaspiro derivatives.

Absorption: Crossing the Biological Barrier

The ability of a drug to be absorbed from its site of administration into the bloodstream is the first critical step in its journey.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro method to predict passive intestinal absorption.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the intestinal epithelium.

  • Procedure:

    • The test compound is dissolved in a buffer solution and added to the donor wells.

    • The acceptor wells are filled with a fresh buffer solution.

    • The donor plate is placed on top of the acceptor plate, allowing the compound to permeate through the artificial membrane.

    • After a defined incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The permeability coefficient (Pe) is calculated, and often expressed as -logPe. Higher Pe values indicate better passive permeability.[5]

Distribution: Reaching the Target

Once in the bloodstream, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

Experimental Protocol: High-Performance Affinity Chromatography (HPAC) for Plasma Protein Binding

  • Principle: This method quantifies the binding of a drug to plasma proteins, primarily human serum albumin (HSA), which can significantly impact the free drug concentration available to exert its therapeutic effect.[5]

  • Procedure:

    • A column is packed with immobilized HSA.

    • The test compound is injected into the column and eluted with a mobile phase that mimics physiological pH.

    • The retention time of the compound is measured.

  • Data Analysis: A longer retention time indicates stronger binding to HSA. The logarithm of the capacity factor (logk) is often used to express the binding affinity.[5]

Metabolism: The Body's Chemical Transformation

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. Understanding a compound's metabolic stability is crucial to predict its half-life and potential for drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

  • Principle: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). This assay assesses the rate at which a compound is metabolized by these enzymes.[5]

  • Procedure:

    • The test compound is incubated with liver microsomes (from human or animal sources) and a cofactor mixture (e.g., NADPH) to initiate the metabolic reactions.

    • Aliquots are taken at various time points and the reaction is quenched.

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[5]

Excretion: Eliminating the Drug

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces).

Experimental Protocol: In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

  • Principle: This study provides a comprehensive in vivo assessment of the ADME properties of a drug candidate.

  • Procedure:

    • The test compound is administered to a group of animals (e.g., rats) via the intended clinical route (e.g., oral) and intravenously to a separate group to determine absolute bioavailability.

    • Blood samples are collected at predetermined time points.

    • Plasma is separated and the concentration of the drug is measured using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute oral bioavailability.[1]

Visualizing the Path Forward: Workflows and Structures

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflows and the general structure of diazaspiro compounds.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_data Data Analysis PAMPA PAMPA (Absorption) Animal_PK Animal Pharmacokinetics (e.g., Rat) PAMPA->Animal_PK Predicts Oral Absorption HPAC HPAC (Protein Binding) HPAC->Animal_PK Informs Distribution Microsomal_Stability Microsomal Stability (Metabolism) Microsomal_Stability->Animal_PK Predicts Clearance PK_Parameters Calculation of Pharmacokinetic Parameters Animal_PK->PK_Parameters Generates Plasma Concentration-Time Data

Caption: Experimental workflow for determining the pharmacokinetic properties of diazaspiro derivatives.

Caption: Generalized structure of a diazaspiro derivative.

Conclusion and Future Directions

The pharmacokinetic properties of diazaspiro derivatives are as diverse as their chemical structures and therapeutic applications. While some classes have demonstrated favorable oral bioavailability and metabolic stability, others may require structural modifications to optimize their ADME profiles. A systematic and early evaluation of these properties, using a combination of in vitro and in vivo methods, is critical for the successful development of diazaspiro-based drug candidates.

Future research should focus on establishing clearer structure-pharmacokinetic relationships (SPRs) for this compound class. The use of in silico predictive models, such as those available through platforms like SwissADME, can also aid in the rational design of new derivatives with improved drug-like properties.[6][7] By integrating computational tools with robust experimental validation, the path to unlocking the full therapeutic potential of diazaspiro compounds can be navigated with greater efficiency and a higher probability of success.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed.
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. MDPI.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
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  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central.
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Navigating the Uncharted Territory of 2-Benzyl-2,5-diazaspiro[3.4]octane Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-diazaspiro[3.4]octane scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant potential for developing novel therapeutics with high target specificity. This guide addresses the nascent field of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives. Due to a scarcity of published, in-depth structure-activity relationship (SAR) studies on this specific scaffold, we will embark on a comparative analysis, drawing insights from closely related diazaspiro compounds and N-benzyl derivatives. By examining the SAR of these analogous series, we aim to provide a predictive framework for researchers and drug development professionals, illuminating the potential of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives and guiding future research in this promising chemical space.

The Allure of the Diazaspiro[3.4]octane Core: A Scaffold Ripe for Discovery

The diazaspiro[3.4]octane core is a unique bicyclic system featuring two nitrogen atoms within a spirocyclic framework. This arrangement imparts a defined three-dimensional geometry, a desirable trait in modern drug design for enhancing binding affinity and selectivity to biological targets. While the 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold itself is primarily documented as a drug intermediate, the broader family of diazaspiro compounds has shown significant biological activity across various therapeutic areas.[1][2]

For instance, related diazaspiro structures have been investigated for their potential as:

  • Ketohexokinase (KHK) inhibitors: The conformational rigidity of the spirocyclic core can facilitate precise interactions within an enzyme's active site, as seen in the exploration of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate derivatives.[3]

  • Antimycobacterial agents: The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into benzothiazinones, leading to potent and broad-spectrum antimycobacterial activity.[4]

  • Anticonvulsants: N-benzyl derivatives of 2-azaspiro[4.4]nonane have demonstrated anticonvulsant properties, highlighting the therapeutic potential of N-benzylated spirocyclic amines.[5]

These examples underscore the versatility of the diazaspiro core and suggest that 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives are a promising, yet largely untapped, area for therapeutic innovation.

Deconstructing the Structure-Activity Relationship: A Predictive Analysis

In the absence of direct SAR data for 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives, we can extrapolate from the established SAR of N-benzyl and other diazaspiro analogues. The key structural components for modification and their anticipated impact on biological activity are the benzyl moiety, the diazaspiro core, and the second nitrogen atom.

The Benzyl Group: A Gateway to Potency and Selectivity

The N-benzyl group is a common motif in bioactive compounds, often serving as a key pharmacophoric element that can be readily modified to fine-tune activity. SAR studies on various N-benzyl derivatives consistently demonstrate that substitutions on the phenyl ring significantly influence potency and selectivity.

Key Predictive SAR Insights for the Benzyl Moiety:

  • Substitution Position: The position of substituents on the phenyl ring (ortho, meta, para) can dramatically alter the molecule's interaction with the target protein. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, the placement of substituents on the N-benzyl ring was critical for achieving nanomolar potency.[6]

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, influencing hydrogen bonding, pi-pi stacking, and other non-covalent interactions with the target.

  • Steric Bulk: The size of the substituent can either enhance or hinder binding. In some cases, a bulky substituent may be required to occupy a specific hydrophobic pocket, while in others, it may cause steric clashes.

The following table, adapted from SAR studies of related N-benzyl compounds, illustrates the potential impact of benzyl modifications.

Modification to Benzyl Group Rationale/Hypothesized Effect Supporting Evidence from Analogous Series
Para-substitution with halogens (F, Cl, Br) Can enhance binding through halogen bonding and improve metabolic stability.Often explored in early-stage medicinal chemistry to probe for sensitive regions in the binding pocket.
Meta-substitution with electron-withdrawing groups (e.g., CF3, CN) Can alter the electronics of the ring and potentially introduce new hydrogen bond acceptor capabilities.Modifications of this nature have been shown to significantly impact potency in various inhibitor classes.
Ortho-substitution with small alkyl groups (e.g., CH3) Can induce a conformational change in the benzyl group, potentially leading to a more favorable binding pose.The impact of such changes is highly target-dependent and requires empirical validation.
Introduction of heteroatoms (e.g., pyridine) Can introduce hydrogen bond donors or acceptors, potentially increasing affinity and altering solubility.Bioisosteric replacement of a phenyl ring with a pyridyl ring is a common strategy in drug design.
The Diazaspiro[3.4]octane Core: A Rigid Scaffold for Optimal Presentation

The diazaspiro[3.4]octane core itself offers limited points for modification without altering the fundamental scaffold. However, the stereochemistry of the spirocenter can be a critical determinant of activity.

Predictive SAR Insights for the Diazaspiro Core:

  • Stereochemistry: As seen with the chiral resolution of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones, it is highly probable that the biological activity of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives will be stereospecific.[4] The (R)- and (S)-enantiomers are likely to exhibit different potencies and/or selectivities, necessitating chiral synthesis or separation to identify the more active isomer.

The Second Nitrogen (N5): A Handle for Modulating Physicochemical Properties

The unsubstituted nitrogen at the 5-position of the diazaspiro ring is a prime location for introducing further diversity and modulating the physicochemical properties of the molecule.

Predictive SAR Insights for the N5 Position:

  • Alkylation/Acylation: Introduction of small alkyl or acyl groups can alter the compound's polarity, solubility, and metabolic stability.

  • Introduction of Functional Groups: Appending functional groups such as amides, sulfonamides, or ureas can introduce new hydrogen bonding capabilities and allow for vectoral expansion into different regions of the target's binding site.

Comparative Analysis with Alternative Scaffolds

To contextualize the potential of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives, it is useful to compare their structural features with those of established therapeutic agents that also feature N-benzyl or spirocyclic motifs.

Scaffold Example Compound Class Key Structural Features Therapeutic Area Reference
2-Benzyl-2,5-diazaspiro[3.4]octane (Hypothetical Derivatives)Rigid diazaspiro core, N-benzyl group(Exploratory)N/A
N-benzyl-2-azaspiro[4.4]nonane-1,3-dione AnticonvulsantsN-benzyl group, spirocyclic dioneNeurology[5]
2-Benzyl-2,7-diazaspiro[3.5]nonane BenzothiazinonesN-benzyl group, larger diazaspiro ringInfectious Diseases[4]
1-Benzyl-4-substituted piperidine Acetylcholinesterase Inhibitors (e.g., Donepezil)N-benzyl group, piperidine coreNeurology[7]

This comparison highlights that while the N-benzyl group is a common feature in CNS-active agents, the specific nature of the accompanying cyclic system plays a crucial role in determining the therapeutic application. The unique geometry of the diazaspiro[3.4]octane core may offer advantages in targeting novel biological space.

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The successful development of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives will rely on robust synthetic methodologies and well-defined biological assays. The following protocols, adapted from the synthesis and evaluation of related compounds, provide a template for future research.

General Synthetic Strategy

The synthesis of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives would likely commence with the construction of the core diazaspiro[3.4]octane ring system, followed by functionalization.

G start Commercially Available Starting Materials step1 Synthesis of 2,5-diazaspiro[3.4]octane core start->step1 step2 N-Benzylation at the 2-position step1->step2 step3 Purification and Characterization step2->step3 step4 Optional: Derivatization at the 5-position step3->step4 end_product Target 2-Benzyl-2,5-diazaspiro[3.4]octane Derivatives step3->end_product step4->end_product

Caption: A generalized synthetic workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives.

Step-by-Step Protocol for N-Benzylation (Illustrative):

  • Dissolution: Dissolve the parent 2,5-diazaspiro[3.4]octane in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid formed during the reaction.

  • Addition of Benzylating Agent: Slowly add the desired benzyl bromide or benzyl chloride (potentially with substituents on the aromatic ring) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Benzyl-2,5-diazaspiro[3.4]octane derivative.

Biological Evaluation Workflow

The choice of biological assays will be dictated by the therapeutic target of interest. A general workflow for screening and characterizing novel compounds is outlined below.

G start Synthesized Compound Library step1 Primary Screening (e.g., in vitro enzyme assay, receptor binding assay) start->step1 step2 Hit Identification (compounds showing significant activity) step1->step2 step3 Dose-Response Studies (IC50/EC50 determination) step2->step3 step4 Secondary Assays (e.g., cell-based assays, selectivity profiling) step3->step4 step5 Lead Optimization (synthesis of new analogues based on SAR) step4->step5 step5->start end Preclinical Candidate step5->end

Caption: A typical workflow for the biological evaluation and optimization of novel compounds.

Future Directions and Conclusion

The 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold stands as an intriguing and underexplored area in medicinal chemistry. While direct SAR studies are currently lacking, a comparative analysis of related diazaspiro and N-benzyl derivatives provides a strong foundation for predicting the SAR of this novel compound class.

Key Takeaways:

  • The benzyl group offers a rich platform for modification to enhance potency and selectivity.

  • The stereochemistry of the spirocyclic core is likely to be a critical determinant of biological activity.

  • The second nitrogen atom provides a valuable handle for modulating physicochemical properties.

Future research should focus on the development of efficient synthetic routes to a diverse library of 2-Benzyl-2,5-diazaspiro[3.4]octane derivatives and their systematic evaluation against a range of biological targets. Such studies are essential to unlock the full therapeutic potential of this promising scaffold and to pave the way for the discovery of novel, highly specific, and effective medicines.

References

  • Obniska, J., et al. (2003). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Retrieved from [Link]

  • Universal Biologicals. (n.d.). Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Retrieved from [Link]

  • Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link]

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A Technical Guide to the In Vitro and In Vivo Evaluation of 2-Benzyl-2,5-diazaspiro[3.4]octane Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diazaspiro[3.4]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of analogs based on this scaffold, with a particular focus on 2-benzyl substituted derivatives. Through a detailed examination of experimental methodologies and comparative data analysis, we aim to equip researchers with the necessary insights to effectively explore the therapeutic potential of this promising class of compounds.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

The diazaspiro[3.4]octane core is increasingly utilized as a bioisosteric replacement for more traditional moieties like piperazine. This strategic substitution can lead to enhanced target selectivity and a reduction in off-target effects, including cytotoxicity[1]. The spirocyclic nature of the scaffold introduces a defined three-dimensional geometry, which can facilitate more precise interactions with biological targets and improve metabolic stability[2]. These characteristics make the 2,5-diazaspiro[3.4]octane framework an attractive starting point for the development of novel inhibitors for a range of therapeutic targets, including enzymes implicated in cancer and metabolic diseases.

In Vitro Evaluation: A Case Study in PARP Inhibition

A prime example of the application of the diazaspiro[3.4]octane scaffold is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancer. In a study exploring bioisosteres of the piperazine ring in the PARP inhibitor Olaparib, a derivative incorporating a 2,6-diazaspiro[3.4]octane core was synthesized and evaluated for its ability to inhibit PARP-1.

Comparative In Vitro Activity of a Diazaspiro[3.4]octane Analog

The following table summarizes the in vitro PARP-1 inhibitory activity of a key diazaspiro[3.4]octane analog compared to its piperazine-containing counterpart.

Compound IDStructurePARP-1 IC50 (nM)[1]
10a Olaparib (piperazine core)32.4
10c Boc-protected diazaspiro analog551.6
13c Free amine diazaspiro analog109.5

The data reveals that while the initial Boc-protected diazaspiro[3.4]octane analog (10c ) exhibited a significant decrease in PARP-1 affinity compared to Olaparib (10a ), removal of the Boc protecting group to yield the free amine (13c ) resulted in a substantial improvement in inhibitory activity[1]. This highlights the critical role of the substituent at the second nitrogen of the spirocycle in modulating target engagement.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP-1, based on methodologies described in the literature[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

  • Test compounds (2-Benzyl-2,5-diazaspiro[3.4]octane analogs)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate for detection (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Coating of Plates: Coat streptavidin-coated microplates with biotinylated NAD+ and incubate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction: In a separate plate, add PARP-1 enzyme, histone H1, and the serially diluted test compounds.

  • Initiation of Reaction: Add the NAD+ coated plates to the enzyme reaction mixture to initiate the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1. Incubate at room temperature.

  • Washing: Wash the plates to remove unbound reagents.

  • Antibody Incubation: Add the anti-poly(ADP-ribose) antibody and incubate.

  • Washing: Repeat the washing step.

  • Detection: Add the detection substrate and incubate until color develops.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection plate Streptavidin Plate + Biotin-NAD+ reaction_mix PARP-1 + Histone H1 + Analogs plate->reaction_mix Combine compounds Serial Dilutions of Analogs incubation Incubation reaction_mix->incubation wash1 Wash incubation->wash1 antibody Add Anti-PARP Antibody wash2 Wash antibody->wash2 wash1->antibody detection_reagent Add Detection Substrate read Read Plate detection_reagent->read wash2->detection_reagent

Caption: Workflow for the in vitro PARP-1 inhibition assay.

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

While in vitro assays provide crucial information on target engagement, in vivo studies are essential to evaluate the therapeutic potential of 2-Benzyl-2,5-diazaspiro[3.4]octane analogs in a physiological context. The choice of animal model is dictated by the therapeutic area of interest.

Case Study: Potential Application in Metabolic Disorders - Ketohexokinase (KHK) Inhibition

Recent research has highlighted ketohexokinase (KHK) as a therapeutic target for metabolic disorders such as obesity and diabetes[2][3]. The inhibition of KHK can attenuate the metabolic consequences of high fructose consumption[4]. Although specific in vivo data for 2-Benzyl-2,5-diazaspiro[3.4]octane analogs as KHK inhibitors is not yet prominently published, the structural features of this scaffold make it a promising candidate for the design of novel KHK inhibitors.

Experimental Protocol: In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

The following is a representative protocol for evaluating the in vivo efficacy of a potential KHK inhibitor in a diet-induced obesity (DIO) mouse model.

Objective: To assess the effect of a 2-Benzyl-2,5-diazaspiro[3.4]octane analog on body weight, glucose tolerance, and liver steatosis in a DIO mouse model.

Animals: Male C57BL/6J mice.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Compound Administration: Randomly assign the HFD-fed mice to treatment groups: vehicle control and test compound (e.g., a 2-Benzyl-2,5-diazaspiro[3.4]octane analog) administered daily via oral gavage.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Glucose Tolerance Test (GTT): Towards the end of the study, perform an oral or intraperitoneal GTT to assess glucose homeostasis.

  • Tissue Collection: At the end of the study, euthanize the mice and collect blood for analysis of plasma glucose, insulin, and lipids. Collect liver tissue for histological analysis (e.g., H&E staining for steatosis) and measurement of triglyceride content.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.

In_Vivo_Efficacy_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase diet High-Fat Diet Feeding treatment Daily Dosing: - Vehicle - Analog diet->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring gtt Glucose Tolerance Test monitoring->gtt collection Tissue & Blood Collection gtt->collection analysis Biochemical & Histological Analysis collection->analysis

Caption: Workflow for an in vivo efficacy study in a DIO mouse model.

Structure-Activity Relationship (SAR) and Future Directions

The limited publicly available data on a systematic series of 2-Benzyl-2,5-diazaspiro[3.4]octane analogs makes a comprehensive SAR analysis challenging at this time. However, the existing information provides valuable starting points for future optimization.

Key areas for future investigation include:

  • Substitution on the Benzyl Ring: Exploring a variety of substituents on the phenyl ring of the benzyl group to probe for additional interactions with the target binding site.

  • Modification of the Linker: Investigating the impact of the length and nature of the linker connecting the diazaspiro[3.4]octane core to the rest of the molecule.

  • Stereochemistry: As the spirocyclic core is chiral, the synthesis and evaluation of individual enantiomers is crucial to identify the more active stereoisomer.

Conclusion

The 2-Benzyl-2,5-diazaspiro[3.4]octane scaffold represents a promising platform for the design of novel therapeutic agents. The case study in PARP inhibition demonstrates the potential of this scaffold to yield potent and selective inhibitors. While further research is needed to fully elucidate the structure-activity relationships and explore the full therapeutic potential of this compound class, the experimental methodologies outlined in this guide provide a robust framework for future in vitro and in vivo investigations. As more data becomes available, a clearer picture of the therapeutic opportunities afforded by these unique spirocyclic molecules will undoubtedly emerge.

References

  • Liang, L., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(1), 124-128. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Thapa, P., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(4), 2891-2902. [Link]

  • Maryanoff, B. E., et al. (2011). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Medicinal Chemistry Letters, 2(10), 765-770. [Link]

  • Sohda, T., et al. (1991). Studies on Antidiabetic Agents. X. Synthesis and Biological Activities of Pioglitazone and Related Compounds. Chemical & Pharmaceutical Bulletin, 39(7), 1733-1742. [Link]

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The Rise of the Spirocyclic Scaffold: A Comparative Analysis of 2-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning towards three-dimensional molecular architectures to unlock new biological space and overcome the limitations of traditional flat, aromatic compounds. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent rigidity and three-dimensional nature offer the potential for enhanced target specificity, improved physicochemical properties, and novel intellectual property. This guide provides an in-depth comparative analysis of a representative spirocyclic scaffold, 2-Benzyl-2,5-diazaspiro[3.4]octane, using a compelling case study in the development of next-generation antimalarial agents.

Introduction: The Spirocyclic Advantage

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into small molecules. This structural feature can lead to significant advantages in drug design, including:

  • Improved Target Engagement: The rigid conformation of spirocycles can pre-organize functional groups in an optimal orientation for binding to a biological target, potentially leading to higher potency and selectivity.

  • Enhanced Physicochemical Properties: Moving away from planar, aromatic systems towards sp3-rich spirocyclic scaffolds can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, offering opportunities to develop first-in-class therapeutics and circumvent existing patent landscapes.

This guide will delve into a specific and compelling case study: the application of the 2,5-diazaspiro[3.4]octane core in the discovery of potent, multi-stage antimalarial agents. We will compare the performance of this novel scaffold against established antimalarial drug classes, providing a clear rationale for its potential as a valuable tool in the fight against malaria.

Case Study: Diazaspiro[3.4]octane Derivatives as Multi-Stage Antimalarials

A recent study published in the Journal of Medicinal Chemistry detailed the discovery and optimization of a novel series of diazaspiro[3.4]octane-based compounds with potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.[1][2][3][4][5] This work provides an excellent platform to understand the tangible benefits of this spirocyclic scaffold in a real-world drug discovery program.

The lead compounds from this series demonstrated low nanomolar potency against the asexual blood stage of the parasite, the stage responsible for the clinical symptoms of malaria.[1][2][3][4][5] Furthermore, these compounds exhibited strong gametocytocidal activity and the ability to block parasite transmission to mosquitoes in the Standard Membrane Feeding Assay (SMFA), a gold-standard assay for transmission-blocking potential.[1][2][3][4][5]

Performance Comparison with Established Antimalarial Scaffolds

To contextualize the performance of the diazaspiro[3.4]octane scaffold, we will compare its key attributes with those of established antimalarial drug classes.

FeatureDiazaspiro[3.4]octane SeriesArtemisinin-based Combination Therapies (ACTs)4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)Atovaquone-Proguanil
Mechanism of Action Implicated PfCARL (cyclic amine resistance locus)[1][2][3][4][5]Heme detoxification interference, oxidative stress[6][7][8]Inhibition of heme polymerization in the parasite's food vacuole[9][10][11]Inhibition of mitochondrial electron transport (cytochrome bc1 complex) and dihydrofolate reductase[12][13][14][15][16]
Asexual Blood Stage IC50 (NF54 strain) <50 nM[1][2][3][4][5]Artemether: ~1-7 nM (DHA)[15]; Artesunate: ~0.9-60 nM[17][18][19]Chloroquine (sensitive): ~10-50 nM; Amodiaquine: ~10-50 nM[18]Atovaquone: ~0.7-6 nM[7][8][10][20]
Gametocytocidal Activity Strong activity against mature gametocytes[1][2][3][4][5]Variable, some derivatives show activityGenerally weak against mature gametocytesActive against gametocytes[7]
Transmission Blocking (SMFA) Demonstrated transmission-blocking activity[1][2][3][4][5]Can reduce gametocyte carriageLimited transmission-blocking effectCan contribute to transmission reduction
Key Resistance Mechanisms Mutations in PfCARL[1][2][3][4][5]Mutations in the Kelch13 (K13) propeller domainMutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene[9][18]Mutations in the cytochrome b gene (cytb)[16]
Metabolic Stability (Human Liver Microsomes) Optimized compounds show good stability[21]Artemisinins have short half-lives; partner drugs varyGenerally good, but can have metabolism-related toxicitiesAtovaquone is stable; proguanil is a prodrug[22]

Note: IC50 values can vary depending on the specific parasite strain and assay conditions. The values presented are representative ranges found in the literature.

Experimental Protocols

To provide a practical understanding of how the performance of these compounds is evaluated, we present detailed protocols for key in vitro assays used in antimalarial drug discovery.

Synthesis of the 2-Benzyl-2,5-diazaspiro[3.4]octane Core

The synthesis of the core scaffold is a critical first step. While the specific derivatives in the case study have more complex structures, the following represents a generalizable approach to the N-benzylated diazaspiro[3.4]octane core.

G cluster_0 Step 1: Formation of Diazaspiro[3.4]octane Core cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Salt Formation start Commercially available starting materials step1 Multi-step synthesis involving cyclization reactions start->step1 core 2,5-Diazaspiro[3.4]octane step1->core product 2-Benzyl-2,5-diazaspiro[3.4]octane core->product reagent Benzyl bromide or benzyl chloride reagent->product base Base (e.g., K2CO3, DIEA) base->product final_product 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride product->final_product hcl HCl in a suitable solvent (e.g., ether, dioxane) hcl->final_product

Caption: Generalized synthetic workflow for 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.

Detailed Protocol:

  • Synthesis of the 2,5-Diazaspiro[3.4]octane Core: The synthesis of the unprotected diazaspiro[3.4]octane core can be achieved through various multi-step synthetic routes starting from commercially available materials. These routes often involve the construction of the azetidine and pyrrolidine rings through cyclization reactions. For a detailed procedure, refer to specialized organic synthesis literature.

  • N-Benzylation:

    • Dissolve the 2,5-diazaspiro[3.4]octane free base in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a slight excess of a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA).

    • To this stirring mixture, add one equivalent of benzyl bromide or benzyl chloride dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-Benzyl-2,5-diazaspiro[3.4]octane.

  • Dihydrochloride Salt Formation:

    • Dissolve the purified 2-Benzyl-2,5-diazaspiro[3.4]octane in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

In Vitro Asexual Blood Stage Activity Assay

This assay is fundamental for determining the potency of a compound against the disease-causing stage of the parasite.

G start Synchronized P. falciparum ring-stage culture plate Dispense into 96-well plates start->plate add_compound Add serial dilutions of test compounds plate->add_compound incubate Incubate for 72 hours add_compound->incubate lyse Lyse red blood cells incubate->lyse stain Stain parasite DNA (e.g., SYBR Green I) lyse->stain read Read fluorescence on a plate reader stain->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the in vitro asexual blood stage activity assay.

Detailed Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine. Synchronize the parasite culture to the ring stage using standard methods (e.g., sorbitol treatment).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

    • Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.

    • Include appropriate controls: parasites with no drug (positive growth control) and uninfected red blood cells (background control).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells and stain the parasite DNA using a fluorescent dye such as SYBR Green I.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the positive growth control.

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50).

Conclusion: The Future is Three-Dimensional

The case study of the diazaspiro[3.4]octane scaffold in antimalarial drug discovery highlights the immense potential of exploring three-dimensional chemical space. The ability of these compounds to target multiple stages of the parasite life cycle, including the transmission stages, underscores the value of this approach in developing next-generation therapeutics that not only treat the disease but also prevent its spread.

While established antimalarials remain crucial in our arsenal, the constant evolution of drug resistance necessitates a continuous pipeline of novel compounds with diverse mechanisms of action. Spirocyclic scaffolds, exemplified by 2-Benzyl-2,5-diazaspiro[3.4]octane, represent a promising frontier in this endeavor. Their unique structural and physicochemical properties offer a compelling rationale for their continued investigation, not only in the fight against malaria but across a wide range of therapeutic areas.

References

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  • Fivelman, Q. L., Butcher, G. A., Adagu, I. S., Warhurst, D. C., & Pasvol, G. (2002). Malarone treatment failure and in vitro confirmation of resistance of Plasmodium falciparum isolate from Lagos, Nigeria. Malaria journal, 1(1), 1-4. [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS No. 1159823-70-7), a drug intermediate used in the synthesis of various active compounds.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the anticipated hazards, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use of a certified fume hood is mandatory to avoid inhalation of any dust or aerosols.[2]

II. Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[3] this compound waste should be treated as hazardous and segregated accordingly.

Key Principles:

  • Do Not Mix: Never mix this compound with other waste streams, especially strong oxidizing agents or bases, to avoid potentially violent reactions.[4]

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

III. Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the procedure for disposing of small quantities of expired or unused this compound and contaminated lab debris.

  • Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.

  • Container Setup: Have your labeled hazardous waste container ready.

  • Transfer of Solid Chemical: Carefully transfer the solid this compound into the hazardous waste container. Use a dedicated scoop or spatula for the transfer.

  • Disposal of Contaminated Debris: Any lab debris, such as weigh boats, gloves, and paper towels, that has come into contact with the chemical must also be placed in the designated hazardous waste container.[7]

  • Secure the Container: Once all waste has been collected, securely seal the lid of the hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment.[4][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[3][8]

IV. Decontamination and Empty Container Disposal

Properly decontaminating lab surfaces and disposing of the original chemical container are essential final steps.

  • Surface Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Empty Container Disposal: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[5][8] After triple-rinsing and air-drying in a fume hood, the container's label should be defaced or removed before disposal in the appropriate recycling or trash receptacle, in accordance with your institution's policies.[5][8]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For a solid spill, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[2]

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Summary of Disposal Procedures
Waste Type Container Disposal Method
Solid this compound Labeled, sealed, compatible hazardous waste containerCollection by a licensed hazardous waste disposal service.[3][8]
Contaminated Lab Debris (gloves, wipes, etc.) Labeled, sealed, compatible hazardous waste containerCollection by a licensed hazardous waste disposal service.[7]
First Rinsate from Empty Container Labeled, sealed, compatible hazardous waste containerCollection by a licensed hazardous waste disposal service.[5]
Triple-Rinsed Empty Container General waste or recyclingDeface label and dispose of according to institutional policy.[5][8]
Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_final Final Steps cluster_decon Decontamination A Assess Risks & Don PPE B Prepare Labeled Hazardous Waste Container A->B C Transfer Solid Chemical to Waste Container B->C D Add Contaminated Lab Debris C->D E Securely Seal Container D->E F Store in Designated Waste Area E->F G Contact EHS for Pickup F->G H Decontaminate Work Surfaces I Triple-Rinse Empty Container J Dispose of Rinsate as Hazardous Waste I->J

Caption: Disposal workflow for solid chemical waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet - 4,7-Diazaspiro[2.5]octane dihydrochloride. Angene Chemical. [Link]

Sources

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